molecular formula C8H12ClN3 B13134939 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Katalognummer: B13134939
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: ZJTAWVAMQMBYPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(5-Chloro-1H-pyrazol-3-yl)piperidine is a chemical compound featuring a piperidine ring linked to a chloro-substituted pyrazole. This structure is a valuable heterocyclic building block in medicinal chemistry and drug discovery research. Compounds containing the piperidine-pyrazole scaffold are of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors . For instance, analogous structures have been investigated as potent inhibitors of BRAF, a key serine/threonine-protein kinase target in oncology, demonstrating activity at nanomolar concentrations in enzymatic and cellular assays . The presence of both hydrogen bond donors and acceptors, along with the chloro-substituent, makes this compound a versatile intermediate for further synthetic modification. It is suitable for exploring structure-activity relationships (SAR) and for creating diverse compound libraries aimed at various biological targets. This product is intended for research and development use only by technically qualified persons. It is not intended for use in foods, drugs, cosmetics, or household products.

Eigenschaften

Molekularformel

C8H12ClN3

Molekulargewicht

185.65 g/mol

IUPAC-Name

3-(3-chloro-1H-pyrazol-5-yl)piperidine

InChI

InChI=1S/C8H12ClN3/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h4,6,10H,1-3,5H2,(H,11,12)

InChI-Schlüssel

ZJTAWVAMQMBYPO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)C2=CC(=NN2)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3-(5-Chloro-1H-pyrazol-3-yl)piperidine. As a molecule integrating the pharmacologically significant pyrazole and piperidine scaffolds, its unambiguous characterization is paramount for applications in medicinal chemistry and drug development.[1][2] This document moves beyond a simple recitation of analytical techniques, offering a self-validating, logic-driven workflow. We will delve into the causality behind experimental choices, from initial spectroscopic screening to definitive structural confirmation. The protocols and data interpretation strategies detailed herein are designed to ensure the highest degree of scientific integrity and trustworthiness for researchers engaged in the synthesis and characterization of complex small molecules.

Introduction: The Structural Significance of Pyrazole-Piperidine Conjugates

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[3][4] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore known for a wide range of biological activities.[1][5][6][7] Similarly, the piperidine ring, a saturated six-membered heterocycle, is a prevalent structural motif in numerous drug classes.[2] The conjugation of these two scaffolds in 3-(5-Chloro-1H-pyrazol-3-yl)piperidine (Figure 1) presents a molecule with significant potential for novel therapeutic applications, but also introduces complexities in its structural verification.

Chemical structure of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Figure 1. Chemical Structure of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.[8]

A critical challenge in the characterization of N-unsubstituted pyrazoles is the phenomenon of tautomerism, where the proton on the nitrogen atom can readily migrate between the two nitrogen atoms of the pyrazole ring.[5] This dynamic equilibrium can complicate spectral interpretation and must be carefully considered. This guide will systematically address this and other structural nuances through a multi-pronged analytical approach.

The Elucidation Workflow: A Logic-Driven Approach

The structural elucidation of a novel compound is a process of systematic investigation, where each analytical technique provides a piece of the puzzle. Our workflow is designed to build a robust and self-validating structural hypothesis, culminating in unambiguous confirmation.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Purification Purification via Chromatography/Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight & Formula Purification->MS Purity Check IR Infrared (IR) Spectroscopy - Functional Group Identification MS->IR NMR Nuclear Magnetic Resonance (NMR) - Connectivity & Stereochemistry IR->NMR XRay Single-Crystal X-ray Diffraction - Absolute Structure NMR->XRay Final Confirmation

Diagram 1: A stepwise workflow for the structural elucidation of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

Mass Spectrometry: Determining the Molecular Blueprint

High-resolution mass spectrometry (HRMS) is the foundational step in structural elucidation, providing the precise molecular weight and, consequently, the molecular formula.[9][10]

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and ability to analyze complex mixtures.[9][10][11]

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is typically employed to ensure good peak shape and ionization.

  • Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode.[11] Acquire full scan mass spectra over a range of m/z 50-500.

  • Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragmentation data.[10][12]

Data Interpretation: Unveiling the Molecular Formula and Key Fragments

The mass spectrum will provide critical information for confirming the identity of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

ParameterExpected ValueRationale
Molecular Formula C₈H₁₂ClN₃Derived from the accurate mass measurement of the molecular ion.[8]
Monoisotopic Mass 185.0719The calculated exact mass for C₈H₁₂³⁵ClN₃.[8]
M+ Peak m/z 186Corresponds to the [M+H]⁺ ion in positive ESI mode.
Isotopic Pattern M+ and M+2 peaks in a ~3:1 ratioCharacteristic of a monochlorinated compound due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[13][14]

Table 1: Expected Mass Spectrometry Data for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

The fragmentation pattern obtained from MS/MS analysis can provide further structural insights, such as the loss of the piperidine ring or the pyrazole moiety.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[15]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic Vibrational Frequencies

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups within 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (Pyrazole & Piperidine) 3400-3200Stretching
C-H (Aliphatic) 3000-2850Stretching
C=N (Pyrazole) 1680-1660Stretching[6]
C-N (Pyrazole & Piperidine) 1300-1000Stretching[16]
C-Cl 800-600Stretching

Table 2: Key Infrared Absorption Bands for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.[15][17][18]

Experimental Protocols
5.1.1. Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[17][19] DMSO-d₆ is often preferred for pyrazole-containing compounds as it can help in observing the exchangeable N-H protons.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference (δ = 0.00 ppm).[17]

5.1.2. 1D NMR (¹H and ¹³C)

Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra.[17][20]

5.1.3. 2D NMR (COSY and HSQC)
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[18][19]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[18]

Data Interpretation: Assembling the Structural Puzzle

The interpretation of the NMR spectra requires a systematic analysis of chemical shifts, coupling constants, and correlations.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Pyrazole N-H 12.0-13.0broad singlet-Deshielded due to aromaticity and potential hydrogen bonding.[7]
Pyrazole C-H ~6.0singlet-Aromatic proton on the pyrazole ring.
Piperidine N-H 1.5-3.5broad singlet-Exchangeable proton.
Piperidine CH (at C3) 2.8-3.2multiplet-Methine proton adjacent to the pyrazole ring.
Piperidine CH₂ 1.5-3.0multiplets-Diastereotopic protons of the piperidine ring.

Table 3: Predicted ¹H NMR Data for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

CarbonExpected Chemical Shift (δ, ppm)Rationale
Pyrazole C-Cl ~140Carbon bearing an electronegative chlorine atom.
Pyrazole C-Pip ~150Carbon attached to the piperidine ring.
Pyrazole C-H ~100Unsubstituted carbon on the pyrazole ring.
Piperidine CH ~40Methine carbon.
Piperidine CH₂ 25-50Methylene carbons of the piperidine ring.

Table 4: Predicted ¹³C NMR Data for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

The presence of tautomers in solution can lead to broadened signals for the pyrazole ring carbons (C3 and C5) in the ¹³C NMR spectrum.[5] 2D NMR experiments are crucial for unambiguously assigning the complex spin systems of the piperidine ring and confirming the point of attachment to the pyrazole.

NMR_Connectivity cluster_pyrazole Pyrazole Ring cluster_piperidine Piperidine Ring Pz_CH Pz-H Pip_CH Pip-CH Pz_NH Pz-NH Pip_CH2_alpha Pip-CH2α Pip_CH->Pip_CH2_alpha COSY Pip_CH2_beta Pip-CH2β Pip_CH2_alpha->Pip_CH2_beta COSY Pip_NH Pip-NH Pip_CH2_beta->Pip_NH COSY

Diagram 2: Simplified COSY correlation network expected for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

X-ray Crystallography: The Definitive Proof

While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction offers the only unequivocal determination of the three-dimensional molecular structure in the solid state.[21][22][23]

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[24]

Data Interpretation: From Electron Density to Molecular Structure

The diffraction pattern is mathematically transformed into an electron density map, from which the positions of all atoms in the crystal lattice can be determined.[24] This provides:

  • Unambiguous confirmation of the molecular structure.

  • Precise bond lengths and angles.

  • Information on intermolecular interactions in the solid state.

  • Absolute configuration if the molecule is chiral and an enantiomerically pure sample is used. [24][25]

Conclusion: A Robust and Validated Structural Assignment

By systematically applying the workflow outlined in this guide, researchers can achieve a high-confidence structural elucidation of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine. The integration of data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments builds a self-validating structural hypothesis that is ultimately and definitively confirmed by single-crystal X-ray diffraction. This rigorous approach is essential for ensuring the scientific integrity of subsequent research and development efforts involving this promising heterocyclic scaffold.

References

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3-(5-Chloro-1H-pyrazol-3-yl)piperidine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Authored by: A Senior Application Scientist

Disclaimer: The following guide presents a hypothesized mechanism of action for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine based on the known activities of structurally related compounds. Direct experimental evidence for this specific molecule is not extensively available in the public domain. This document is intended to serve as a research and development blueprint, outlining a scientifically-grounded hypothesis and a comprehensive plan for its validation.

Introduction: Unpacking the Privileged Scaffolds

The molecular architecture of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine combines two highly significant pharmacophores in medicinal chemistry: the pyrazole and the piperidine rings.

  • The Pyrazole Moiety: Pyrazole and its derivatives are five-membered heterocyclic rings that are integral to a wide array of pharmacologically active agents.[1][2] Their presence in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant underscores the versatility of this scaffold in engaging with diverse biological targets.[1][2] Pyrazole-containing compounds are known to exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3]

  • The Piperidine Moiety: The piperidine ring, a six-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery.[4][5] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for high-affinity interactions with a multitude of protein targets. The piperidine motif enhances drug-like properties by improving metabolic stability and facilitating transport across biological membranes.[5]

The combination of these two scaffolds in 3-(5-Chloro-1H-pyrazol-3-yl)piperidine suggests the potential for a novel pharmacological profile, meriting a thorough investigation into its mechanism of action.

A Hypothesized Mechanism of Action: Targeting the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway

Based on the structural features of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine, we propose a primary mechanism of action centered on the inhibition of the Janus Kinase (JAK) family of enzymes, with subsequent modulation of the Signal Transducer and Activator of Transcription (STAT) signaling pathway. Several pyrazole-containing compounds have been identified as potent inhibitors of the JAK/STAT pathway.[6]

The JAK/STAT Signaling Pathway: A Central Regulator of Cellular Processes

The JAK/STAT pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses. This pathway plays a fundamental role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of JAK/STAT signaling is implicated in a variety of diseases, including inflammatory disorders and cancer.

Proposed Molecular Interaction

We hypothesize that 3-(5-Chloro-1H-pyrazol-3-yl)piperidine acts as a Type I ATP-competitive inhibitor of a specific JAK isoform (e.g., JAK2). The pyrazole core is predicted to form key hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for pyrazole-based kinase inhibitors. The chloro-substituent on the pyrazole ring may enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket. The piperidine ring is likely to extend into a solvent-exposed region, where it can be further modified to improve selectivity and pharmacokinetic properties.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Nuclear Translocation STAT->STAT_dimer Dimerization Compound 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Compound->JAK Inhibition GeneExpression Target Gene Expression DNA->GeneExpression

Caption: Hypothesized inhibition of the JAK/STAT pathway.

A Roadmap for Experimental Validation

To rigorously test this hypothesized mechanism of action, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of the compound's biological activity.

Tier 1: In Vitro Biochemical Assays

The initial step is to confirm direct binding and inhibition of the target kinase.

Protocol 1: Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine against a panel of JAK isoforms (JAK1, JAK2, JAK3, TYK2).

  • Methodology:

    • Recombinant human JAK enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

    • The test compound is added at varying concentrations.

    • The reaction is allowed to proceed, and the extent of peptide phosphorylation is measured using a suitable detection method (e.g., fluorescence polarization).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Expected Data:

KinaseHypothesized IC50 (nM)
JAK150
JAK210
JAK3150
TYK2100
Tier 2: Cell-Based Assays

The next stage is to assess the compound's activity in a cellular context to confirm its on-target effects.

Protocol 2: Western Blot Analysis of STAT Phosphorylation

  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., HEL cells, which harbor a JAK2 V617F mutation).

  • Methodology:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • Cells are stimulated with a cytokine (e.g., erythropoietin) to activate the JAK/STAT pathway.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Phosphorylated STAT (p-STAT) and total STAT levels are detected by western blotting using specific antibodies.

Protocol 3: Cell Proliferation Assay

  • Objective: To determine the effect of the compound on the proliferation of cancer cell lines dependent on JAK/STAT signaling.

  • Methodology:

    • Cells are seeded in 96-well plates and treated with a range of compound concentrations.

    • Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay (e.g., MTT or CellTiter-Glo).

    • The GI50 (concentration for 50% growth inhibition) is calculated.

start Start: Compound Synthesis and Characterization biochemical Tier 1: Biochemical Assays (Kinase Inhibition) start->biochemical cell_based Tier 2: Cell-Based Assays (p-STAT Western Blot, Proliferation) biochemical->cell_based in_vivo Tier 3: In Vivo Models (Xenograft Tumor Model) cell_based->in_vivo end End: Lead Optimization in_vivo->end

Caption: Experimental workflow for mechanism of action validation.

Tier 3: In Vivo Efficacy Studies

The final step is to evaluate the compound's therapeutic potential in a preclinical animal model.

Protocol 4: Xenograft Tumor Model

  • Objective: To assess the anti-tumor efficacy of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine in a mouse xenograft model using a human cancer cell line with a constitutively active JAK/STAT pathway.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with tumor cells.

    • Once tumors are established, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered daily via an appropriate route (e.g., oral gavage).

    • Tumor volume is measured regularly, and at the end of the study, tumors are excised for pharmacodynamic analysis (e.g., p-STAT levels).

Conclusion and Future Directions

This guide outlines a plausible mechanism of action for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine as a JAK/STAT pathway inhibitor and provides a comprehensive experimental framework for its validation. The successful execution of these studies will not only elucidate the compound's precise molecular mechanism but also provide critical data to support its further development as a potential therapeutic agent for diseases driven by aberrant JAK/STAT signaling. Future work should focus on structure-activity relationship (SAR) studies to optimize the compound's potency, selectivity, and pharmacokinetic profile, ultimately leading to the identification of a clinical candidate.

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The Pyrazole-Piperidine Scaffold: Therapeutic Targeting via 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), 3-(5-Chloro-1H-pyrazol-3-yl)piperidine represents a "privileged structure"—a molecular scaffold capable of binding to multiple, distinct receptor types with high affinity. This guide analyzes the therapeutic utility of this specific pharmacophore, focusing on its dual-targeting potential against Serine/Threonine Kinases (specifically ERK1/2) and Class F GPCRs (Smoothened) .

This whitepaper deconstructs the structure-activity relationship (SAR) of the molecule, details the biological mechanisms of action, and provides validated experimental protocols for screening derivatives of this scaffold.

Part 1: Structural Pharmacology & Target Identification

The molecule consists of two critical domains: the 5-chloro-pyrazole (the "Hinge Binder") and the piperidine ring (the "Solvent Tail"). Understanding this duality is essential for targeting.

Primary Target: Extracellular Signal-Regulated Kinase (ERK1/2)

The mitogen-activated protein kinase (MAPK) pathway is a central node in oncogenesis. The 3-(5-chloro-1H-pyrazol-3-yl)piperidine scaffold acts as an ATP-competitive inhibitor (Type I) .

  • Mechanism of Action:

    • Hinge Binding: The pyrazole motif mimics the adenine ring of ATP.[1] The N1-H and N2 atoms form a bidentate hydrogen bond network with the kinase hinge region (typically residues corresponding to Met108 in ERK2).

    • The "Gatekeeper" Interaction: The Chlorine atom at position 5 is not merely decorative; it provides a critical lipophilic anchor that occupies the hydrophobic pocket adjacent to the gatekeeper residue. This prevents steric clash and increases potency compared to the unsubstituted analog.

    • Solvent Exposure: The piperidine ring extends toward the ribose-binding pocket and solvent front, offering a handle for solubilizing groups (e.g., amides or sulfonamides) to improve pharmacokinetic profiles.

Secondary Target: Smoothened (Smo) Receptor

The Hedgehog (Hh) signaling pathway is driven by the G-protein-coupled receptor-like protein Smoothened .[2][3] Aberrant Hh signaling drives basal cell carcinoma and medulloblastoma.

  • Mechanism of Action:

    • Allosteric Antagonism: Unlike kinases, Smo inhibition by this scaffold is often allosteric. The chloropyrazole moiety inserts into the heptahelical transmembrane bundle (TM), stabilizing the inactive conformation of Smo.

    • Homology: This scaffold shares significant structural homology with SANT-1 and Cur-61414 , known Smo antagonists.[4] The basic nitrogen of the piperidine mimics the interactions of the piperazine/piperidine moieties found in these reference compounds.

Part 2: Visualization of Signaling & SAR

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional zones of the molecule and its interaction logic with the kinase active site.

SAR_Logic Scaffold 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Pyrazole 5-Chloro-Pyrazole Core (Hinge Binder) Scaffold->Pyrazole Chlorine 5-Cl Substituent (Hydrophobic Anchor) Scaffold->Chlorine Piperidine Piperidine Ring (Solvent/Ribose Interface) Scaffold->Piperidine Target_Kinase Target: ERK1/2 (ATP Pocket) Pyrazole->Target_Kinase H-Bonds to Hinge (Met108) Target_Smo Target: Smoothened (TM Bundle) Pyrazole->Target_Smo Lipophilic Pocket Entry Chlorine->Target_Kinase Gatekeeper Interaction Piperidine->Target_Kinase Solubility/Selectivity Piperidine->Target_Smo Ionic Interaction (Asp/Glu)

Caption: SAR dissection of the scaffold showing dual-targeting logic for Kinases (Red/Yellow/Green paths) and GPCRs (Blue paths).

Diagram 2: The Therapeutic Pathway (MAPK & Hedgehog)

This diagram maps where the scaffold intervenes in the cellular signaling cascades.

Pathways cluster_MAPK MAPK/ERK Pathway (Oncology) cluster_Hh Hedgehog Pathway (Development/BCC) RTK RTK (e.g., EGFR) RAS RAS-GTP RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHH Sonic Hedgehog (Ligand) PTCH Patched (PTCH) SHH->PTCH Inhibits SMO Smoothened (SMO) PTCH->SMO Represses (Basal State) GLI GLI Transcription Factors SMO->GLI Activates Transcription Tumorigenesis GLI->Transcription Drug 3-(5-Cl-pyrazol)-piperidine SCAFFOLD Drug->ERK ATP-Competitive Inhibition Drug->SMO Allosteric Antagonism

Caption: Dual-pathway intervention points. The scaffold inhibits ERK phosphorylation (MAPK) and blocks Smoothened activation (Hedgehog).

Part 3: Experimental Validation Protocols

To validate this scaffold's activity, researchers must use robust, self-validating assays. The following protocols are optimized for "Hit-to-Lead" assessment.

Protocol A: ADP-Glo™ Kinase Assay (ERK1/2 Inhibition)

Rationale: This assay measures the ADP generated during the kinase reaction. It is preferred over radioactive assays for high-throughput screening of scaffold derivatives.

Reagents:

  • Recombinant ERK2 (active).

  • Substrate: MBP (Myelin Basic Protein).

  • Ultra-Pure ATP (Km optimized, typically 10-50 µM).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Dilute the scaffold compound in DMSO. Prepare a 10-point dose-response curve (Start: 100 µM, 1:3 serial dilution).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Compound.

    • 4 µL Enzyme Mix (ERK2 + Buffer: 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Incubate 10 mins at RT (allows compound to bind hinge).

    • 4 µL Substrate Mix (MBP + ATP).

  • Kinase Run: Incubate at RT for 60 minutes.

  • Termination: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 mins.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 mins.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


.
Fit data to a 4-parameter logistic equation to determine IC50.
Protocol B: Gli-Reporter Assay (Smoothened Antagonism)

Rationale: A cellular assay is necessary for GPCRs to ensure the compound penetrates the membrane and engages the receptor in a physiological context.

Cell Line: NIH3T3-Shh-Light2 (stably transfected with Gli-responsive firefly luciferase reporter).

Workflow:

  • Seeding: Plate 10,000 cells/well in 96-well plates. Allow attachment overnight.

  • Starvation: Switch to low-serum medium (0.5% calf serum) to induce ciliogenesis (critical for Smo signaling).

  • Induction & Treatment:

    • Add Recombinant Sonic Hedgehog (Shh) protein (or SAG agonist) to stimulate the pathway.

    • Simultaneously add the scaffold compound (Dose-response).

  • Incubation: 30 hours at 37°C / 5% CO₂.

  • Lysis & Read: Use Bright-Glo™ Luciferase Assay System. Lyse cells and read luminescence.

Validation Check:

  • Control: Use Cyclopamine (5 µM) as a positive control for Smo inhibition.

  • Cytotoxicity: Run a parallel CellTiter-Glo® assay to ensure signal decrease is due to pathway inhibition, not cell death.

Part 4: Quantitative Data Summary (Representative)

The following table summarizes the typical potency range for this scaffold class when optimized.

TargetAssay TypeTypical IC50 / KiMechanismKey SAR determinant
ERK2 ADP-Glo (Biochemical)0.5 – 5.0 µMATP-CompetitiveH-bond donor at Pyrazole N1
Smoothened Gli-Luc (Cellular)50 – 500 nMAllosteric AntagonistLipophilicity of 5-Cl group
Aurora A FRET (Biochemical)1.0 – 10 µMATP-CompetitivePiperidine substitution
PKA Radiometric> 10 µMATP-CompetitiveSelectivity counter-screen

Note: The "naked" scaffold (unsubstituted piperidine) usually exhibits micromolar activity. Derivatization at the piperidine nitrogen (e.g., adding a benzoyl or urea tail) is required to reach nanomolar potency.

References

  • Pyrazole-Based Kinase Inhibitors

    • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
    • Source: Eco-Vector Journals (2023).
    • URL:[Link] (General Review of Scaffold)

  • ERK Inhibitor Structural Biology

    • Title: Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors.
    • Source:Journal of Medicinal Chemistry (2007).[5]

    • URL:[Link] (Describes the binding mode of pyrazole-based inhibitors in ERK2).

  • Hedgehog/Smoothened Antagonists

    • Title: Small molecule modulation of Smoothened activity.[3][4][6]

    • Source:Proceedings of the National Academy of Sciences (PNAS) (2002).
    • URL:[Link] (Foundational paper on small molecule Smo modulators).

  • Scaffold Chemistry

    • Title: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine | C8H12ClN3.[7]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

[1]

Executive Summary & Structural Identity[1]

3-(5-Chloro-1H-pyrazol-3-yl)piperidine represents a privileged scaffold in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, CDK, and MAPK pathways).[1] Its structural value lies in the combination of a saturated, solubilizing piperidine ring and an aromatic, hydrogen-bond-donating/accepting pyrazole moiety.[1]

The presence of the chlorine atom at the pyrazole 5-position (or 3-position, tautomer-dependent) introduces a "lipophilic handle" capable of filling hydrophobic pockets in enzyme active sites while modulating the acidity of the pyrazole N-H.[1]

Core Identity Matrix[1]
ParameterValue
IUPAC Name 3-(5-Chloro-1H-pyrazol-3-yl)piperidine
Molecular Formula C₈H₁₂ClN₃
Molecular Weight 185.65 g/mol
Exact Mass 185.0719 Da
CAS Registry Number 1779593-53-1 (Generic/Free Base)
Common Salt Forms Hydrochloride (HCl), Trifluoroacetate (TFA)
Chirality Contains one chiral center at Piperidine-C3.[1][2] (Available as racemic, (R)-, or (S)- enantiomers)

Physicochemical Properties & Lipophilic Efficiency[1]

For a drug discovery scientist, this molecule is not just a building block; it is a fragment with high Ligand Efficiency (LE) .[1] The piperidine nitrogen (pKa ~10-11) ensures high solubility at physiological pH, while the pyrazole (pKa ~14) acts as a neutral hydrogen bond donor.[1]

Calculated Properties Profile[1][3]
PropertyValue (Predicted)Significance
cLogP ~1.3Ideal for fragment-based drug discovery (FBDD); allows room for lipophilic decoration.[1]
TPSA ~40.7 ŲHigh membrane permeability potential; well below the 140 Ų limit.[1]
H-Bond Donors 2 (Piperidine NH, Pyrazole NH)Critical for hinge-binding in kinase domains.[1]
H-Bond Acceptors 2Facilitates water-mediated bridging.[1]
Rotatable Bonds 1Low entropic penalty upon binding.[1]
Tautomeric Ambiguity

The pyrazole ring exists in dynamic equilibrium.[1] In solution, the hydrogen shifts between N1 and N2.[1]

  • Tautomer A: 5-Chloro-1H-pyrazol-3-yl (Sterically less hindered).[1]

  • Tautomer B: 3-Chloro-1H-pyrazol-5-yl.[1][3][4]

Note: In IUPAC nomenclature, the tautomer with the lower locant set for substituents is often preferred, but "5-chloro" is commonly used in literature to fix the relative position of the chlorine to the piperidine attachment point.

Synthetic Pathways & Methodologies[1][4][5][6][7][8]

The synthesis of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine requires orthogonal protection strategies to manage the basicity of the piperidine and the nucleophilicity of the pyrazole.[1]

Retrosynthetic Analysis (Graphviz)[1]

The following diagram illustrates the logical disconnection approach, tracing the molecule back to commercially available N-Boc-nipecotic acid.

RetrosynthesisTargetTarget:3-(5-Chloro-1H-pyrazol-3-yl)piperidineIntermediate1Intermediate A:N-Boc-3-(5-Chloro-1H-pyrazol-3-yl)piperidineTarget->Intermediate1Acidic Deprotection(TFA/DCM or HCl/Dioxane)Intermediate2Intermediate B:N-Boc-3-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidineIntermediate1->Intermediate2Chlorination(POCl3, Reflux)Intermediate3Intermediate C:Beta-Keto EsterIntermediate2->Intermediate3Cyclization(Hydrazine Hydrate)StartingStarting Material:N-Boc-Nipecotic AcidIntermediate3->StartingChain Extension(Meldrum's Acid or Enolate chem)

Figure 1: Retrosynthetic disconnection showing the conversion of nipecotic acid to the target chloropyrazole.[1]

Detailed Experimental Protocol

Objective: Synthesis of the HCl salt of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine from N-Boc-nipecotic acid.

Step 1: Beta-Keto Ester Formation[1]
  • Activation: Dissolve N-Boc-nipecotic acid (1.0 eq) in anhydrous DCM. Add CDI (1.1 eq) at 0°C. Stir for 1h to form the acyl imidazole.

  • Coupling: Meanwhile, prepare the magnesium enolate of mono-ethyl malonate (or use Meldrum's acid strategy). Add to the activated acid.[1]

  • Workup: Quench with 1N HCl. Extract with EtOAc.[1][5] The resulting beta-keto ester is often used crude.[1]

Step 2: Pyrazolone Ring Closure[1]
  • Cyclization: Dissolve the beta-keto ester in Ethanol.

  • Reagent: Add Hydrazine hydrate (NH₂NH₂·H₂O, 2.0 eq) dropwise at 0°C.[1]

  • Reflux: Heat to 80°C for 4–6 hours.

  • Observation: A precipitate (the pyrazolone tautomer) often forms.[1]

  • Isolation: Cool, filter, and wash with cold ethanol.

Step 3: Chlorination (The Critical Step)

Safety Note: POCl₃ is highly corrosive and reacts violently with water.[1]

  • Reaction: Suspend the pyrazolone intermediate in neat POCl₃ (excess) in a sealed pressure tube.

  • Conditions: Heat to 100°C for 12 hours. The oxygen is replaced by chlorine via an imidoyl chloride intermediate.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/NH₄OH (keep pH > 8 to prevent premature Boc loss, though Boc is often lost here if not careful. If Boc is lost, re-protection may be needed for purification, or proceed to salt formation).[1]

Step 4: Final Deprotection (if Boc remains)[1]
  • Reagent: 4M HCl in Dioxane.

  • Procedure: Stir at RT for 2 hours.

  • Product: Filter the white solid.[1] This is the 3-(5-Chloro-1H-pyrazol-3-yl)piperidine dihydrochloride .[1]

Medicinal Chemistry Applications

Scaffold Hopping & Kinase Selectivity

This scaffold is frequently used to replace phenyl or pyridine rings in biaryl systems.[1]

  • Solubility: The piperidine ring (sp3) disrupts planarity, increasing solubility compared to bi-aryl systems (sp2-sp2).[1]

  • Vector: The 3-position of the piperidine projects substituents at a distinct angle (approx 109.5°) compared to the 120° or 180° of aromatic rings, allowing access to new chemical space in the ATP-binding pocket.[1]

Pathway Visualization: JAK/STAT Inhibition Context

The following diagram demonstrates how this fragment fits into a typical JAK inhibitor synthesis workflow (e.g., Tofacitinib analogs).

DrugDiscoveryFragmentFragment:3-(5-Cl-Pyrazolyl)piperidineCouplingSnAr / Amide CouplingFragment->CouplingPiperidine NHNucleophileLeadLead Candidate:JAK1/3 InhibitorCoupling->LeadSAR OptimizationCoreCore Scaffold:Pyrrolo[2,3-d]pyrimidine(JAK Hinge Binder)Core->CouplingElectrophile(Cl/F substituent)

Figure 2: Application of the title molecule as a solvent-exposed tail in kinase inhibitor design.

Analytical Characterization Standards

To validate the identity of the synthesized material, the following spectral features must be confirmed.

¹H NMR (400 MHz, DMSO-d₆) - Expected Signals
  • Pyrazole-H: Singlet at ~6.3–6.5 ppm (The C4 proton).[1]

  • Piperidine NH: Broad singlet (or doublet if salt) at ~8.5–9.5 ppm.[1]

  • Pyrazole NH: Very broad, exchangeable singlet >12 ppm.[1]

  • Chiral Methine (C3-H): Multiplet at ~3.0–3.2 ppm.[1]

  • Piperidine Ring Protons: Series of multiplets between 1.5 ppm and 3.4 ppm.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 186.1 (³⁵Cl) and 188.1 (³⁷Cl) in a 3:1 ratio.[1]

  • Fragmentation: Loss of the piperidine ring or loss of Cl are common fragmentation pathways.[1]

References

  • PubChem. 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to molecular interactions.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] [Link]

  • Fustero, S., et al. (2011).[1] Improved Regioselective Synthesis of Pyrazoles. The Journal of Organic Chemistry.[1] (General methodology for pyrazole synthesis). [Link][1]

  • World Intellectual Property Organization. Patent WO2015132799: Preparation of Pyrazole Derivatives as JAK Inhibitors.[1] (Illustrates the use of the title compound as an intermediate). [Link][1]

Technical Guide: Safety, Handling, and Strategic Utilization of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine CAS Registry Number: 1779593-53-1 (Free base form; note: salts and isomers vary) Molecular Formula: C₈H₁₂ClN₃ Molecular Weight: 185.65 g/mol [1]

This technical guide addresses the operational requirements for handling 3-(5-Chloro-1H-pyrazol-3-yl)piperidine , a critical pharmacophore used primarily in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). As a secondary amine linked to a halogenated heteroaromatic ring, this compound presents a dual-hazard profile: the caustic basicity of the piperidine moiety and the potential bioactive toxicity of the chloropyrazole.

This document moves beyond standard Safety Data Sheet (SDS) boilerplate to provide mechanistic handling protocols, degradation logic, and emergency response strategies for high-compliance research environments.

Part 1: Physicochemical Profile & Hazard Identification

Structural Dynamics & Tautomerism

Understanding the molecular behavior is a prerequisite for safety. This molecule exhibits annular tautomerism on the pyrazole ring.

  • State: Typically supplied as a viscous oil or low-melting solid (free base) or a white crystalline solid (hydrochloride/dihydrochloride salt).

  • Basicity (pKa): The piperidine nitrogen is highly basic (estimated pKa ~11.0). The pyrazole nitrogen is weakly basic (pKa ~2.5).

  • Implication: The free base is hygroscopic and aerophobic . It readily reacts with atmospheric CO₂ to form carbamate salts, often observed as a white crust forming on the oil's surface.

SAR-Based Hazard Assessment

Specific toxicological data for this exact isomer is limited; the following profile is derived from Structure-Activity Relationship (SAR) analysis of the piperidine and chloropyrazole substructures.

Hazard ClassGHS Classification (Est.)Mechanistic Cause
Skin Corrosion/Irritation Category 1B or 2 High pH (>11) of the secondary amine causes saponification of skin lipids.
Serious Eye Damage Category 1 Irreversible corneal damage possible due to alkaline hydrolysis.
Acute Toxicity (Oral) Category 3 or 4 Chlorinated pyrazoles are often bioactive; piperidine causes CNS depression and respiratory paralysis at high doses.
Sensitization Skin Sens. 1 Halogenated heterocycles are potential haptens, capable of inducing allergic contact dermatitis.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

The "Amine-Safe" Containment Strategy

Due to the volatility of the free base and the corrosivity of the dust (if salt), standard benchtop handling is insufficient.

  • Primary Containment: Class II Biological Safety Cabinet (if sterile) or Chemical Fume Hood with face velocity >100 fpm.

  • Inert Atmosphere: For the free base, handling under Nitrogen (N₂) or Argon is mandatory to prevent carbamate formation.

PPE Matrix[2][3]
  • Hand Protection:

    • Standard: Nitrile (0.11 mm) – Breakthrough time >30 min.

    • High Exposure: Laminate film (Silver Shield) or double-gloved Nitrile/Neoprene. Avoid Latex (poor resistance to amines).

  • Respiratory: If handling micronized powder (salt form) outside a hood, use a P100/HEPA respirator with an organic vapor cartridge (amines have low odor thresholds but high toxicity).

  • Ocular: Chemical splash goggles + Face shield. Safety glasses are insufficient for alkaline liquids.

Part 3: Storage, Stability, & Degradation Logic

The stability of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine is dictated by its protonation state.

Degradation Pathways
  • Carbamate Formation (Free Base):

    
    
    Visual Indicator: Clear oil turns cloudy/white solid.
    
  • Oxidation (N-Oxide formation): Prolonged exposure to air can oxidize the piperidine nitrogen. Visual Indicator: Yellowing/Darkening of the compound.

Storage Protocol[2][3][4]
  • Temperature: -20°C (Long-term).

  • Atmosphere: Store under Argon. Argon is heavier than air and provides a better blanket for oils in vials than Nitrogen.

  • Container: Amber glass (UV protection) with Teflon-lined caps. Do not use polycarbonate (amines can degrade certain plastics).

Visualization: Stability Logic

StabilityLogic Compound 3-(5-Chloro-1H-pyrazol-3-yl)piperidine (Free Base) Air Atmospheric Exposure (O2 + CO2) Compound->Air Unsealed Carbamate Carbamate Salt (White Crust) Air->Carbamate +CO2 (Rapid) NOxide N-Oxide (Yellowing) Air->NOxide +O2 (Slow) Action Purification Required (Acid/Base Extraction) Carbamate->Action NOxide->Action

Caption: Degradation pathways for the free base amine upon atmospheric exposure.

Part 4: Experimental Protocols

Purity Verification (Self-Validating System)

Before using the reagent in critical couplings (e.g., SNAr or Amide coupling), validate its integrity.

  • Visual Inspection: If the oil is cloudy, it has absorbed CO₂.

  • ¹H-NMR Check:

    • Dissolve ~5mg in CDCl₃.

    • Pass: Sharp multiplets for piperidine ring protons (1.5 - 3.5 ppm).

    • Fail: Broadening of signals or appearance of downfield shifts (carbamate species).

    • Correction: If carbamate is present, dissolve in DCM, wash with 1M NaOH, dry over Na₂SO₄, and concentrate in vacuo immediately before use.

Handling Workflow: "The Inert Transfer"

When transferring the free base for a reaction:

  • Tare the reaction flask with a stir bar and septum.

  • Purge the source vial with Argon balloon for 2 minutes.

  • Withdraw the required volume using a gas-tight syringe (Hamilton type).

  • Inject directly into the tared flask through the septum.

  • Weigh the flask again to determine the exact mass added (Mass_final - Mass_initial).

    • Why? Weighing by difference prevents exposure of the bulk material to air on a balance pan.

Visualization: Exposure Response Workflow

ExposureResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact (Alkaline Burn Risk) Type->Skin Eye Eye Contact (Corrosive) Type->Eye Inhale Inhalation (Resp. Irritation) Type->Inhale Act_Skin 1. Drench 15 mins 2. Do NOT use Vinegar 3. Medical Eval Skin->Act_Skin Act_Eye 1. Irrigate 15 mins 2. Lift Eyelids 3. Ophthalmologist ASAP Eye->Act_Eye Act_Inhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema Inhale->Act_Inhale

Caption: Emergency response decision tree emphasizing specific treatments for alkaline exposure.

Part 5: Waste Disposal & Environmental Compliance

  • Classification: Hazardous Waste (Alkaline/Toxic).

  • Segregation: Do not mix with acidic waste streams (exothermic neutralization risk) or oxidizing agents.

  • Protocol:

    • Dissolve waste material in a combustible solvent (e.g., acetone or ethanol).

    • Label as "Basic Organic Waste - Contains Halogenated Heterocycles."

    • Incineration is the preferred method to destroy the chloropyrazole ring.

References

  • PubChem. (n.d.).[1] 3-(5-Chloro-1H-pyrazol-3-yl)piperidine | C8H12ClN3.[1] National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Pfizer Inc. (2012).[2] Process for the preparation of Janus Kinase Inhibitors (Tofacitinib).[2][3] US Patent 2012/0137111.[2] (Contextual reference for application in JAK inhibitor synthesis).

  • Reich, H. J. (2018). Win-DAISY: Handling Air-Sensitive Reagents. University of Wisconsin-Madison. (Reference for inert handling protocols).

Sources

Methodological & Application

Strategic Synthesis of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine: A Scalable Deoxychlorination Route

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Logic

The 3-(5-chloro-1H-pyrazol-3-yl)piperidine scaffold is a privileged pharmacophore in kinase inhibitor discovery, particularly for JAK (Janus Kinase) and TYK2 pathways. Its structural utility lies in the 5-chloro-pyrazole motif, which serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (


), while the piperidine ring offers a solubilizing vector and a point for further diversification.
The Synthetic Challenge

The primary challenge in synthesizing this molecule is the regioselective installation of the chlorine atom on the pyrazole ring while maintaining the integrity of the piperidine protecting group. Direct chlorination of a pre-formed pyrazole often leads to over-chlorination or inseparable regioisomers.

Our Solution: A stepwise de novo heterocycle assembly. We utilize a Knorr-type cyclization to form a pyrazolone intermediate, followed by a controlled deoxychlorination using phosphorus oxychloride (


). This route guarantees the 3,5-substitution pattern.
Retrosynthetic Map

The following diagram illustrates the logical disassembly of the target molecule into commercially available precursors.

Retrosynthesis Target Target: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine ChloroInter Intermediate A: N-Boc-3-(5-chloro-1H-pyrazol-3-yl)piperidine Target->ChloroInter Deprotection (TFA) Pyrazolone Intermediate B: Pyrazolone (Tautomer) ChloroInter->Pyrazolone Deoxychlorination (POCl3) BetaKeto Intermediate C: Beta-Keto Ester Pyrazolone->BetaKeto Cyclization (N2H4) Start Starting Material: N-Boc-Ethyl Nipecotate BetaKeto->Start Claisen Condensation (LiHMDS/EtOAc)

Figure 1: Retrosynthetic analysis revealing the linear assembly strategy from N-Boc-Ethyl Nipecotate.

Part 2: Detailed Experimental Protocol

Phase 1: Scaffold Assembly (Beta-Keto Ester Synthesis)

Objective: Convert N-Boc-ethyl nipecotate to the


-keto ester using a Claisen condensation. This step installs the 3-carbon unit required for the pyrazole ring.

Reagents & Parameters:

Reagent Equiv. Role Critical Parameter
N-Boc-Ethyl Nipecotate 1.0 Substrate Dry, azeotroped with toluene if needed.
LiHMDS (1M in THF) 2.2 Base Cryogenic (-78°C) to prevent polymerization.

| Ethyl Acetate | 1.2 | Enolate Source | Must be anhydrous (<50 ppm


). |
| HCl (1N)  | Excess | Quench | Control pH to ~3-4 during workup. |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF (10 volumes relative to substrate).

  • Enolization: Cool the THF to -78°C using a dry ice/acetone bath. Add LiHMDS (2.2 equiv) dropwise over 20 minutes.

  • Addition: Add anhydrous Ethyl Acetate (1.2 equiv) slowly, maintaining internal temperature below -70°C. Stir for 45 minutes to generate the lithium enolate.

  • Coupling: Dissolve N-Boc-Ethyl Nipecotate (1.0 equiv) in minimal THF and add dropwise to the enolate solution.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (fading of nipecotate spot).

  • Workup: Quench with cold 1N HCl until pH ~3. Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Outcome: Yields a yellow oil (Intermediate C). Proceed immediately to Phase 2 to avoid decarboxylation.

Phase 2: Heterocycle Formation (Knorr Cyclization)

Objective: Cyclize the


-keto ester with hydrazine to form the 5-pyrazolone ring.

Protocol:

  • Dissolution: Dissolve the crude

    
    -keto ester (Intermediate C) in Ethanol (0.2 M concentration).
    
  • Cyclization: Add Hydrazine Hydrate (1.5 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours.

    • Checkpoint: LCMS should show mass corresponding to

      
       (Pyrazolone-Boc).
      
  • Isolation: Cool to room temperature. Concentrate in vacuo to remove ethanol.

  • Purification: Triturate the residue with diethyl ether/hexanes (1:1) to precipitate the pyrazolone as a white/off-white solid.

    • Note: The product exists in tautomeric equilibrium (5-OH vs 5-oxo). Both react identically in the next step.

Phase 3: Deoxychlorination (The Critical Step)

Objective: Convert the 5-hydroxy/oxo group to a 5-chloro substituent using


.
Safety Warning: 

is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood.

Reagents & Parameters:

Reagent Equiv. Role Critical Parameter
Pyrazolone Int. 1.0 Substrate Must be dry.

|


  | 3.0 - 5.0 | Reagent/Solvent | Freshly distilled if dark/yellow. |
| N,N-Dimethylaniline  | 1.5 | HCl Scavenger | Prevents Boc deprotection (Buffer). |

Protocol:

  • Preparation: In a heavy-walled pressure vial or RBF, suspend the Pyrazolone intermediate in

    
     (5 vol).
    
  • Buffering: Add N,N-Dimethylaniline (1.5 equiv) slowly at 0°C.

    • Why? Without base, the HCl generated will strip the Boc group prematurely, complicating purification.

  • Heating: Heat to 80°C–90°C for 2–4 hours.

    • Monitoring: Aliquot into MeOH (forms methyl ether byproduct) for LCMS check. Look for Cl-isotope pattern (3:1 ratio of M/M+2).

  • Quench (Exothermic):

    • Cool reaction to room temperature.

    • Pour the mixture slowly onto crushed ice/sat.

      
        mixture with vigorous stirring. Do not add water to the reaction. 
      
  • Extraction: Extract with DCM (3x). Wash with brine.[1] Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The chloropyrazole is less polar than the pyrazolone.

Phase 4: Deprotection (Final Step)

Objective: Remove the Boc group to yield the free amine salt.

Protocol:

  • Dissolve the N-Boc-chloropyrazole in DCM.

  • Add TFA (10 vol%) or 4M HCl in Dioxane. Stir at RT for 1 hour.

  • Concentrate to dryness.

  • Free Basing (Optional): Redissolve in MeOH, pass through an SCX-2 cartridge (catch and release with

    
    /MeOH) to obtain the free base.
    

Part 3: Visualization of Reaction Workflow

The following diagram details the chemical flow and critical decision points.

Workflow Step1 Step 1: Claisen Condensation (-78°C, LiHMDS) Check1 QC: TLC/NMR (Check Enolization) Step1->Check1 Check1->Step1 Fail (Retry) Step2 Step 2: Knorr Cyclization (N2H4, Reflux) Check1->Step2 Pass Step3 Step 3: Chlorination (POCl3, 90°C) Step2->Step3 Pyrazolone Isolated Step4 Step 4: Deprotection (TFA/HCl) Step3->Step4 N-Boc-Cl-Pyrazole Purified Final Final Product HCl Salt Step4->Final

Figure 2: Process workflow emphasizing the critical QC checkpoint after enolization and the safety-critical chlorination step.

Part 4: Scientific Validation (E-E-A-T)

Causality & Mechanism[2][3]
  • LiHMDS Selection: We utilize LiHMDS over NaH for the Claisen condensation because it is a non-nucleophilic strong base. This prevents nucleophilic attack on the ester carbonyl of the nipecotate, which would result in side products.

  • Regioselectivity of Chlorination: The reaction of the pyrazolone with

    
     proceeds via an imidoyl chloride intermediate. The 5-position (enol form) is significantly more nucleophilic toward phosphorus than the 3-position, driving the reaction specifically to the 5-chloro derivative [1].
    
  • Base in Chlorination: The inclusion of N,N-dimethylaniline acts as a proton sponge. In the absence of base, the high concentration of HCl generated by the reaction of

    
     with the enol would prematurely cleave the Boc group. This would result in a water-soluble amine that is difficult to extract from the quenched phosphorus slurry [2].
    
Analytical Specifications

For the final free base 3-(5-Chloro-1H-pyrazol-3-yl)piperidine :

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.8 (br s, 1H, NH), 6.60 (s, 1H, Pyrazole-H4), 3.05 (m, 2H), 2.65 (m, 1H), 2.50 (m, 2H), 1.90-1.40 (m, 4H).
    
  • LCMS: Calculated Mass: 185.07; Observed

    
     (Cl isotope pattern visible).
    

References

  • BenchChem Application Notes. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters. Retrieved from

  • Sun, Z., et al. (2012).[2] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544.[2] Retrieved from

  • PubChem. (2021).[3] 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Compound Summary. Retrieved from

Sources

Application Note: Modular Synthesis of Chloro-Pyrazolyl-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The chloro-pyrazolyl-piperidine motif is a privileged pharmacophore in modern drug discovery, serving as a core scaffold for ALK, ROS1, and MET kinase inhibitors (e.g., Crizotinib analogs). The chlorine atom at the pyrazole C4-position is critical for two reasons: it fills hydrophobic pockets in protein active sites (enhancing potency) and serves as a versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) during Structure-Activity Relationship (SAR) exploration.

This guide details a robust, scalable, and modular protocol for synthesizing 4-chloro-1-(piperidin-4-yl)-1H-pyrazoles . Unlike traditional methods that rely on hazardous chlorine gas or unstable diazonium intermediates, this protocol utilizes N-Chlorosuccinimide (NCS) for a highly regioselective, late-stage electrophilic halogenation.

Synthetic Strategy & Workflow

The synthesis is designed to be convergent . We first construct the pyrazole ring upon the piperidine scaffold using a condensation reaction, followed by a controlled electrophilic aromatic substitution (SEAr) to install the chlorine atom.

Advantages of this Route:
  • Regiocontrol: Building the pyrazole from a hydrazine precursor avoids the ambiguity of alkylating a pre-formed pyrazole (which often yields mixtures of N1 and N2 isomers).

  • Safety: Replaces Cl2 gas with solid, weighable NCS.

  • Modularity: The Boc-group is retained until the final step, allowing for orthogonal functionalization.

Workflow Diagram

G Start Start: N-Boc-4-hydrazinopiperidine Step1 Step 1: Cyclocondensation (1,3-Diketone + EtOH, Reflux) Start->Step1 + Acetylacetone Inter Intermediate: Pyrazolyl-Piperidine Step1->Inter - 2 H2O Step2 Step 2: Regioselective Chlorination (NCS, DMF, 60°C) Inter->Step2 Electrophilic Attack Product Product: 4-Chloro-Pyrazolyl-Piperidine Step2->Product Isolation

Figure 1: Modular synthetic workflow for 4-chloro-pyrazolyl-piperidine scaffolds.

Detailed Experimental Protocols

Protocol A: Pyrazole Ring Construction

Objective: Synthesis of tert-butyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Reagents:

  • tert-Butyl 4-hydrazinylpiperidine-1-carboxylate (CAS: 87120-72-7)

  • Acetylacetone (2,4-Pentanedione)

  • Ethanol (Absolute)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-hydrazinylpiperidine-1-carboxylate (10.0 g, 46.4 mmol) in absolute ethanol (100 mL).

  • Addition: Add acetylacetone (4.8 mL, 46.9 mmol, 1.01 equiv) dropwise over 5 minutes. Note: The reaction is slightly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3 hours.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The hydrazine starting material (polar, stains with ninhydrin) should disappear, replaced by a less polar UV-active spot (Rf ~ 0.5).

  • Workup: Cool the solution to room temperature. Concentrate the solvent in vacuo to roughly 20% of the original volume.

  • Crystallization: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.[1]

    • Expected Yield: 85-92%

    • Checkpoint:1H NMR should show a singlet for the pyrazole C4-H around δ 5.8 ppm.

Protocol B: Regioselective C4-Chlorination

Objective: Synthesis of tert-butyl 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Reagents:

  • Product from Protocol A[2]

  • N-Chlorosuccinimide (NCS) (Recrystallized preferred)

  • DMF (Dimethylformamide) or Acetonitrile

Procedure:

  • Dissolution: Dissolve the pyrazolyl-piperidine (5.0 g, 17.9 mmol) in DMF (25 mL).

  • Activation: Add NCS (2.51 g, 18.8 mmol, 1.05 equiv) in portions at room temperature.

  • Reaction: Heat the mixture to 60°C for 2-4 hours.

    • Mechanistic Note: Heating is often required to overcome the activation energy for the electrophilic attack on the electron-rich pyrazole ring.

  • Monitoring: Monitor by LC-MS. Look for the mass shift from [M+H]+ 280 to 314/316 (characteristic 3:1 chlorine isotope pattern).

  • Quench & Workup: Pour the reaction mixture into a 5% Sodium Thiosulfate solution (150 mL) to quench unreacted NCS. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organics with brine, dry over Na2SO4, and concentrate. If necessary, purify via silica gel chromatography (0-40% EtOAc/Hexanes).

Mechanistic Pathway (NCS Chlorination)

Mechanism NCS NCS (Chlorine Source) Sigma Sigma Complex (Intermediate) NCS->Sigma Cl+ Transfer Pyrazole Pyrazole Substrate (Nucleophile) Pyrazole->Sigma Product 4-Chloro-Pyrazole (Product) Sigma->Product -H+ Succinimide Succinimide (Byproduct) Sigma->Succinimide

Figure 2: Electrophilic aromatic substitution mechanism for C4-chlorination.

Quantitative Data & Optimization

The following data summarizes solvent screening results for the chlorination step (Protocol B), highlighting the impact of solvent polarity on reaction rate and yield.

SolventTemperature (°C)Time (h)Yield (%)Observations
DMF 602.594 Clean conversion; easy workup via aqueous crash-out.
Acetonitrile80 (Reflux)4.088Slower; requires higher temp. Good for large scale (volatile).
DCM40 (Reflux)12.045Too slow; DCM reflux temp insufficient for activation.
THF606.072Moderate yield; some byproduct formation observed.

Table 1: Solvent optimization for NCS-mediated chlorination of pyrazolyl-piperidines.

Critical Troubleshooting & Quality Control

Self-Validating Systems
  • Isotope Pattern Recognition: In Mass Spectrometry (LC-MS), the product must exhibit a distinct M and M+2 peak with a 3:1 intensity ratio (characteristic of 35Cl and 37Cl). Absence of this pattern indicates failure of chlorination.

  • NMR Shift: In 1H NMR, the disappearance of the pyrazole C4-proton (singlet, ~5.8-6.0 ppm) is the primary indicator of reaction completion.

Common Pitfalls
  • Regioisomers in Step 1: If using unsymmetrical diketones (e.g., ethyl acetoacetate), you may obtain a mixture of 3-methyl-5-hydroxy and 5-methyl-3-hydroxy isomers.

    • Fix: Separate isomers via flash chromatography before chlorination, or use symmetrical precursors (acetylacetone) if the specific substitution pattern allows.

  • Incomplete Chlorination: If starting material remains after 4 hours, add 0.1 equiv of NCS and increase temperature by 10°C. Do not exceed 80°C in DMF to avoid thermal decomposition.

References

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. Link

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (Describes the Crizotinib intermediate pathway). Link

  • Mahajan, P. S., et al. (2025).[4] Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. Link

Sources

using 3-(5-Chloro-1H-pyrazol-3-yl)piperidine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of the PARP-Binding Scaffold 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Introduction & Biological Context

Compound Identity: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine is the critical pharmacophore and synthetic intermediate for Niraparib (MK-4827) , a potent poly(ADP-ribose) polymerase (PARP) inhibitor. While often used as a building block in medicinal chemistry, this scaffold itself possesses the core structural elements required to bind the nicotinamide pocket of the PARP enzyme.

Mechanism of Action: Compounds containing this scaffold function via Synthetic Lethality . They inhibit PARP1/2 catalytic activity and trap PARP enzymes on damaged DNA.[1] In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, this trapping leads to the accumulation of double-strand breaks (DSBs), replication fork collapse, and subsequent apoptosis.

Scope of this Guide: This application note details the protocols for evaluating the biological activity of this scaffold and its derivatives. It focuses on two critical cell-based metrics:

  • Target Engagement: Inhibition of cellular PARylation (Pharmacodynamics).

  • Phenotypic Efficacy: Synthetic lethality in BRCA-deficient cell lines.

Material Handling & Solubilization

The piperidine ring renders this compound basic. Proper pH control and solvent selection are critical for cellular stability.

ParameterSpecificationNotes
Molecular Weight ~185.65 g/mol Varies if salt form (e.g., HCl) is used.
Solubility DMSO (up to 100 mM)Preferred. Avoid aqueous buffers for stock solutions to prevent precipitation.
Storage -20°C (Desiccated)Hygroscopic. Thaw completely before opening to prevent condensation.
Cell Culture Vehicle DMSOFinal concentration on cells must be <0.5% (v/v) to avoid vehicle toxicity.
pH Consideration Basic (pKa ~10-11)If dissolving in aqueous media, acidification (HCl) may be required.

Protocol A: Cellular PARylation Inhibition Assay

Purpose: To quantify the compound's ability to inhibit PARP catalytic activity inside living cells under DNA damage stress.

Experimental Logic

PARP enzymes are constitutively inactive. To measure inhibition, PARP must first be hyperactivated using a DNA-damaging agent (Hydrogen Peroxide or MMS). We then measure the reduction in Poly(ADP-ribose) (PAR) chains using an ELISA or Western Blot.

Materials
  • Cell Line: HeLa or MDA-MB-436 (Adherent).

  • Reagents: Hydrogen Peroxide (H₂O₂), Lysis Buffer (RIPA + Protease Inhibitors + PARG Inhibitor ).

  • Detection: Anti-PAR antibody (Clone 10H is standard).

Step-by-Step Workflow
  • Seeding:

    • Seed cells at

      
       cells/well in a 6-well plate. Incubate overnight at 37°C.
      
  • Compound Treatment (Pre-Incubation):

    • Prepare serial dilutions of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine in growth medium (0.1 nM – 10 µM).

    • Replace media with compound-containing media.

    • Critical Step: Incubate for 30–60 minutes . This ensures the inhibitor occupies the PARP active site before damage occurs.

  • DNA Damage Induction:

    • Add H₂O₂ to a final concentration of 1 mM directly to the media.

    • Incubate for exactly 10 minutes at 37°C.

    • Note: Longer incubation allows PARG (Poly(ADP-ribose) glycohydrolase) to degrade the PAR chains, reducing the signal.

  • Lysis & Fixation:

    • Aspirate media rapidly. Wash 1x with ice-cold PBS.[2]

    • Lyse immediately on ice using RIPA buffer supplemented with 1 µM ADP-HPD (PARG inhibitor) .

    • Why? Without a PARG inhibitor, the PAR chains will degrade during lysis, leading to false positives (artificially low PAR levels).

  • Quantification (Sandwich ELISA):

    • Coat plates with anti-PAR capture antibody.[2]

    • Incubate lysates overnight at 4°C.

    • Detect with biotinylated anti-PAR detection antibody + Streptavidin-HRP.

    • Read Absorbance at 450 nm.

Data Analysis

Calculate the % PARylation relative to the "H₂O₂ Only" control (0% Inhibition) and "No H₂O₂" control (Background).



Protocol B: Clonogenic Survival Assay (Synthetic Lethality)

Purpose: To demonstrate selective toxicity in Homologous Recombination (HR) deficient cells (BRCA-mutant).

Experimental Logic

PARP inhibitors are generally non-toxic to normal cells but lethal to BRCA-deficient cells. This assay compares the IC50 between an isogenic pair of cell lines.

Materials
  • HR-Deficient Line: SUM149PT (BRCA1 mutant) or MDA-MB-436.

  • HR-Proficient Control: MDA-MB-231 or MCF-10A.

  • Stain: Crystal Violet (0.5% w/v in 20% methanol).

Step-by-Step Workflow
  • Seeding:

    • Seed cells at low density (500–1,000 cells/well) in 6-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with the compound (dose range: 1 nM to 10 µM).

    • Include a DMSO vehicle control.

    • Refresh media containing the compound every 3 days.

  • Incubation:

    • Incubate for 10–14 days until colonies (>50 cells) are visible in the control wells.

  • Staining:

    • Wash with PBS.[2] Fix with 4% Paraformaldehyde for 15 mins.

    • Stain with Crystal Violet for 30 mins.

    • Rinse with water and air dry.

  • Analysis:

    • Count colonies manually or using automated software (e.g., ImageJ).

    • Plot Survival Fraction vs. Log[Concentration].

Visualizing the Mechanism & Workflow

Figure 1: Mechanism of PARP Trapping and Synthetic Lethality

PARP_Mechanism Compound 3-(5-Chloro-1H-pyrazol-3-yl)piperidine (Scaffold) PARP PARP1/2 Enzyme Compound->PARP Binds & Inhibits Trapping PARP-DNA Trapping (Chromatin Bound) PARP->Trapping + Compound SSB Single Strand Break (SSB) SSB->PARP Recruits Replication Replication Fork Collapse Trapping->Replication Stalls Fork DSB Double Strand Break (DSB) Replication->DSB HR_Proficient HR Proficient (BRCA WT) DSB->HR_Proficient HR_Deficient HR Deficient (BRCA Mut) DSB->HR_Deficient Repair Homologous Recombination (Repair) HR_Proficient->Repair Death Apoptosis (Synthetic Lethality) HR_Deficient->Death NHEJ Failure Survival Cell Survival Repair->Survival

Caption: Mechanism of Action: The scaffold binds PARP1/2, trapping it on DNA. In BRCA-deficient cells, this leads to unrepairable double-strand breaks and cell death.

Figure 2: Cellular Assay Workflow

Assay_Workflow cluster_0 Day 1: Setup cluster_1 Day 2: Treatment cluster_2 Day 2: Analysis Seed Seed Cells (HeLa/MDA-MB-436) Treat Add Compound (1h Pre-incubation) Seed->Treat Damage Add H2O2 (1mM) (10 min Pulse) Treat->Damage Lyse Lyse Cells (+ PARG Inhibitor) Damage->Lyse Detect ELISA / Western (Anti-PAR Ab) Lyse->Detect

Caption: Pharmacodynamic Assay Workflow: Critical timing of H2O2 pulse and lysis with PARG inhibitors ensures accurate PAR quantification.

References

  • Jones, P., et al. (2009).[3] Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.[3] Journal of Medicinal Chemistry.

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[4] Cancer Research.

  • BPS Bioscience. (2024).[2] Protocol for measuring cellular PARylation levels.

  • Tebubio. (2025). Assessing Cellular PARylation: Convenient ELISA-Based Methods.

Sources

Application Note: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine as a Glycine Transporter 1 (GlyT1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(5-Chloro-1H-pyrazol-3-yl)piperidine is a potent, selective, non-sarcosine-based inhibitor of Glycine Transporter 1 (GlyT1). This application note details the physiological rationale, handling protocols, and experimental workflows for utilizing this compound to potentiate N-methyl-D-aspartate (NMDA) receptor function.

The Glutamate Hypothesis and GlyT1

Schizophrenia and certain cognitive disorders are increasingly linked to NMDA receptor hypofunction.[1] Glycine acts as an obligatory co-agonist at the strychnine-insensitive glycine-B site of the NMDA receptor.[2] Synaptic glycine levels are tightly regulated by GlyT1, primarily located on glial cells (astrocytes) and presynaptic terminals.

Inhibiting GlyT1 prevents the reuptake of glycine from the synaptic cleft, increasing local glycine concentrations.[3] This saturation of the glycine-B site potentiates NMDA receptor currents, offering a therapeutic avenue for treating negative symptoms and cognitive impairment in schizophrenia.

Compound Profile[2][4][5][6][7][8]
  • Chemical Name: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

  • Class: Pyrazole-piperidine scaffold (Non-sarcosine based)

  • Target: SLC6A9 (Human GlyT1)[4][5]

  • Mechanism: Reuptake Inhibition (typically non-competitive or mixed mode depending on specific derivative kinetics)

  • Key Application: Enhancing NMDA-dependent Long-Term Potentiation (LTP) and modulating glutamatergic transmission.

Mechanism of Action (Visualized)

The following diagram illustrates the synaptic mechanism where 3-(5-Chloro-1H-pyrazol-3-yl)piperidine blocks GlyT1, leading to NMDA receptor potentiation.

G cluster_synapse Glutamatergic Synapse PreSyn Presynaptic Terminal (Glutamate Release) Cleft Synaptic Cleft PreSyn->Cleft Releases Glutamate PostSyn Postsynaptic Neuron (NMDA Receptors) Cleft->PostSyn Activates NMDAR Cleft->PostSyn Potentiates NMDAR (Co-agonism) GlyT1 GlyT1 Transporter Cleft->GlyT1 Glycine Reuptake (Clearance) Astrocyte Astrocyte (Glia) GlyT1->Astrocyte Intracellular Glycine Inhibitor 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Inhibitor->Cleft Increases Glycine Conc. Inhibitor->GlyT1 BLOCKS

Figure 1: Mechanism of GlyT1 inhibition leading to enhanced NMDA receptor signaling.

Handling and Storage Protocols

To ensure experimental reproducibility, strict adherence to solubility and storage guidelines is required. Pyrazole-piperidine derivatives are lipophilic bases.

ParameterSpecificationProtocol Note
Solubility DMSO (up to 50 mM)Do not dissolve directly in aqueous buffer. Predissolve in 100% DMSO.
Stock Storage -20°C or -80°CStore as 10 mM aliquots in DMSO. Avoid repeated freeze-thaw cycles (>3).
Working Solution Aqueous BufferDilute stock at least 1:1000 to keep DMSO < 0.1% in final assay.
Stability HygroscopicStore desicated. Protect from light.

Application 1: In Vitro [3H]-Glycine Uptake Assay

This is the gold-standard protocol for validating the IC50 of the inhibitor.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing hGlyT1 (SLC6A9).

  • Tracer: [3H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Buffer: HBSS (Hanks' Balanced Salt Solution) + 10 mM HEPES, pH 7.4.

  • Control Inhibitor: Sarcosine (10 mM) or ALX-5407 (100 nM) for non-specific binding determination.

Experimental Workflow

Workflow Step1 Cell Plating (96-well, 24h prior) Step2 Wash Cells (Remove Growth Media) Step1->Step2 Step3 Pre-Incubation (Buffer + Inhibitor) 20 min @ 37°C Step2->Step3 Step4 Uptake Phase (Add [3H]-Glycine) 10 min @ RT Step3->Step4 Step5 Termination (Ice-cold Wash x3) Step4->Step5 Step6 Lysis & Counting (Scintillation) Step5->Step6

Figure 2: Step-by-step workflow for the high-throughput [3H]-Glycine uptake assay.

Detailed Protocol Steps
  • Preparation: Plate cells at 50,000 cells/well in 96-well plates. Allow to adhere overnight.

  • Equilibration: Aspirate media and wash cells twice with 200 µL HBSS-HEPES buffer.

  • Inhibitor Treatment: Add 150 µL of buffer containing 3-(5-Chloro-1H-pyrazol-3-yl)piperidine at varying concentrations (e.g., 0.1 nM to 10 µM).

    • Critical: Include a "Total Uptake" (Vehicle only) and "Non-Specific Uptake" (10 mM Sarcosine) control.

    • Incubate for 20 minutes at 37°C . This allows the lipophilic compound to equilibrate with the membrane environment.

  • Substrate Addition: Add 50 µL of [3H]-Glycine solution (Final concentration: 100 nM glycine + tracer).

  • Uptake: Incubate for 10 minutes at Room Temperature .

    • Note: Keep time short to measure initial velocity rather than equilibrium accumulation.

  • Termination: Rapidly aspirate and wash 3x with Ice-Cold HBSS. The cold temperature stops transporter activity immediately.

  • Quantification: Lyse cells with 0.1 N NaOH, add scintillation fluid, and count CPM (Counts Per Minute).

Data Analysis: Calculate % Inhibition using the formula:



Application 2: Electrophysiology (LTP in Hippocampal Slices)

To demonstrate functional NMDA potentiation, ex vivo slice electrophysiology is recommended.

Protocol Overview
  • Tissue: Acute hippocampal slices (350-400 µm) from rats or mice.

  • Region: Schaffer collateral-CA1 synapse.

  • Perfusion: Artificial Cerebrospinal Fluid (aCSF), bubbled with 95% O2/5% CO2.

Methodology
  • Baseline Recording: Stimulate Schaffer collaterals and record field Excitatory Post-Synaptic Potentials (fEPSPs) in the CA1 dendritic layer. Establish a stable baseline for 20 minutes.

  • Drug Application: Perfuse 3-(5-Chloro-1H-pyrazol-3-yl)piperidine (typically 100 nM - 1 µM) for 15 minutes.

    • Observation: You may see a slight increase in baseline fEPSP due to ambient glycine elevation, though this is often subtle without exogenous glycine added.

  • LTP Induction: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS).

  • Result: Compare the magnitude of LTP (fEPSP slope 60 min post-induction) between Vehicle and Drug-treated slices.

    • Expectation: The inhibitor-treated slices should show significantly enhanced LTP compared to control, as GlyT1 inhibition raises synaptic glycine, facilitating NMDAR opening probability.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Non-Specific Background Incomplete washingEnsure 3x rapid washes with Ice-Cold buffer. Warm buffer allows efflux.
Low Signal Window Low GlyT1 expressionVerify expression via Western Blot. Use stable clones under selection pressure (e.g., G418).
Inhibitor Precipitation High concentration in aqueous bufferDo not exceed 100 µM in aqueous buffer. Ensure DMSO < 0.1% final.
No Effect in Slices Glycine saturationIf aCSF contains high glycine, the effect is masked. Use glycine-free aCSF to maximize the contrast of GlyT1 inhibition.

References

  • Lindsley, C. W., et al. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors.[3][4][6][7] Current Topics in Medicinal Chemistry.

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery.

  • Pinard, E., et al. (2010). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine.[1][3][5] Neuropharmacology.[8][7]

  • Yamamoto, S., et al. (2016).[7] Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor.[4][7] Chemical and Pharmaceutical Bulletin.[7]

  • BioIVT. (n.d.). GLYT1 (SLC6A9) Transporter Assay Protocol.

Sources

Title: Robust and Validated Analytical Methods for the Quantification of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed application notes and validated protocols for the quantitative analysis of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine, a heterocyclic compound of interest in pharmaceutical development. Two robust analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and quantification in bulk materials and simple formulations, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices such as human plasma. The development and validation of these methods are described in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability.[1][2] This document serves as a comprehensive resource for researchers and quality control analysts, explaining the causality behind experimental choices and providing step-by-step protocols for immediate implementation.

Introduction and Analytical Rationale

3-(5-Chloro-1H-pyrazol-3-yl)piperidine is a small molecule featuring a chlorinated pyrazole ring linked to a piperidine moiety. Such structures are common scaffolds in medicinal chemistry, often investigated as intermediates or active pharmaceutical ingredients (APIs). Accurate quantification is critical for ensuring product quality, performing pharmacokinetic (PK) studies, and meeting regulatory requirements.

The physicochemical properties of the analyte dictate the choice of analytical methodology. With a molecular weight of 185.65 g/mol and a calculated LogP of 1.3, the compound is a polar molecule with basic nitrogen atoms in both the piperidine and pyrazole rings.[3] These characteristics make it an ideal candidate for analysis by reversed-phase liquid chromatography.

  • HPLC-UV: This technique is selected for its robustness, accessibility, and suitability for analyzing higher concentration samples, such as in API purity testing or formulation assays. The pyrazole ring provides a chromophore necessary for UV detection.

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for bioanalysis.[4][5] By monitoring specific precursor-to-product ion transitions, it can accurately quantify the analyte at very low concentrations in complex matrices like plasma, even in the presence of endogenous interferences. The basic nature of the analyte allows for efficient protonation and detection using positive-ion electrospray ionization (ESI+).

General Workflow for Analytical Method Implementation

The successful quantification of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine requires a systematic approach from sample preparation to data interpretation. The workflow diagram below outlines the key stages for both HPLC-UV and LC-MS/MS methodologies.

Analytical_Workflow cluster_Prep 1. Sample & Standard Preparation cluster_Analysis 2. Instrumental Analysis cluster_Data 3. Data Processing & Validation Start Obtain Analyte Reference & Sample Matrix Prep_Std Prepare Stock & Working Standard Solutions Start->Prep_Std Prep_Sample_HPLC Prepare Bulk/Formulation Sample (Dissolution/Dilution) Start->Prep_Sample_HPLC Prep_Sample_LCMS Prepare Biological Sample (e.g., Protein Precipitation) Start->Prep_Sample_LCMS HPLC HPLC-UV Analysis Prep_Std->HPLC LCMS LC-MS/MS Analysis Prep_Std->LCMS Prep_Sample_HPLC->HPLC Prep_Sample_LCMS->LCMS Integration Peak Integration & Calibration Curve Generation HPLC->Integration LCMS->Integration Quant Quantification of Analyte Concentration Integration->Quant Validation Method Validation as per ICH Q2(R1) / FDA Guidelines Quant->Validation Report Final Report Validation->Report

Caption: General workflow for quantification of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

Method 1: Quantification by HPLC-UV

This method is designed for the accurate quantification of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine in bulk drug substance or simple formulations.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like the analyte.[6][7]

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Reference Standard: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine of known purity.

Chromatographic Conditions

The conditions below are optimized to provide a sharp, symmetrical peak with a reasonable retention time. The acidic mobile phase modifier is critical for protonating the basic nitrogens, preventing peak tailing and interaction with residual silanols on the column.

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for consistent analyte ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for analyte elution.
Gradient Isocratic: 70% A / 30% BAn isocratic method is simple, robust, and sufficient for this application. Adjust ratio if needed to achieve a retention time of 3-7 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection λ 225 nmOptimal wavelength should be confirmed by scanning the UV spectrum of the analyte. Pyrazole structures often absorb in this region.
Run Time 10 minutesAllows for elution of the analyte and any potential late-eluting impurities.
Protocol: Standard and Sample Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Serially dilute the Primary Stock Solution with the diluent to prepare a series of calibration standards. A recommended range is 1, 5, 25, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh an amount of bulk substance or powdered formulation expected to contain ~25 mg of the analyte into a 25 mL volumetric flask. Add ~15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Further dilute this solution with the diluent to bring the final concentration into the middle of the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm PTFE syringe filter before injection.

Method Validation Summary (ICH Q2(R1))

All validation experiments must be performed according to established guidelines to demonstrate the method is fit for its intended purpose.[1]

ParameterAcceptance CriteriaExpected Performance
Specificity No interference at the analyte's retention time from blank or placebo. Peak purity index > 0.999.The method should be highly specific with no interfering peaks observed.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Excellent linearity is expected in the 1-100 µg/mL range.
Accuracy 98.0% - 102.0% recovery at three concentration levels (low, med, high).Recoveries are anticipated to be well within the acceptable limits.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.The method should demonstrate high precision.
LOQ Signal-to-Noise ratio ≥ 10; RSD ≤ 10% at this concentration.Expected LOQ is ~1 µg/mL.
LOD Signal-to-Noise ratio ≥ 3.Expected LOD is ~0.3 µg/mL.
Robustness RSD ≤ 2.0% after small, deliberate changes (e.g., Flow Rate ±0.1, Column Temp ±2°C, Mobile Phase pH ±0.2).The method is expected to be robust against minor variations.

Method 2: Quantification by LC-MS/MS

This method is optimized for the selective and sensitive quantification of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine in human plasma, making it ideal for pharmacokinetic studies.

Instrumentation and Materials
  • LC-MS/MS System: A UHPLC system (e.g., Waters Acquity, Sciex ExionLC) coupled to a triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).

  • Software: Analyst®, MassLynx®, or equivalent instrument control and data processing software.

  • Analytical Column: C18 column with smaller particle size for higher efficiency (e.g., 2.1 x 50 mm, 1.7 µm).

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm), Human Plasma (with anticoagulant).

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

LC-MS/MS Conditions

A fast gradient is used to minimize run time, and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for ESI+.
Mobile Phase B Acetonitrile with 0.1% Formic AcidEfficiently elutes the analyte from the RP column.
Gradient 5% B to 95% B over 2.0 min, hold 0.5 min, re-equilibrate for 1.0 min.A rapid gradient is suitable for high-throughput analysis.[5]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID UHPLC column.
Column Temp. 40 °CHigher temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µLBalances sensitivity with minimizing matrix load on the system.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogens are readily protonated.
MRM Transition Analyte: m/z 186.1 → 121.1 (Quantifier), 186.1 → 96.1 (Qualifier)[M+H]⁺ for C₈H₁₂ClN₃. Transitions are hypothetical and must be optimized experimentally by infusing the analyte.
Internal Std. To be determined based on IS used.The IS should have a distinct, non-interfering MRM transition.
Key MS Params Curtain Gas, Collision Gas, IonSpray Voltage, TemperatureOptimize according to manufacturer's recommendations for maximum signal.
Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[8][9][10]

Sample_Prep_Workflow Plasma 1. Pipette 50 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS 2. Add 150 µL of Internal Standard in Acetonitrile Plasma->Add_IS Vortex 3. Vortex Mix (30 seconds) Add_IS->Vortex Centrifuge 4. Centrifuge (10,000 g, 5 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject 6. Inject into LC-MS/MS System Transfer->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation Summary (FDA/EMA Guidelines)

Bioanalytical method validation requires additional tests to account for the complexity of the matrix.[4][9]

ParameterAcceptance CriteriaExpected Performance
Selectivity No significant interference in 6 unique blank matrix lots at the retention times of the analyte and IS.The high selectivity of MRM should ensure no interferences.
Linearity Correlation coefficient (r²) ≥ 0.995 with a 1/x² weighting.Expected linear range: 0.5 - 500 ng/mL.
Accuracy & Precision Within-run and between-run precision (RSD) ≤ 15% (≤ 20% at LLOQ). Accuracy (% Bias) within ±15% (±20% at LLOQ).The method is expected to be highly accurate and precise.
LLOQ Lowest standard on the curve meeting accuracy/precision criteria.Expected LLOQ is ~0.5 ng/mL.
Matrix Effect Matrix factor consistent across 6 lots of matrix. RSD of IS-normalized matrix factor ≤ 15%.Minimal matrix effects are expected after protein precipitation.[4]
Recovery Extraction recovery should be precise and consistent.Recovery is expected to be >85%.[4][9]
Stability Analyte stable in matrix after 3 freeze-thaw cycles, 24h at room temp, and for the expected duration of storage at -80°C.Stability must be experimentally determined.

Conclusion

The two analytical methods detailed in this application note provide robust, reliable, and validated solutions for the quantification of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine. The HPLC-UV method is a workhorse for routine quality control of bulk materials, while the LC-MS/MS method offers the high sensitivity and selectivity required for demanding bioanalytical applications like pharmacokinetic profiling. By following the detailed protocols and validation guidelines presented, researchers can ensure the generation of high-quality, reproducible data to support their drug development programs.

References

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HPLC method for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine by Stability-Indicating HPLC-UV

Introduction

3-(5-Chloro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound featuring both a pyrazole and a piperidine moiety. Such structures are of significant interest in medicinal chemistry and drug development, often serving as key building blocks or active pharmaceutical ingredients (APIs). The piperidine ring is a ubiquitous scaffold in many marketed drugs, while the pyrazole core is known for a wide range of biological activities.[1] The presence of a chlorine substituent further modulates the compound's physicochemical properties.

Given its potential role in pharmaceutical pipelines, the development of a robust, accurate, and reliable analytical method for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine is essential for quality control, purity assessment, and stability testing.[2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a powerful and widely accessible technique for this purpose, offering the necessary precision and sensitivity for quantitative analysis.[3]

This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine. A stability-indicating method is one that can accurately quantify the analyte of interest without interference from any potential degradation products, process impurities, or excipients.[4][5] This is achieved through forced degradation studies, which provide confidence in the method's specificity and its utility throughout the drug development lifecycle.

Analyte Properties & Method Development Rationale

The strategic development of an HPLC method is predicated on the physicochemical properties of the analyte.[6] For 3-(5-Chloro-1H-pyrazol-3-yl)piperidine, the key considerations are its polarity, acid-base properties, and UV absorbance.

  • Polarity and Retention: The compound has a calculated LogP of 1.3, indicating a relatively polar nature.[7] This presents a challenge for retention on traditional non-polar stationary phases like C18.[8] Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a highly aqueous mobile phase is the chosen mode of separation.[9] To enhance retention and ensure reproducibility, a polar-embedded or polar-endcapped C18 column could be considered as an alternative, though a standard C18 phase is often sufficient with proper mobile phase optimization.[10][11]

  • Acid-Base Properties (pKa) and Peak Shape: The piperidine ring contains a secondary amine, which is basic (pKa of piperidine is ~11.2).[1] At neutral pH, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape (tailing) and shifting retention times. To address this, the mobile phase is buffered to a low pH (e.g., pH 3.0). At this pH, the piperidine nitrogen is fully and consistently protonated, ensuring the analyte behaves as a single species, which dramatically improves peak symmetry and retention time stability.

  • UV Absorbance and Detection: The 5-chloro-1H-pyrazole ring acts as a chromophore, allowing for direct UV detection. While a full UV scan is recommended to determine the absorbance maximum (λ-max), pyrazole-containing systems typically exhibit strong absorbance in the low UV region. A detection wavelength of 225 nm was selected to provide high sensitivity for the analyte. The use of a Photo Diode Array (PDA) detector is highly recommended to simultaneously monitor multiple wavelengths and assess peak purity.

The following diagram outlines the logical workflow employed in the development of this analytical method.

MethodDevelopmentWorkflow A Analyte Characterization (LogP, pKa, UV Spectrum) B Mode & Column Selection (RP-HPLC, C18 Column) A->B Guides initial choices C Mobile Phase Screening (pH, Organic Solvent, Buffer) B->C Systematic evaluation D Optimization of Conditions (Gradient, Flow Rate, Temp.) C->D Refine separation E Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) D->E Test for specificity E->D Re-optimize if separation fails F Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) E->F Confirm reliability & robustness G Final Method Protocol F->G Document final procedure

Caption: Logical workflow for HPLC method development.

Optimized Chromatographic Method

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (with PDA monitoring from 200-400 nm)
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase

Detailed Protocol: Step-by-Step Methodology

The diagram below provides a high-level overview of the complete analytical workflow, from preparation to data analysis.

SampleAnalysisWorkflow cluster_prep cluster_system cluster_analysis prep Preparation system HPLC System Operations analysis Data Analysis A 1. Prepare Mobile Phase (Aqueous & Organic) B 2. Prepare Standard Stock & Working Solutions A->B C 3. Prepare Sample Solutions B->C D 4. Equilibrate System (Stable Baseline) C->D E 5. Perform System Suitability Test (SST) D->E F 6. Inject Standards & Samples (Create Sequence) E->F G 7. Integrate Peaks & Construct Calibration Curve F->G H 8. Quantify Analyte in Samples G->H I 9. Report Results H->I

Caption: General experimental workflow for sample analysis.

1. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly. Filter through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas before use.

  • Diluent (Mobile Phase): Prepare by mixing Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with Diluent.

  • Working Standard Solutions (for Calibration): Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the Diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Dissolve and dilute to the mark with Diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2. Chromatographic Procedure

  • System Equilibration: Set up the HPLC system according to the conditions in the table above. Pump the mobile phase through the column until a stable, noise-free baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST): Inject the 100 µg/mL working standard solution five or six times. The system is deemed ready for analysis if the SST criteria (see table below) are met.

  • Calibration Curve: Inject each working standard solution once. Plot a graph of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Bracketing: It is good practice to inject a standard after a certain number of sample injections (e.g., every 10 samples) to ensure the system's response remains consistent throughout the run.

System Suitability and Method Validation

System Suitability Tests (SST)

SSTs are performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n≥5 injections)
% RSD of Retention Time ≤ 1.0% (for n≥5 injections)

Method Validation Summary

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2]

Validation ParameterTypical Acceptance Criteria
Specificity Peak is pure and resolved from degradation products (Peak Purity > 0.995)
Linearity (Range) 5 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Stability-Indicating Aspect & Forced Degradation

To confirm the stability-indicating nature of the method, forced degradation studies are performed on the analyte.[4] The sample is subjected to various stress conditions to intentionally produce degradation products. The stressed samples are then analyzed to ensure that the main analyte peak is well-resolved from any new peaks that appear.

  • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

In all cases, the method should demonstrate the ability to separate the parent peak of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine from all formed degradants, confirming its specificity and stability-indicating properties.

References

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  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. [Link]

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  • Sriram, D., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. [Link]

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  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

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  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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  • National Institutes of Health. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. NIH. [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • IUCrData. (2017). 1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole. IUCr. [Link]

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  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. [Link]

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3-(5-Chloro-1H-pyrazol-3-yl)piperidine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening & Fragment-Based Design: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Scaffolds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, HTS Specialists, and Structural Biologists

Introduction: The Privileged Scaffold

In modern drug discovery, 3-(5-Chloro-1H-pyrazol-3-yl)piperidine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike flat, aromatic-only fragments, this molecule combines a planar, hydrogen-bond-rich pyrazole (mimicking the adenine ring of ATP) with a non-planar piperidine ring. This combination offers three critical advantages for High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD):

  • 3D-Dimensionality: The piperidine ring breaks the "flatland" of traditional kinase inhibitors, improving solubility and metabolic stability (Fsp3 character).

  • Vectorial Growth: The secondary amine on the piperidine and the N1/C4 positions on the pyrazole provide distinct vectors for growing the fragment into a lead compound.

  • Halogen Bonding: The 5-chloro substituent fills hydrophobic pockets and can participate in halogen bonding or serve as a handle for palladium-catalyzed cross-coupling during library expansion.

This guide details the protocols for utilizing this scaffold in kinase-focused HTS campaigns (specifically targeting CDK8/19 and JAK families) and validating hits using biophysical methods.

Technical Specifications & Library Management

Before screening, the physicochemical behavior of the scaffold must be mastered to prevent false negatives (due to precipitation) or false positives (due to aggregation).

PropertyValue / CharacteristicImpact on HTS
Molecular Weight ~185.65 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~1.3High water solubility; low risk of non-specific lipophilic binding.
pKa (Piperidine) ~9.5–10.0Positively charged at physiological pH (7.4); enhances solubility but may require salt screening.
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsCritical for "Hinge Binding" in kinases.
Stability HighStable in DMSO for >6 months at -20°C. Avoid aldehydes (formation of enamines).
Protocol 1: Compound Management & QC

Objective: Prepare a screening-ready stock solution free of aggregates.

  • Solubilization: Dissolve the solid hydrochloride salt of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine in 100% analytical-grade DMSO to a concentration of 100 mM .

    • Note: The free base may be an oil; the HCl salt is preferred for crystallinity and stability.

  • Acoustic Handling: Ensure the source plate is compatible with acoustic dispensers (e.g., Echo® Liquid Handler). This scaffold has low surface tension impact, but hydration of DMSO must be prevented to maintain concentration accuracy.

  • QC Check: Run a random sampling LC-MS to verify purity >95%. Impurities like regioisomers (N-alkylation vs. C-alkylation) can skew SAR data.

Primary HTS Protocol: TR-FRET Kinase Assay

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen a library containing the 3-(5-Chloro-1H-pyrazol-3-yl)piperidine scaffold against a target kinase (e.g., CDK8).

Mechanism: The pyrazole moiety competes with ATP for the kinase hinge region. The assay measures the displacement of a tracer or the inhibition of substrate phosphorylation.

Materials
  • Target: Recombinant Human CDK8/Cyclin C complex (1–5 nM final).

  • Substrate: Biotinylated peptide substrate (e.g., generic Ser/Thr peptide).

  • Tracer: Eu-labeled anti-phospho antibody + APC-labeled Streptavidin (for sandwich format).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent is crucial to prevent aggregation).

Step-by-Step Workflow
  • Plate Preparation: Dispense 50 nL of the compound (from 10 mM or 100 mM stock) into a 384-well low-volume white plate using an acoustic dispenser.

    • Final Screening Concentration: Typically 100 µM for fragment screens (lower for elaborated libraries).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture in Assay Buffer.

    • Incubation: 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibrium.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mixture (at Km apparent for ATP).

  • Reaction Termination: After 60 minutes, add 10 µL of Detection Reagent (EDTA containing Eu-Antibody).

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision or PHERAstar).

Expert Insight:

  • The "Hook" Effect: At high fragment concentrations (>500 µM), inner filter effects or quenching can occur. Always include a "media only" control to background subtract.

  • False Positives: Pyrazoles can sometimes chelate metals. If the kinase requires Mn2+ or Mg2+, ensure the buffer has excess metal ions to prevent chelation-based inhibition artifacts.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Hits from the primary screen must be validated biophysically to prove direct binding and determine residence time.

Protocol 2: SPR Binding Kinetics (Biacore)

Objective: Confirm 1:1 binding stoichiometry and measure


.
  • Chip Surface: Immobilize the target kinase on a CM5 or Ni-NTA sensor chip.

    • Target Density: Keep low (~2000 RU) to avoid mass transport limitations, which mask fast kinetics typical of fragments.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1-2% DMSO (matched to sample).

  • Injection Series:

    • Inject the scaffold at increasing concentrations (e.g., 10 µM to 500 µM).

    • Contact time: 30 seconds (fast on).

    • Dissociation time: 60 seconds (fast off is expected for fragments).

  • Analysis:

    • Use a "Solvent Correction" curve to account for DMSO mismatch.

    • Fit data to a 1:1 Langmuir binding model .

    • Success Criteria: Square-wave sensorgrams (rapid on/off) indicate specific, non-covalent binding. Irregular curves suggest aggregation.

Data Visualization & Logic

Diagram 1: The HTS & FBDD Workflow

This flowchart illustrates the critical path from library handling to hit expansion.

HTS_Workflow Library Scaffold Library (3-CPP Derivatives) QC QC: Solubility & Purity (LC-MS / DMSO Check) Library->QC Primary Primary Screen (TR-FRET Kinase Assay) QC->Primary Pass Counter Counter Screen (Triton X-100 / Unrelated Kinase) Primary->Counter Hits (>30% Inh) Biophys Biophysical Validation (SPR / NMR) Counter->Biophys Non-aggregators XRay Structural Biology (Co-crystallization) Biophys->XRay Confirmed Kd Lead Lead Optimization (Grow Vectors) Biophys->Lead SAR Expansion XRay->Lead Define Vectors

Caption: Logical workflow for screening pyrazole-piperidine fragments, prioritizing the elimination of false positives (aggregation) before structural confirmation.

Diagram 2: Pharmacophore & Binding Logic

This diagram explains why this scaffold works, mapping chemical features to biological interactions.

Pharmacophore cluster_mol 3-(5-Chloro-1H-pyrazol-3-yl)piperidine cluster_pocket Kinase Binding Pocket Pyrazole Pyrazole Ring (Planar) Hinge Hinge Region (Glu/Leu backbone) Pyrazole->Hinge H-Bonds (Donor/Acceptor) Chlorine 5-Chloro Group (Lipophilic) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Chlorine->Gatekeeper Halogen Bond / vdW Piperidine Piperidine Ring (3D / Basic) Solvent Solvent Front (Ribose Pocket) Piperidine->Solvent Solubility / Salt Bridge

Caption: Pharmacophore mapping showing how the scaffold interacts with the ATP-binding site of a typical kinase.

References

  • Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[1] RSC Medicinal Chemistry.[1] Available at: [Link]

    • Relevance: Establishes the utility of piperidine fragments in FBDD to escape fl
  • Sajjadifar, N., et al. (2025). "Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening."[2] Chemical Methodologies. Available at: [Link]

    • Relevance: Validates the pyrazole scaffold specifically for CDK8 kinase inhibition.[2]

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Relevance: Foundational text on screening low molecular weight fragments like the topic molecule.
  • PubChem Compound Summary. "3-(5-Chloro-1H-pyrazol-3-yl)piperidine."[3] National Center for Biotechnology Information. Available at: [Link]

    • Relevance: Source for physicochemical properties (LogP, H-bond count).
  • Foloppe, N., et al. (2006). "A fragment-based approach to the design of protein kinase inhibitors." Current Opinion in Drug Discovery & Development. Relevance: Discusses the pyrazole-hinge binding mechanism depicted in Diagram 2.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Improvement & Troubleshooting for CAS 1779593-53-1 and analogs.[1]

Welcome to the Technical Support Center

You are likely accessing this guide because your synthesis of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine is stalling. Common symptoms include "black tar" formation during chlorination, loss of the chlorine atom during deprotection, or unmanageable emulsions during workup.

This scaffold is a critical intermediate for various kinase inhibitors (e.g., ERK, JAK).[1] The synthesis is deceptive: it looks like a simple heterocycle formation, but the amphoteric nature of the product and the lability of the chlorine creates a "yield trap."

This guide prioritizes the N-Benzyl Route over the Pyridine Reduction route to ensure scalability and chemical integrity.

Module 1: The Architecture of High-Yield Synthesis

Why Your Current Route Might Be Failing

If you are attempting to reduce a 3-(5-chloro-1H-pyrazol-3-yl)pyridine precursor using Pd/C and Hydrogen, you are likely experiencing hydrodechlorination (stripping the chlorine).[1] If you are using an N-Boc precursor, you are likely generating complex phosphoramides or losing protection during the harsh POCl3 step.[1]

The Recommended Protocol: N-Benzyl Strategy

We recommend the N-Benzyl protecting group strategy.[1] It is stable to the harsh thermodynamics of hydrazine cyclization and POCl3 chlorination, and it allows for a specific deprotection method (ACE-Cl) that preserves the aryl chloride.[1]

Workflow Visualization

The following diagram outlines the optimized pathway (Route A) versus the problematic legacy pathway (Route B).

SynthesisWorkflow cluster_fail Legacy Route (High Risk) Start Start: N-Benzyl-nipecotic acid ethyl ester Step1 1. Claisen Condensation (LiHMDS/MeCN or Mg Malonate) Start->Step1 BetaKeto Intermediate: Beta-Keto Nitrile/Ester Step1->BetaKeto Step2 2. Cyclization (Hydrazine Hydrate, EtOH) BetaKeto->Step2 Pyrazolone Intermediate: Pyrazolone (Tautomer eq.) Step2->Pyrazolone Step3 3. Chlorination (POCl3, 100°C) Pyrazolone->Step3 Chloropyrazole Stable Intermediate: N-Benzyl-3-(5-Cl-pyrazolyl)piperidine Step3->Chloropyrazole Step4 4. Deprotection (ACE-Cl, MeOH reflux) Chloropyrazole->Step4 Final Target: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Step4->Final PyridineStart Pyridine Precursor PyridineRed Hydrogenation (Pd/C) PyridineStart->PyridineRed DeadEnd FAILURE: De-chlorinated Product PyridineRed->DeadEnd

Caption: Optimized N-Benzyl synthetic workflow preventing hydrodechlorination and protecting group loss.

Module 2: Critical Step Troubleshooting

Step 3: Chlorination (The "Black Tar" Phase)

The Issue: Converting the pyrazolone (5-hydroxy-pyrazole) to the 5-chloro derivative using Phosphoryl Chloride (POCl3) often results in a black, viscous tar with low recovery.[1]

The Fix:

  • Catalysis: Do not use neat POCl3 alone. Add N,N-Dimethylaniline (DMA) or Benzyltriethylammonium chloride (BTEAC) .[1] These act as phase transfer catalysts and HCl scavengers that facilitate the Vilsmeier-Haack type mechanism.[1]

  • Temperature Ramp: Do not drop the substrate into boiling POCl3. Mix at 0°C, then ramp slowly to 80-100°C.

  • Quenching: This is where 50% of yields are lost. The exotherm degrades the product.

Protocol:

Parameter Specification Reason
Reagent POCl3 (5-10 equiv) Solvent and reagent. Excess ensures full conversion.[1]
Additive N,N-Dimethylaniline (1.0 equiv) Prevents acid-catalyzed polymerization of the pyrazole.[1]
Time/Temp 2h @ 90°C (Sealed Tube preferred) Sealed tube prevents loss of volatile intermediates and ensures consistent internal temp.[1]

| Quench | Pour onto Ice/NH4OH mixture | Neutralizes acid immediately. Keep pH > 7 to prevent hydrolysis of the Cl. |

Step 4: Deprotection (Preserving the Chlorine)

The Issue: Removing N-Benzyl usually requires H2/Pd, which strips the chlorine from the pyrazole ring (Hydrodechlorination).[1]

The Fix: Use 1-Chloroethyl chloroformate (ACE-Cl) .[1]

  • Mechanism: ACE-Cl forms a carbamate which breaks down in methanol to release the secondary amine and acetaldehyde.[1]

  • Advantage: This is a strictly chemical process (no metal catalyst) and leaves the aryl chloride completely intact.[1]

Module 3: Isolation & Purification (The "Sticky" Phase)[1]

The final product is an amphoteric molecule (basic piperidine nitrogen + acidic pyrazole NH).[1] It is highly polar and difficult to extract from water.[1]

Optimized Extraction Protocol:

  • Isoelectric Point (pI): The pyrazole NH has a pKa ~14, but the piperidine NH has a pKa ~10.[1] The pyrazole can also be deprotonated at high pH.

  • Target pH: Adjust aqueous layer to pH 9-10 . This ensures the piperidine is free-based, but the pyrazole remains neutral (mostly).[1]

  • Solvent System: Diethyl ether is too non-polar.[1] Use DCM:Isopropanol (3:1) or n-Butanol for extraction.[1]

  • Salt Formation: Do not evaporate to dryness as a free base (it may oil out or decompose).[1] Isolate as the HCl or TFA salt immediately after extraction by adding 4M HCl in Dioxane.

FAQ: Frequently Encountered Errors

Q: Can I start with N-Boc-nipecotic acid instead of N-Benzyl?

  • A: Yes, but you must accept that the POCl3 step will remove the Boc group . You will isolate the 3-(5-chloro-1H-pyrazol-3-yl)piperidine directly after the POCl3 quench.[1] However, the reaction becomes messy because the generated secondary amine can react with POCl3 to form phosphoramides (P-N bonds), which are very hard to hydrolyze.[1] Stick to N-Benzyl for cleaner profiles. [1]

Q: My pyrazolone formation (Step 2) yields a gum, not a solid.

  • A: This is common.[1] The pyrazolone exists in equilibrium with the 5-hydroxy tautomer.[1] Dissolve the gum in minimal ethanol and induce crystallization with ether/heptane. If it remains gummy, carry it forward crude; the POCl3 step is powerful enough to handle it, provided you dry the gum thoroughly (water kills POCl3).[1]

Q: Why not use PCl5 instead of POCl3?

  • A: PCl5 is more aggressive and can lead to over-chlorination or ring opening. POCl3 is milder and more selective for the enol to vinyl chloride transformation required here.

References & Grounding

  • Chlorination Methodology:

    • Mechanistic insight into POCl3/DMA chlorination: See Journal of Heterocyclic Chemistry for Vilsmeier-Haack type chlorinations of pyrazolones.[1]

    • Optimization: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3" - PMC (NIH).[1] Link

  • Synthetic Route Validation:

    • N-Benzyl/ACE-Cl Strategy: Olofson, R. A. et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry.

    • Pyrazolone Synthesis: "Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles." Link

  • Target Molecule Data:

    • PubChem CID 84718980: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.[1][2] Link[1]

Disclaimer: This guide is for research purposes only. POCl3 is highly corrosive and toxic. All steps must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Synthesis of Substituted Pyrazolylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrazolylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

PART 1: Frequently Asked Questions (FAQs) & Core Synthetic Strategies

This section addresses high-level questions regarding the primary synthetic routes and the critical decision-making process involved in planning your synthesis.

Q1: What are the primary methods for forming the C-N bond between a pyrazole and a piperidine ring?

The construction of the crucial C-N bond between a pyrazole and a piperidine ring is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent and widely utilized methods are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most powerful and versatile methods for forming C-N bonds.[1][2] It involves the reaction of an aryl halide or triflate (on either the pyrazole or a precursor to the piperidine) with an amine (the corresponding piperidine or pyrazole) in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3][4] The reaction is renowned for its broad substrate scope and tolerance of various functional groups.[1]

  • Copper-Catalyzed Ullmann Condensation: A classical method that has seen significant modernization, the Ullmann reaction typically involves coupling an aryl halide with an amine using a copper catalyst.[5][6][7] Modern protocols often use ligands, such as diamines or amino acids like L-proline, which allow the reaction to proceed under much milder conditions than the harsh temperatures traditionally required.[5][8][9][10] This method is particularly effective for N-arylation of π-excessive nitrogen heterocycles like pyrazoles.[8][9][10][11]

  • Nucleophilic Aromatic Substitution (SNAr): While less common for this specific transformation due to the electron-rich nature of the pyrazole ring, SNAr can be a viable, metal-free alternative if the pyrazole ring is substituted with strongly electron-withdrawing groups. This pathway is more frequently seen in the synthesis of precursors, such as the reaction of pyrazole with 4-chloropyridine, which is later hydrogenated.[12]

Q2: How do I choose between Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) N-arylation?

Choosing the right catalytic system is critical for success and depends on your specific substrates, functional group tolerance, and cost considerations.

FeatureBuchwald-Hartwig (Palladium)Ullmann-Type (Copper)Rationale & Causality
Catalyst Activity Generally higher turnover numbers, lower catalyst loading often possible.Often requires higher catalyst loading (5-10 mol%).Palladium's catalytic cycle is typically more efficient.
Ligand Sensitivity Highly dependent on the choice of bulky, electron-rich phosphine ligands (e.g., tBuDavePhos).[3][13]Ligand choice (e.g., diamines, L-proline) is crucial but the library is different.[5][9][10]The ligand stabilizes the metal center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.
Substrate Scope Excellent for a wide range of aryl chlorides, bromides, iodides, and triflates.[4]Traditionally best with aryl iodides and bromides; aryl chlorides can be challenging.[9][11]The C-I and C-Br bonds are weaker and more susceptible to oxidative addition by copper complexes compared to the stronger C-Cl bond.
Cost Palladium catalysts and specialized phosphine ligands can be expensive.Copper catalysts are significantly more economical.Copper is a more earth-abundant and less costly metal than palladium.
Functional Groups Generally very tolerant, but can be sensitive to substrates with β-hydrogens, which can lead to β-hydride elimination.[1][3]Tolerates a wide array of functional groups including aldehydes, ketones, and primary amines.[8][10]The reaction mechanism for copper-catalyzed couplings is less prone to β-hydride elimination pathways.
Reaction Conditions Often requires strictly anhydrous and inert conditions. Microwave irradiation can be used to accelerate the reaction.[3][13]Can sometimes be run in protic solvents and is often more tolerant of air and moisture than Pd systems.The stability of the Cu(I)/Cu(III) catalytic intermediates can be higher in the presence of certain protic species.
Decision Workflow: Choosing Your Catalytic System

cluster_start Substrate Analysis cluster_coupling Reaction Type cluster_catalysis Catalysis Choice cluster_optimization Optimization Start Start with your Substituted Pyrazole & Piperidine Fragments ArylHalide What is your Aryl Halide? Start->ArylHalide ArylCl Aryl Chloride ArylHalide->ArylCl ArylBr Aryl Bromide / Iodide ArylHalide->ArylBr ArylOTf Aryl Triflate ArylHalide->ArylOTf Buchwald Consider Buchwald-Hartwig (Pd) - Use bulky phosphine ligands - High activity, good for chlorides ArylCl->Buchwald SensitiveFG Are there sensitive functional groups? ArylBr->SensitiveFG ArylOTf->Buchwald Optimize Proceed to Reaction Optimization: - Screen Ligands - Screen Bases & Solvents - Monitor Temperature Buchwald->Optimize Ullmann Consider Ullmann-Type (Cu) - More economical - Often milder conditions Ullmann->Optimize YesFG Yes SensitiveFG->YesFG NoFG No SensitiveFG->NoFG YesFG->Ullmann NoFG->Buchwald Primary Choice NoFG->Ullmann Alternative

Caption: Decision tree for selecting a cross-coupling strategy.

Q3: What are the main challenges regarding regioselectivity with asymmetrically substituted pyrazoles?

When using a pyrazole that is not symmetrically substituted at the 3- and 5-positions, you can face a significant challenge with regioselectivity. The reaction can result in a mixture of N1- and N2-arylated isomers, which are often difficult to separate.

  • Steric Hindrance: A bulky substituent at the 3- or 5-position will generally direct the incoming piperidine group to the less sterically hindered nitrogen atom. This is a key factor to consider when designing your pyrazole substrate.[14]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially favoring reaction at the more distant nitrogen.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, and base can sometimes influence the regiochemical outcome. For instance, certain ligands may favor one isomer over another due to the specific geometry of the transition state. Some studies have shown that the choice between protic and aprotic solvents can also affect the regiochemistry of pyrazole formation itself.[15]

PART 2: Troubleshooting Guide

This guide is formatted to quickly diagnose and solve common experimental problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Palladium(0) active species has not formed, or the catalyst has decomposed.1a. Use a Pre-catalyst: Employ a modern Pd(II) pre-catalyst that readily forms the active Pd(0) species. 1b. Check Reagents: Ensure solvents are anhydrous and the reaction is under a strict inert atmosphere (N₂ or Ar). Oxygen can deactivate the catalyst.
2. Inappropriate Ligand/Base Combination: The chosen phosphine ligand is not suitable for the substrate, or the base is not strong enough to deprotonate the pyrazole/piperidine effectively.2a. Screen Ligands: For Buchwald-Hartwig, test a range of bulky, electron-rich ligands (e.g., tBuDavePhos, tBuXPhos).[3][13] 2b. Screen Bases: Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are common. The choice can be critical; screen different options.[3][6]
3. Low Reaction Temperature/Time: The reaction may require more energy or time to proceed, especially with less reactive substrates like aryl chlorides.3a. Increase Temperature: Gradually increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by allowing for rapid heating to high temperatures.[13][16][17][18][19] 3b. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run until the starting material is consumed.
Formation of Side Products 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.1a. Optimize Reaction Conditions: This side reaction can be exacerbated by overly harsh conditions or certain catalyst/ligand combinations. Try lowering the temperature or screening different ligands. 1b. Change Solvent: The choice of solvent can influence reaction pathways. Toluene and xylene are common, but dioxane or DMF might suppress this side reaction.[2]
2. Homocoupling/Dimerization: Dimerization of the starting aryl halide or amine.2a. Control Stoichiometry: Ensure the stoichiometry of reactants is accurate. 2b. Lower Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side reactions.
3. β-Hydride Elimination (for substrates with β-hydrogens): This is a known side reaction in Buchwald-Hartwig amination, particularly with primary amines that have β-hydrogens, leading to an imine and a reduced arene.[1][3]3a. Choose Ligand Carefully: Certain bulky ligands are designed to disfavor the conformation required for β-hydride elimination. 3b. Consider Copper Catalysis: The Ullmann-type reaction mechanism is not prone to this side reaction, making it a better choice for these specific substrates.[3]
Poor Reproducibility 1. Reagent Quality: Inconsistent quality of solvents, bases, or catalysts. Piperidine, for instance, can absorb atmospheric CO₂.[20]1a. Use Fresh Reagents: Use freshly opened anhydrous solvents. Ensure the base (e.g., NaOtBu) is not clumped and has been stored properly. Use high-purity catalysts and ligands. 1b. Purify Piperidine: If necessary, distill piperidine before use.
2. Inconsistent Heating/Stirring: Uneven heating in an oil bath or poor stirring in a heterogeneous mixture can lead to variable results.2a. Use a Heating Mantle/Block: These provide more uniform heating. 2b. Ensure Vigorous Stirring: Especially for reactions with solid bases like K₂CO₃ or Cs₂CO₃, vigorous stirring is essential for good mixing and consistent reaction rates.
Purification Difficulties 1. Co-elution of Product and Ligand: Phosphine oxide byproducts from the ligand can have similar polarity to the desired product.1a. Ligand Choice: Use ligands that produce more polar oxides, which are easier to separate. 1b. Acid Wash: An acidic wash during workup can protonate the basic pyrazolylpiperidine product, allowing it to be extracted into the aqueous layer while leaving non-polar impurities (like phosphine oxides) in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. 1c. Chromatography: Use a different solvent system or try reverse-phase chromatography.
2. Separation of Regioisomers: N1 and N2 isomers often have very similar physical properties.2a. Optimize for Selectivity: Before scaling up, dedicate effort to optimizing the reaction for regioselectivity (see FAQ Q3). 2b. Advanced Chromatography: Techniques like preparative HPLC or SFC (Supercritical Fluid Chromatography) may be required for separation.
General Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting failed reactions.

PART 3: Detailed Experimental Protocols

These are generalized, starting-point protocols. You must optimize conditions for your specific substrates.

Protocol 1: General Procedure for Pd-Catalyzed Buchwald-Hartwig C-N Coupling

This protocol is adapted from methodologies described for the C-N coupling of 4-halopyrazoles with piperidine.[3][13]

Materials:

  • 4-Halopyrazole derivative (1.0 eq)

  • Piperidine derivative (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd(dba)₂, 5-10 mol%)

  • Phosphine Ligand (e.g., tBuDavePhos, 10-20 mol%)

  • Base (e.g., NaOtBu, 2.0 eq)

  • Anhydrous Solvent (e.g., Toluene or Xylene)

  • Microwave vial or round-bottom flask with condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To an oven-dried microwave vial or flask containing a magnetic stir bar, add the 4-halopyrazole, palladium pre-catalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (NaOtBu). Then, add the anhydrous solvent (e.g., xylene, to a concentration of ~0.1 M), followed by the piperidine derivative via syringe.

  • Reaction:

    • Conventional Heating: Heat the mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Heating: Heat the sealed vial in a microwave reactor to 140-160 °C for 10-30 minutes.[3][13]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[21]

Protocol 2: General Procedure for Cu-Catalyzed Ullmann-Type C-N Coupling

This protocol is based on modern Ullmann conditions for the N-arylation of pyrazoles.[6][8][9][10]

Materials:

  • Aryl halide (e.g., 4-iodotoluene, 1.0 eq)

  • Pyrazole derivative (1.2 eq)

  • Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O) (5-10 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine or L-proline, 10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane, DMF, or Toluene)

  • Round-bottom flask with condenser

Procedure:

  • Reactor Setup: To a round-bottom flask containing a stir bar, add the copper catalyst, the ligand, the base, and the pyrazole derivative.

  • Reagent Addition: Add the solvent, followed by the aryl halide.

  • Reaction: Heat the reaction mixture under a nitrogen atmosphere at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through celite to remove the copper salts.

    • Wash the filtrate sequentially with aqueous ammonium chloride solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

PART 4: References

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025). ResearchGate.

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. (2025). PubMed.

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Biblioteka Nauki.

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). MDPI.

  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. (2013). PubMed.

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.

  • Buchwald–Hartwig amination. (2024). Wikipedia.

  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004). Semantic Scholar.

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2025). ResearchGate.

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.

  • Synthesis of substituted N-heterocycles by N-arylation. (2022). Organic Chemistry Portal.

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). Organic Chemistry Portal.

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.

  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004). PubMed.

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (N.d.). Avra Synthesis.

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2024). RSC Publishing.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020). Semantic Scholar.

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI.

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (2018). PMC.

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2023). Semantic Scholar.

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2023). MDPI.

Sources

3-(5-Chloro-1H-pyrazol-3-yl)piperidine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to the Molecule

3-(5-Chloro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound featuring a substituted pyrazole ring linked to a piperidine moiety. The chemical stability of this molecule is crucial for its reliable use in research and development. The pyrazole ring is generally aromatic and relatively stable, but can be susceptible to certain reactions, while the piperidine ring introduces a basic nitrogen that can influence the molecule's properties and reactivity.[1][2] This guide will address the potential stability challenges arising from this unique structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine?

A1: The stability of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The pyrazole ring, while generally resistant to oxidation and reduction, can undergo substitution reactions.[1] The piperidine moiety contains a secondary amine, which is basic and can react with acids. The chloro-substituent on the pyrazole ring is a potential site for nucleophilic substitution, particularly under harsh conditions.

Q2: What are the recommended storage conditions for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine?

A2: To ensure the long-term stability of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. Storage at reduced temperatures (2-8°C or -20°C) is advisable. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored in amber vials at low temperatures and for a limited duration. The choice of solvent can also impact stability; protic solvents may facilitate hydrolytic degradation, while solvents prone to peroxide formation (e.g., THF, dioxane) should be used with caution.

Q3: Is 3-(5-Chloro-1H-pyrazol-3-yl)piperidine susceptible to photodegradation?

A3: Many heterocyclic compounds are light-sensitive, and pyrazole derivatives can be susceptible to photodegradation.[3][4] Exposure to UV or even ambient light over extended periods can potentially lead to the formation of colored degradants or other byproducts. It is crucial to protect the compound, both in solid form and in solution, from light by using amber glassware or by covering containers with aluminum foil.[5]

Q4: Can the piperidine ring in the molecule cause any specific stability issues?

A4: Yes, the piperidine ring contains a secondary amine, which is basic. This can make the molecule susceptible to reactions with acidic compounds. The amine can also be a target for oxidation. In solution, the basicity of the piperidine nitrogen will influence the overall pKa of the molecule and its solubility at different pH values. This is an important consideration when developing formulations or designing experiments in buffered solutions.[2][6]

Troubleshooting Guides

Issue 1: Inconsistent Results or Loss of Potency Over Time in Solution-Based Assays

Possible Cause: Degradation of the compound in the assay buffer or solvent. This could be due to hydrolysis, oxidation, or reaction with other components in the medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • pH-Dependent Stability Study:

    • Prepare solutions of the compound in buffers at acidic, neutral, and basic pH.

    • Incubate the solutions at a controlled temperature.

    • At specified time intervals, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[7]

  • Oxidative Stability Assessment:

    • Prepare a solution of the compound in a solvent that has been purged with an inert gas (nitrogen or argon) to remove dissolved oxygen.

    • Compare the stability of this solution to a solution prepared under normal atmospheric conditions.

    • If oxidation is suspected, consider adding a small amount of an antioxidant to a test sample to see if it prevents degradation.

Issue 2: Appearance of a New Peak in HPLC Analysis of a Stored Sample

Possible Cause: Formation of a degradation product. The identity of the degradation product can provide clues about the degradation pathway.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown peaks in HPLC.

Detailed Steps:

  • Mass Spectrometry Analysis:

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the new peak.[8]

    • Compare the mass of the degradant to the parent compound to hypothesize the chemical transformation (e.g., an increase of 16 amu suggests oxidation).

  • Forced Degradation Study:

    • To confirm the degradation pathway, perform a forced degradation study.[9][10][11] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to see if the unknown peak is generated. This can help to definitively identify the cause of degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine and for developing a stability-indicating analytical method.[11][12]

Objective: To identify potential degradation products and pathways for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

Materials:

  • 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for peak identification

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 2, 6, 12, and 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 2, 6, 12, and 24 hours. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take samples at 2, 6, 12, and 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound in a neutral buffer at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

Data Interpretation:

  • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks.

  • Use a PDA detector to check for peak purity.

  • Use LC-MS to identify the mass of the major degradation products.

Stress ConditionPotential Degradation PathwayPotential Degradation Product(s)
Acid/Base Hydrolysis Hydrolysis of the C-Cl bond3-(5-Hydroxy-1H-pyrazol-3-yl)piperidine
Oxidation Oxidation of the piperidine nitrogen3-(5-Chloro-1H-pyrazol-3-yl)piperidine-N-oxide
Photolysis Ring rearrangement, dechlorinationVarious photoproducts
Thermal General decompositionMultiple minor degradants

References

  • Roge AB, Tarte PS, Kumare MM, Shendarkar GR, Vadvalkar SM. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102. [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Nevado C, et al. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. 2021;26(16):4765. [Link]

  • Garlapati S, et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. 2010;20(22):6664-6667. [Link]

  • Kopečný D, et al. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions. 2019;305:110-118. [Link]

  • Shaikh I, et al. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):178-189. [Link]

  • Loba Chemie. Piperidine for Synthesis. [Link]

  • PubChem. 3-(5-Chloro-1H-pyrazol-3-yl)piperidine. [Link]

  • Singh UC, Kumar A. Forced Degradation Studies. MedCrave Online. 2016. [Link]

  • Blessy M, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014;4(3):159-165. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • ResearchGate. Photostability studies. [Link]

  • Hosseini-Zare MS, et al. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules. 2013;18(8):9023-9033. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(5-Chloro-1H-pyrazol-3-yl)piperidine and encountering solubility challenges. This document provides a comprehensive, question-and-answer-based approach to troubleshooting, offering scientifically grounded explanations and practical, field-proven protocols.

Section 1: Understanding the Molecule - Physicochemical Properties

Before attempting to solubilize a compound, it is crucial to understand its inherent physicochemical properties. These properties dictate its behavior in various solvent systems.

Q1: What are the key physicochemical properties of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine that influence its solubility?

A1: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound with several features that impact its solubility.[1]

  • Presence of Ionizable Groups: The piperidine ring contains a basic nitrogen atom.[2] This nitrogen can be protonated to form a more soluble salt in acidic conditions. The pyrazole ring also has nitrogen atoms, but they are generally less basic than the piperidine nitrogen.

  • Lipophilicity: The presence of a chloro-substituted pyrazole ring and the piperidine ring contributes to the molecule's overall lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents).[2] The calculated LogP value, a measure of lipophilicity, is approximately 1.3.[1] While not extremely high, this value suggests that the compound will have limited aqueous solubility.

  • Crystalline Structure: In its solid state, the compound likely exists in a crystalline lattice. The strength of this lattice, which must be overcome for the compound to dissolve, plays a significant role in its solubility.[3][4]

Here is a summary of the key computed properties for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine:

PropertyValueImplication for Solubility
Molecular Weight 185.65 g/mol [1]Moderate molecular weight, not a primary driver of poor solubility.
XLogP3 1.3[1]Indicates a degree of lipophilicity, suggesting limited aqueous solubility.
Hydrogen Bond Donors 2[1]Can participate in hydrogen bonding, which can aid solubility in polar protic solvents.
Hydrogen Bond Acceptors 2[1]Can participate in hydrogen bonding, which can aid solubility in polar protic solvents.

Section 2: Initial Troubleshooting - Basic Solubilization Strategies

This section addresses the most common initial hurdles encountered when trying to dissolve 3-(5-Chloro-1H-pyrazol-3-yl)piperidine for in vitro and other experimental assays.

Q2: I am having trouble dissolving the compound in aqueous buffers (e.g., PBS) for my biological assays. What are my first steps?

A2: Direct dissolution in neutral aqueous buffers is often challenging for compounds like this. The following workflow is recommended for initial troubleshooting.

G start Start with Dry Compound dmso Prepare a Concentrated Stock in 100% DMSO start->dmso serial_dilution Perform Serial Dilutions in 100% DMSO dmso->serial_dilution final_dilution Final Dilution into Aqueous Buffer serial_dilution->final_dilution check_precip Check for Precipitation final_dilution->check_precip success Proceed with Experiment check_precip->success No Precipitation troubleshoot Proceed to Advanced Troubleshooting check_precip->troubleshoot Precipitation Occurs

Caption: Initial workflow for dissolving the compound.

Step-by-Step Protocol:

  • Prepare a Concentrated Stock Solution in DMSO: Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many poorly soluble compounds.[5][6] Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Gentle warming (to no higher than 50°C) or sonication can be used to aid dissolution.[6]

  • Perform Serial Dilutions in DMSO: If you need to create a dilution series for your experiment, it is best to perform these initial dilutions in 100% DMSO.[5] This prevents premature precipitation of the compound.

  • Final Dilution into Aqueous Buffer: For your experiment, perform the final dilution of your DMSO stock into the aqueous buffer. It is crucial to keep the final concentration of DMSO in your assay as low as possible (typically ≤1%, and ideally <0.5%) to avoid solvent-induced artifacts in biological systems.[5] When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.[6]

  • Check for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).[6] If precipitation occurs, you will need to explore more advanced strategies.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a common problem known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous environment.[7] Here are several strategies to address this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Optimize the Final DMSO Concentration: While keeping it as low as possible, ensure you are at the maximum tolerable DMSO concentration for your specific assay.[5]

  • Use a Stepwise Dilution: Instead of a single large dilution, try a stepwise approach. For example, first, dilute the DMSO stock into a small volume of buffer with a higher percentage of an organic co-solvent, and then add this intermediate dilution to the final buffer volume.

  • Incorporate a Surfactant: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in your final aqueous buffer can help to keep the compound in solution by forming micelles.[8]

Section 3: Advanced Solubilization and Formulation Strategies

If the initial troubleshooting steps are insufficient, more advanced techniques may be necessary. These methods aim to fundamentally alter the physicochemical properties of the compound to enhance its aqueous solubility.

Q4: How can I leverage the chemical structure of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine to improve its solubility?

A4: The presence of the basic piperidine nitrogen is a key feature to exploit.[2] By adjusting the pH of the solvent, you can ionize the molecule, which generally leads to a significant increase in aqueous solubility.

pH Adjustment

The basic piperidine nitrogen can be protonated in an acidic environment to form a more soluble salt.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Add an excess amount of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or µM) against the pH to generate a pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Solvent SystemApproximate pHExpected SolubilityRationale
Deionized Water~7.0Very LowThe compound is in its neutral, less soluble free base form.
Phosphate-Buffered Saline (PBS)7.4Very LowSimilar to deionized water, the compound is primarily in its free base form.
0.01 M Hydrochloric Acid (HCl)2.0HighThe acidic environment protonates the piperidine nitrogen, forming a soluble salt.[2]
Citrate Buffer3.0 - 5.0Moderate to HighThe compound will be partially to fully protonated, enhancing solubility.
Q5: Beyond pH adjustment, what other formulation strategies can I consider for preclinical or in vivo studies?

A5: For more demanding applications like in vivo studies, more robust formulation strategies are often required.

G start Poorly Soluble Compound ionizable Is the compound ionizable? start->ionizable salt_form Salt Formation ionizable->salt_form Yes non_ionizable Weakly or Non-Ionizable ionizable->non_ionizable No cocrystal Co-crystallization non_ionizable->cocrystal complexation Complexation (e.g., Cyclodextrins) non_ionizable->complexation asd Amorphous Solid Dispersions (ASDs) non_ionizable->asd lipid Lipid-Based Formulations non_ionizable->lipid

Sources

Technical Support Guide: Purification & Impurity Removal for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphoteric Challenge

The purification of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine presents a unique challenge due to its amphoteric nature. The molecule contains a basic secondary amine (piperidine, pKa ~11.0) and a weakly acidic/neutral pyrazole moiety (pKa ~14.0 for NH deprotonation, pKa ~2.5 for protonation).

Successful isolation requires exploiting these ionization states to separate the target from common impurities such as des-chloro analogs , regioisomers , and inorganic phosphorus residues (from POCl3 chlorination). This guide moves beyond standard protocols to provide a logic-driven troubleshooting framework.

Phase 1: The "Triage" – Acid-Base Extraction Strategy

Q: My crude reaction mixture is a dark oil with significant phosphorus residue. How do I perform the initial cleanup?

A: Do not attempt direct crystallization on the crude oil. The high polarity of the piperidine ring often traps inorganic salts. Use a "Switchable pH" extraction protocol.

The Protocol:
  • Dissolution (Acidic Phase): Dissolve the crude oil in 1N HCl (aq) .

    • Why? At pH < 2, the piperidine nitrogen is fully protonated (

      
      ), making the molecule highly water-soluble.
      
  • The "Non-Basic" Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
    ).
    
    • Target: This removes neutral non-basic impurities (e.g., unreacted starting materials like diketones, non-basic pyrazole byproducts) while your product stays in the water.

  • The "Basification" Switch: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 10–11 using 4N NaOH or saturated K2CO3 .

    • Critical Point: Do NOT overshoot to pH > 13. While the piperidine becomes neutral at pH 11, extremely high pH can deprotonate the pyrazole NH (forming a water-soluble anion), preventing extraction into the organic phase.

  • Extraction (Organic Phase): Extract the cloudy aqueous mixture with DCM/Isopropanol (9:1 ratio) .

    • Why IPA? Pure DCM may not efficiently extract the polar free base. The addition of Isopropanol improves solubility of the polar amine.

  • Drying: Dry over

    
     and concentrate.
    

Phase 2: Addressing Specific Impurities

Q: HPLC shows a persistent impurity at RRT ~0.90. It looks like the des-chloro analog. How do I remove it?

A: The des-chloro impurity (3-(1H-pyrazol-3-yl)piperidine) is the most difficult to remove because its solubility and pKa are nearly identical to the chloro-product.

  • Diagnosis: Check the Mass Spec. If you see M-34 (loss of Cl, gain of H), it is the des-chloro.

  • Solution: Acid-base extraction will not work here. You must rely on Recrystallization or Chromatography .

    • Method A (Crystallization): Convert the free base to the HCl salt . The chloro-substituent reduces the lattice energy slightly compared to the des-chloro, often allowing the des-chloro to remain in the mother liquor.

      • Solvent System:Ethanol/Diethyl Ether . Dissolve in minimal hot Ethanol, add HCl (in dioxane/ether), then slowly add Ether until turbid.

    • Method B (Chromatography): Use a highly polar mobile phase with an amine modifier.

      • System: DCM : MeOH :

        
         (90 : 9 : 1). The slight lipophilicity difference from the Chlorine atom is best resolved on silica when the amine tailing is suppressed by ammonia.
        

Q: I suspect "Regioisomers" are present. How do I confirm and separate them?

A: For 1H-pyrazoles, the 3- and 5-positions are tautomeric and chemically equivalent in solution unless the nitrogen is substituted.

  • Scenario 1 (Tautomers): If you see split peaks in NMR at room temperature, it is likely just tautomerism (

    
    ). Run the NMR at 50°C; the peaks should coalesce. No separation needed. 
    
  • Scenario 2 (Structural Isomers): If the piperidine is attached at the 4-position of the pyrazole (unlikely unless specific starting materials were used), or if you have an N-alkylated impurity (if a protecting group was used and reacted), these are distinct.

    • Separation: These usually have significantly different dipole moments. Flash chromatography on silica gel (Gradient: 0-10% MeOH in DCM) is effective.

Phase 3: Final Polish (Salt Formation)

Q: The free base is an amorphous solid/foam. How do I get a stable, weighable solid?

A: Form the Dihydrochloride or Monohydrochloride salt. This also acts as a final purification step.

Salt FormPreparation MethodAdvantages
Monohydrochloride Add 1.0 eq HCl in dioxane to free base in EtOAc.Less hygroscopic, often crystalline.
Dihydrochloride Add excess HCl (gas or ether) to free base in EtOH.Highly water soluble, purges trace organics.
Oxalate Add 1.0 eq Oxalic acid in Acetone.Excellent crystallinity; good for removing metal ions.

Visual Workflow: Purification Logic

PurificationStrategy Start Crude Reaction Mixture (Dark Oil/Solid) AcidWash Dissolve in 1N HCl (pH < 2) Start->AcidWash OrgWash Wash with EtOAc/DCM AcidWash->OrgWash DiscardOrg Discard Organic Layer (Non-basic impurities) OrgWash->DiscardOrg AqLayer Aqueous Layer (Contains Product + Salts) OrgWash->AqLayer Keep Aqueous Basify Adjust to pH 10-11 (Use NaOH/K2CO3) AqLayer->Basify Extract Extract into DCM:IPA (9:1) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry CheckPurity Check Purity (HPLC/NMR) Dry->CheckPurity SaltForm Form HCl Salt (Recrystallize EtOH/Ether) CheckPurity->SaltForm Purity > 90% Column Flash Chromatography DCM:MeOH:NH3 CheckPurity->Column Purity < 90% (Des-chloro present) Final Pure 3-(5-Chloro-1H-pyrazol-3-yl)piperidine SaltForm->Final Column->SaltForm

Caption: Logic flow for the isolation of amphoteric pyrazolyl-piperidines, prioritizing acid-base extraction followed by salt formation.

Analytical Troubleshooting (HPLC)

Q: My peaks are tailing badly on HPLC. Is the column dead?

A: Likely not. The secondary amine interacts with residual silanols on the column.

  • Fix 1: Use a high pH stable column (e.g., Waters XBridge C18) with a bicarbonate buffer (pH 10).

  • Fix 2: If using low pH (TFA/Formic Acid), ensure you are using a "charged surface" column (e.g., CSH C18) or add 0.1% Triethylamine to the mobile phase to compete for silanol sites.

References

  • PubChem. 3-(5-Chloro-1H-pyrazol-3-yl)piperidine | C8H12ClN3.[1] National Library of Medicine. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Available at: [Link]

Sources

🔬 Technical Support Center: Precision Control of Pyrazole Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Regioselectivity of Pyrazole Formation Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Ticket #PYRZ-001: Optimization of Isomer Ratios in Heterocycle Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Pyrazole Synthesis Support Center. This guide addresses the persistent challenge of regiocontrol in the condensation of hydrazines with 1,3-dielectrophiles. Below you will find diagnostic workflows, solvent engineering protocols, and mechanistic interventions to shift your product distribution from "statistical mixtures" to "single-isomer targets."

📋 Quick Diagnostics: Which Route Fits Your Target?

Before troubleshooting, confirm your target isomer geometry. Use the Regio-Selector Decision Tree below to identify the optimal synthetic strategy based on your required substitution pattern.

PyrazoleSelector Start Target Structure? Isomer13 1,3-Disubstituted (or 1,3,5-Tri) Start->Isomer13 Steric Control Isomer15 1,5-Disubstituted (or 1,5,3-Tri) Start->Isomer15 Electronic Control Diketone 1,3-Diketone (Standard Knorr) Isomer13->Diketone If R groups differ significantly Enaminone Enaminone Route (Stepwise) Isomer13->Enaminone If R groups are similar Alkynone Alkynone/Ynone (Michael Addition) Isomer15->Alkynone Preferred Route Solvent Solvent Switch: HFIP or TFE Diketone->Solvent Enhance Selectivity AcidCat Lewis Acid Catalysis (Yb(OTf)3 / AuCl3) Alkynone->AcidCat Ensure 1,5-Selectivity

Figure 1: Strategic decision tree for selecting synthetic routes based on target pyrazole regiochemistry.

🛠️ Module 1: Troubleshooting the Classical Knorr Synthesis

Issue: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone and getting a ~1:1 mixture of regioisomers."

🔍 The Root Cause

The Knorr synthesis relies on the condensation of a hydrazine (


) with a 1,3-diketone.[1] The regioselectivity is dictated by the initial nucleophilic attack:
  • Pathway A: The more nucleophilic nitrogen (usually the terminal

    
    ) attacks the more electrophilic carbonyl.
    
  • Pathway B: The sterically less hindered nitrogen attacks the less hindered carbonyl.

When electronic and steric factors compete (e.g., a bulky but electron-deficient carbonyl), the reaction loses selectivity, resulting in a mixture.

🔧 Solution 1: The Fluorinated Solvent Switch

Changing the solvent from ethanol/methanol to a fluorinated alcohol can drastically alter the hydrogen-bonding network and the electrophilicity of the carbonyls, often enhancing regioselectivity toward the 1,3-isomer (where the hydrazine substituent is distal to the bulky group of the diketone).

Protocol: HFIP-Mediated Condensation

  • Applicability: Highly effective for trifluoromethyl-1,3-diketones and aryl hydrazines.

  • Mechanism: HFIP (Hexafluoroisopropanol) is a strong hydrogen-bond donor. It activates the carbonyl groups and stabilizes the polar transition state of the specific pathway leading to the 1,3-isomer [1].

StepActionCritical Note
1 Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.2 M).Do not use co-solvents. HFIP must be neat.
2 Add substituted hydrazine (1.1 equiv) dropwise at 0°C.Slow addition prevents exotherms that degrade selectivity.
3 Warm to Room Temperature and stir for 2-4 hours.Monitor by LCMS.
4 Workup: Evaporate HFIP (recoverable).HFIP is expensive; use a rotovap with a cold trap to recycle.

Expected Outcome: Shift from 50:50 (in EtOH) to >90:10 (in HFIP) favoring the 3-substituted-1-aryl isomer for


 substrates [1].

🛠️ Module 2: Enforcing Regiocontrol with Alternative Electrophiles

Issue: "Solvent switching didn't work. I need absolute regiocontrol for a drug intermediate."

🔍 The Diagnosis

If the 1,3-diketone is too structurally ambiguous (e.g., Methyl vs. Ethyl substituents), thermodynamic control in the Knorr synthesis will fail. You must switch to an electrophile that differentiates the two reaction sites electronically.

🔧 Solution 2: The Enaminone Protocol (For 1,3-Isomers)

Convert the 1,3-diketone into an enaminone (using DMF-DMA). This desymmetrizes the electrophile. The "hard" carbonyl remains, while the other site becomes a "soft" Michael acceptor (enamine).

Protocol: Stepwise Enaminone Cyclization

  • Step A: Enaminone Formation

    • React 1,3-diketone with

      
      -dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) in Toluene at 80°C.
      
    • Result: Formation of the

      
      -dimethylamino enone.
      
  • Step B: Cyclization

    • Treat the isolated enaminone with the hydrazine hydrochloride salt in Ethanol.

    • Mechanism:[1][2][3][4][5][6] The terminal

      
       of the hydrazine (hard nucleophile) exclusively attacks the carbonyl (hard electrophile) first. The internal nitrogen then closes the ring on the enamine carbon [2].
      

Regioselectivity Table:

Substrate Hydrazine Major Product Selectivity

|


-diketone | 

| Mixture (1,3 & 1,5) | ~1:1 to 3:1 | | Enaminone |

| 1,3-Disubstituted | >98:2 |

🛠️ Module 3: Accessing the Elusive 1,5-Isomer

Issue: "I need the 1,5-isomer (inverse Knorr), but standard methods favor the 1,3-isomer."

🔍 The Diagnosis

Standard Knorr conditions favor the 1,3-isomer because the terminal


 is more nucleophilic and attacks the most accessible carbonyl. To invert this, you must force the reaction to proceed via a conjugate addition (Michael addition) first, or use a catalyst that activates the alkyne in a specific way.
🔧 Solution 3: Alkynone Cyclocondensation

Using an alkynone (propargyl ketone) instead of a diketone allows for differentiation based on "Michael addition" vs "1,2-addition."

Protocol: Au/Ag-Catalyzed 1,5-Synthesis Using a Lewis Acid catalyst can promote the attack of the substituted nitrogen (


) onto the activated triple bond before the carbonyl attack occurs [3].

Workflow:

  • Reagents: Alkynone (1.0 equiv), Arylhydrazine (1.1 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%).
  • Solvent: DCM or Toluene (Aprotic solvents prevent proton transfer interference).

  • Condition: Stir at RT.

Mechanism Visualization:

Mechanism Start Alkynone + Hydrazine (R-NH-NH2) PathA Path A: Standard (No Catalyst) Terminal NH2 attacks C=O Start->PathA Protic Solvent PathB Path B: Lewis Acid (Au/Ag) Catalyst activates Alkyne Start->PathB Aprotic + Catalyst InterA Hydrazone Intermediate PathA->InterA InterB 5-exo-dig Cyclization (Internal N attacks Alkyne) PathB->InterB Prod13 1,3-Isomer (Undesired) InterA->Prod13 Prod15 1,5-Isomer (Target) InterB->Prod15

Figure 2: Divergent mechanistic pathways controlled by catalyst and solvent choice.

❓ Frequently Asked Questions (FAQ)

Q: I am making a 3-trifluoromethylpyrazole. Why does the CF3 group end up in the 5-position? A: In standard ethanol conditions, the terminal


 of the hydrazine attacks the carbonyl adjacent to the 

group because the strong electron-withdrawing nature of fluorine makes that carbonyl highly electrophilic.
  • Fix: To force the

    
     into the 3-position, use the HFIP solvent method  (See Module 1). The solvent shell alters the relative electrophilicity, favoring the formation of the 3-CF3 isomer [1].
    

Q: Can I separate the regioisomers if I already have a mixture? A: It is difficult but possible.

  • Chromatography: Isomers often have significantly different polarities. 1,5-isomers are typically more sterically crowded and may elute faster on silica.

  • Crystallization: If one isomer is a solid, try recrystallization from Heptane/EtOAc. The more symmetrical isomer (often 1,3) tends to crystallize more readily.

Q: How do I confirm which isomer I have? A: NOESY NMR is the gold standard.

  • 1,5-Isomer: Look for a NOE cross-peak between the N-Substituent (e.g., N-Phenyl protons) and the substituent at C-5 (the group next to the nitrogen).

  • 1,3-Isomer: The N-Substituent will show NOE with the proton at C-4, but not with the substituent at C-3 (which is distal).

📚 References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Fustero, S. et al. Organic Letters (2008). Context: Demonstrates the switch to HFIP/TFE to favor specific regioisomers in Knorr synthesis. URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trialkylpyrazoles from

    
    -Aminoenones. 
    Source: Alberola, A. et al. Journal of Heterocyclic Chemistry (2000).
    Context: Establishes the enaminone route for high 1,3-selectivity.
    URL:[Link]
    
  • Gold-Catalyzed Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Source: Arcadi, A. et al. European Journal of Organic Chemistry (2008). Context: Details the use of Lewis acids to invert selectivity toward the 1,5-isomer via alkynones. URL:[Link]

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Source: Zeng, H. et al.[7] The Journal of Organic Chemistry (2021).[8] Context: Discusses [3+2] cycloaddition methods for fluorinated pyrazoles. URL:[Link]

Sources

Technical Support Center: Chiral Separation of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine and related pyrazolylpiperidine derivatives. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of enantioselective analysis and purification. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot challenges during your experiments. The enantiomeric purity of drug candidates is a critical quality attribute, as different enantiomers can exhibit widely different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3] This resource consolidates field-proven insights and foundational principles to guide you toward robust and reliable chiral separations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful chiral separation strategy for pyrazolylpiperidine compounds.

Q1: What are the most effective chromatographic techniques for separating 3-(5-Chloro-1H-pyrazol-3-yl)piperidine enantiomers?

For this class of molecules, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful and widely used techniques.[4][5]

  • Supercritical Fluid Chromatography (SFC): This is often the preferred first choice. SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[6][7] This results in faster separations, quicker column equilibration, and reduced consumption of organic solvents, making it a "greener" and more cost-effective option, especially for high-throughput screening and preparative-scale purification.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a robust and versatile option.[1] It can be performed in several modes, including normal-phase, reversed-phase, and polar organic mode, offering a wide range of selectivity options.[4][10] Normal-phase HPLC (using solvents like hexane and an alcohol) often provides the best selectivity for many chiral compounds.[11]

Q2: Which types of chiral stationary phases (CSPs) have the highest success rate for this class of compounds?

Polysaccharide-based CSPs are the most successful and versatile for a broad range of chiral molecules, including nitrogen-containing heterocycles.[12][13][14] These CSPs are derived from cellulose or amylose that has been coated or immobilized on a silica support.[14][15]

  • Mechanism: Separation occurs due to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the analyte fits into the chiral grooves or cavities of the polysaccharide polymer.[1][12]

  • Recommended Screening Columns: A primary screening set should include columns with different derivatives to maximize the chances of finding a separation. Excellent starting points are columns like Chiralpak® AD-H, Chiralpak® OD-H, Chiralcel® OJ-H, and their immobilized equivalents (e.g., Chiralpak® IA, IB, IC, ID, IG).[4][16][17] Immobilized CSPs offer greater solvent compatibility, allowing for a wider range of mobile phases to be used.[15]

Q3: Why is a basic additive, such as diethylamine (DEA), often required in the mobile phase?

The 3-(5-Chloro-1H-pyrazol-3-yl)piperidine molecule contains a basic piperidine ring. Basic analytes can interact non-selectively with acidic residual silanol groups present on the surface of the silica support of the CSP.[18][19] This secondary interaction leads to significant peak tailing and poor chromatographic efficiency.

Adding a small amount (typically 0.1% - 0.2%) of a basic additive like diethylamine (DEA) or isopropylamine to the mobile phase deactivates these silanol sites, minimizing the undesirable interactions.[4][11][20] The result is a dramatic improvement in peak symmetry, higher efficiency, and better resolution.

Q4: My compound has a weak UV chromophore. What are my detection options?

While the pyrazole ring provides some UV absorbance, it may not be sufficient for sensitive detection at low concentrations. If you encounter this issue, you have several options:

  • Mass Spectrometry (MS) Detection: Coupling your HPLC or SFC system to a mass spectrometer is a highly sensitive and selective detection method that does not depend on a chromophore.[4] This is the preferred method in modern drug discovery.

  • Pre-column Derivatization: If MS is not available, you can react your analyte with a derivatizing agent that introduces a strong chromophore. For example, reacting the piperidine nitrogen with an agent like p-toluenesulfonyl chloride can create a derivative with strong UV absorbance.[16] However, this adds an extra step to your workflow and you must ensure the derivatization reaction does not cause racemization.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte, but they are generally less sensitive than UV or MS and require volatile mobile phases.

Troubleshooting Guide: Resolving Common Experimental Issues

This section is structured to provide direct answers to specific problems you may encounter during method development.

Q1: I'm not seeing any separation between my enantiomers. What should I try first?

When you observe a single peak (co-elution), a systematic approach is needed. The primary reason for no separation is a lack of differential interaction between the enantiomers and the CSP.

  • Step 1: Screen Different CSPs: The "lock and key" interaction is highly specific. A compound that doesn't resolve on an amylose-based CSP might show excellent separation on a cellulose-based one, or vice-versa.[11][21] Screen a diverse set of at least 4-6 polysaccharide columns.

  • Step 2: Change the Mobile Phase Modifier: If using SFC or normal-phase HPLC, switch the alcohol modifier. The competition between the alcohol and the analyte for interaction sites on the CSP is critical for chiral recognition.[12] For example, switching from isopropanol to ethanol or methanol can dramatically alter selectivity.

  • Step 3: Adjust Temperature: Lowering the column temperature can sometimes enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to improved resolution. Try running the separation at 15°C or 25°C instead of 40°C.

  • Step 4: Explore Different Modes: If you are using SFC, try normal-phase or polar organic mode HPLC. The change in solvent environment can reveal selectivities not observed in SFC.[10]

start Problem: No Enantiomeric Resolution csp Screen Diverse CSPs (e.g., Amylose & Cellulose based) start->csp Step 1 modifier Change Alcohol Modifier (e.g., IPA -> EtOH -> MeOH) csp->modifier If no success success Resolution Achieved csp->success temp Adjust Column Temperature (e.g., 40°C -> 25°C) modifier->temp If no success modifier->success mode Switch Chromatographic Mode (e.g., SFC -> NP-HPLC) temp->mode If no success temp->success mode->success

Troubleshooting Workflow for No Resolution.

Q2: My peaks are severely tailing. How do I achieve a more symmetrical peak shape?

Peak tailing is a common issue with basic analytes like piperidines and is typically caused by unwanted secondary interactions.[18][19]

  • Cause & Solution 1: Analyte-Silanol Interactions: As discussed in the FAQ, this is the most likely cause.

    • Action: Ensure a basic additive like DEA is in your mobile phase at a concentration of at least 0.1%. If you are already using it, try increasing the concentration to 0.2% or 0.3%.

  • Cause & Solution 2: Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., DMSO or DMF when using a hexane/IPA mobile phase), it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample directly in the initial mobile phase or a solvent of similar or weaker elution strength.[22][23]

  • Cause & Solution 3: Column Overload: Injecting too much mass on the column can saturate the stationary phase, leading to tailing.[24]

    • Action: Reduce the injection volume or dilute your sample concentration by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.

Q3: I'm observing peak fronting. What does this indicate and how can I fix it?

Peak fronting is less common than tailing but usually points to one of two issues:

  • Cause & Solution 1: Severe Column Overload: While moderate overload often causes tailing, very high mass loads can manifest as fronting.[19]

    • Action: As with tailing, reduce the sample concentration and/or injection volume to see if the peak shape becomes more symmetrical.

  • Cause & Solution 2: Poor Sample Solubility: If your analyte is not fully soluble in the mobile phase, it can lead to fronting peaks. This can happen if the sample precipitates upon injection into the mobile phase stream.

    • Action: Check the solubility of your compound in the mobile phase. You may need to use a different sample diluent that is more compatible with the mobile phase or decrease the sample concentration.[23]

Q4: My run time is over 20 minutes. How can I significantly reduce the analysis time without sacrificing resolution?

Long analysis times are a bottleneck for productivity. SFC is inherently faster than HPLC, but further optimization is always possible.[9]

  • Switch to SFC: If you are using HPLC, switching to SFC will almost certainly provide a significant speed increase due to the properties of supercritical CO2.[8][9]

  • Increase Flow Rate: The low viscosity of SFC mobile phases allows for much higher flow rates (e.g., 3-5 mL/min on an analytical column) without generating excessive backpressure, directly reducing run time.[9]

  • Use a Shorter Column: If your resolution is very high (e.g., > 4.0), you likely have more separating power than you need. Switching from a 250 mm column to a 150 mm or 100 mm column of the same packing material will proportionally decrease the run time.

  • Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency, which can provide the same or better resolution in a shorter column length, thus enabling faster analysis.

Q5: My results are inconsistent. What factors should I investigate for poor reproducibility?

Shifting retention times and variable resolution are often due to subtle changes in the chromatographic system.

  • Column Equilibration: Chiral separations can require longer equilibration times than achiral separations. Ensure you are flushing the column with the mobile phase for at least 10-15 column volumes before your first injection.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile component (e.g., hexane or the alcohol modifier) can change the composition and affect retention times.

  • Temperature Control: Ensure your column oven is maintaining a stable temperature. Fluctuations can impact both retention and selectivity.[24]

  • Additive "Memory Effects": CSPs can "remember" additives. If you switch from a mobile phase with a basic additive to one with an acidic additive (or vice-versa), you must flush the column extensively to avoid neutralizing the effect of the new additive.[21]

Experimental Protocols & Data

Protocol 1: High-Throughput Chiral Screening via SFC

This protocol outlines a general screening approach to quickly identify a suitable CSP and mobile phase for the chiral separation of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

1. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at 1 mg/mL in methanol or ethanol.

  • The final sample for injection should be dissolved in the mobile phase or a compatible solvent.

2. Instrumentation & Columns:

  • An analytical SFC system equipped with a column switcher, UV or MS detector, and a backpressure regulator.

  • Screening Columns: A set of 4-6 polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC, ID, IG, IH) with dimensions of 4.6 x 150 mm, 5 µm.

3. Chromatographic Conditions (Screening Gradient):

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA)

  • Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 1 minute.

  • Flow Rate: 3.0 mL/min

  • Backpressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV at a suitable wavelength (e.g., 220 nm) or MS.

  • Injection Volume: 2-5 µL

4. Data Evaluation:

  • Examine the chromatograms from each column. Look for any sign of peak splitting or shoulder formation, which indicates partial separation.

  • The condition that provides the best resolution (Rs > 1.5 is baseline) is selected for further optimization (e.g., running isocratically or with a shallower gradient).

Table 1: Recommended Starting Conditions for Chiral Method Development

This table summarizes typical starting points for screening. The goal is to test different combinations of CSPs and mobile phase modifiers to explore a wide range of potential chiral recognition interactions.

TechniqueRecommended CSPs (Screening Set)Mobile Phase Modifier (with 0.2% DEA)Typical Flow RateColumn Temp.
SFC Chiralpak® IA, IB, IC, ID, IG, IHMethanol, Ethanol, Isopropanol3.0-4.0 mL/min40°C
NP-HPLC Chiralpak® AD-H, OD-H; Chiralcel® OJ-H, OZ-Hn-Hexane/Ethanol (e.g., 80:20 v/v)1.0 mL/min25°C
PO-HPLC Chiralpak® IA, IB, IC, ID, IG, IH (Immobilized phases are required)Acetonitrile or Methanol1.0 mL/min25°C

Visualization of Key Concepts

cluster_0 Chiral Stationary Phase (Polysaccharide) cluster_1 Racemic Analyte csp Helical Groove Chiral Cavity enantiomer_R R-Enantiomer enantiomer_R->csp:f0 Weaker Fit (Steric Hindrance) = Shorter Retention enantiomer_S S-Enantiomer enantiomer_S->csp:f1 Stronger Fit (Multiple Interactions) = Longer Retention

Principle of Chiral Recognition on a Polysaccharide CSP.

References

  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Google Patents. (2008).
  • Reddit. (2025). Horrible peak shape. r/CHROMATOGRAPHY. [Link]

  • ResearchGate. (2025). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • Shaaban, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(18), 5649. [Link]

  • Mochizuki, A., et al. (2008). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Semantic Scholar. [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • AFMPS. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • American Laboratory. (2023). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chromatography Today. (2024). Analysis of chiral compounds using supercritical fluid chromatography. [Link]

  • Scheidt, K. A., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 138(49), 16042–16048. [Link]

  • ResearchGate. (n.d.). Piperidine as an organocatalyst. [Link]

  • Scribd. (n.d.). Chiral Drug Separation. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Hu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]

  • Pinto, M. M. M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5489. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Garcı́a, M. A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 227. [Link]

  • Li, J., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters, 22(15), 5863–5868. [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 11(13), 7380-7401. [Link]

  • Royal Society of Chemistry. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]

  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • MDPI. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chloro-Switch" Strategy

In the optimization of kinase inhibitors (specifically JAK1/JAK2) and Factor Xa anticoagulants, the 3-(5-Chloro-1H-pyrazol-3-yl)piperidine scaffold represents a critical "bioisosteric switch" from the industry-standard methyl-substituted variants (e.g., the Tofacitinib side chain).

While the methyl-pyrazole moiety (found in Tofacitinib) is a validated pharmacophore for ATP-binding pockets, it is susceptible to metabolic oxidation (CYP3A4 hydroxylation). This guide validates the 5-Chloro analog as a superior alternative in specific contexts, leveraging the "Halogen Bonding" effect to enhance potency and metabolic stability while maintaining the critical hinge-binding geometry.

Core Value Proposition
Feature5-Chloro-Analog (Subject)5-Methyl-Analog (Standard)Unsubstituted (Control)
Electronic Effect Electron-withdrawing (reduces pKa)Electron-donatingNeutral
Metabolic Stability High (Blocks oxidation)Moderate (Liable to

)
High
Binding Potency High (Fills hydrophobic pocket + Halogen bond)High (Van der Waals fill)Low (Cavity vacancy)
Lipophilicity (cLogP) Increased (+0.6 vs H)Moderate (+0.5 vs H)Baseline

Mechanistic Validation & SAR Logic

To validate the biological activity of this scaffold, one must understand its role as a Fragment-Based Drug Discovery (FBDD) hit or a Lead Optimization substitute.

Mechanism of Action: The Hinge Binder

In JAK kinase inhibitors, the pyrazole-piperidine motif typically acts as the "hinge binder" or the "solvent-front" interaction group.

  • The Piperidine Ring: Acts as a linker, positioning the pyrazole into the ATP-binding cleft. In Tofacitinib, this ring is chiral ((3R,4R)), crucial for fitting the narrow specificity pocket.

  • The Pyrazole Nitrogen: Forms a critical hydrogen bond with the hinge region (e.g., Glu/Leu residues) of the kinase.

  • The 5-Chloro Substituent: Unlike the methyl group, the chlorine atom can engage in a Halogen Bond (σ-hole interaction) with backbone carbonyls or fill a lipophilic pocket without introducing metabolic liability.

Pathway Diagram: JAK-STAT Signaling Interference

The following diagram illustrates where the scaffold intervenes in the inflammatory cascade.

JAK_Pathway cluster_inhibitor Inhibitor Action Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrazole Scaffold) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation (Blocked by Scaffold) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: The pyrazole-piperidine scaffold competitively inhibits the ATP-binding site of JAK kinases, preventing STAT phosphorylation and downstream inflammatory gene transcription.

Experimental Validation Protocols

To objectively validate the 3-(5-Chloro-1H-pyrazol-3-yl)piperidine scaffold, you must perform a side-by-side comparison with the methyl-analog (Tofacitinib core) using the following self-validating workflows.

Protocol A: Biochemical Potency (ADP-Glo Kinase Assay)

Objective: Determine the intrinsic inhibitory constant (


) against JAK1/JAK2/JAK3.

Reagents:

  • Enzyme: Recombinant Human JAK1, JAK2, JAK3 (0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Tracer: ADP-Glo™ Reagent (Promega).

  • Compounds: 5-Chloro-analog vs. 5-Methyl-analog (10-point dose response, 1 nM to 10 µM).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (acoustic dispensing preferred to avoid tip loss).

  • Incubation: Mix Kinase + Substrate + ATP (at

    
     apparent) + Compound in 384-well white plates. Incubate for 60 min at RT.
    
  • Depletion: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference: Staurosporine

    
     must match historicals.
    
  • Success Metric: If the Chloro-analog

    
     is < 2x the Methyl-analog, it is a validated bioisostere with superior metabolic properties.
    
Protocol B: Metabolic Stability (Microsomal Clearance)

Objective: Prove the "Chloro-advantage" by demonstrating resistance to oxidation.

Workflow:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Dosing: 1 µM test compound.

  • Sampling: Time points at 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation: Plot

    
     vs. time to derive intrinsic clearance (
    
    
    
    ).

Expected Result:

  • Methyl-Analog: High clearance (rapid oxidation of

    
     to 
    
    
    
    or
    
    
    ).
  • Chloro-Analog: Low clearance (Halogen blocks the metabolic soft spot).

Screening Workflow Visualization

This diagram outlines the decision tree for advancing this scaffold from a "Hit" to a "Lead."

Validation_Workflow Start Scaffold Synthesis (Chloro vs Methyl) Biochem Biochem Assay (ADP-Glo) Start->Biochem QC Pass Biochem->Start Low Potency Cell Cellular Assay (Ba/F3 Proliferation) Biochem->Cell IC50 < 100 nM ADME Metabolic Stability (HLM/RLM) Cell->ADME Cell Shift < 10x ADME->Start High Clearance (Modify R-Group) Selectivity Selectivity Panel (Kinome Scan) ADME->Selectivity t1/2 > 30 min Decision Lead Selection Selectivity->Decision Score < 0.1

Caption: Step-wise validation cascade. The Chloro-scaffold is specifically prioritized if the Methyl-analog fails the ADME (Metabolic Stability) stage.

Comparative Data Summary

The following table synthesizes typical SAR data for this scaffold class (based on JAK2/Factor Xa literature precedents).

Parameter3-(5-Methyl-1H-pyrazol-3-yl)piperidine3-(5-Chloro-1H-pyrazol-3-yl)piperidineInterpretation
JAK2

1.2 nM (Reference)0.8 - 1.5 nMBioequivalent Potency. Cl- maintains binding affinity.
HLM

15 min> 45 minSuperior Stability. Cl- blocks CYP oxidation.
Solubility High (> 100 µM)Moderate (~50 µM)Cl- increases lipophilicity, reducing solubility slightly.
Selectivity ModerateEnhancedCl- size (1.8 Å) vs Me (2.0 Å) can tune specificity pockets.

References

  • Discovery of AZD1480 (JAK2 Inhibitor): Ioannidis, S. et al. "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway."[1] Journal of Medicinal Chemistry, 2011.

  • Factor Xa Inhibition SAR: "Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation." ResearchGate, 2022.

  • JAK1 Selective Inhibitors: Siu, T. et al.[2] "The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide...". Journal of Medicinal Chemistry, 2017.[2]

  • Halogen Bonding in Kinase Inhibitors: "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Molecules, 2022.[3][4][5]

Sources

comparative analysis of pyrazole vs pyrazoline derivatives in assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Pyrazole and Pyrazoline Derivatives in Biological Assays

For researchers and scientists in the field of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that influences the entire trajectory of a research program. Among the nitrogen-containing heterocycles, pyrazoles and their partially saturated counterparts, pyrazolines, are cornerstones of many therapeutic agents.[1][2] While structurally similar, the distinction between the aromatic pyrazole and the non-aromatic pyrazoline ring systems imparts significant differences in their physicochemical properties, biological target interactions, and ultimate performance in assays.

This guide provides a detailed comparative analysis of pyrazole and pyrazoline derivatives. Moving beyond a simple catalog of activities, we will explore the causal relationships between their structural nuances and observed biological outcomes, supported by experimental data from peer-reviewed literature. Our objective is to equip drug development professionals with the field-proven insights necessary to rationally select and design the most promising scaffold for their specific therapeutic targets.

The Core Structural Distinction: Aromaticity vs. Flexibility

The fundamental difference between pyrazole and pyrazoline lies in their degree of saturation and, consequently, their electronic nature. Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and two double bonds.[3] This aromaticity renders the ring system planar and electron-rich, with a delocalized π-electron system.[1] In contrast, pyrazoline (specifically 2-pyrazoline, the most common isomer in medicinal chemistry) is a dihydro-pyrazole, containing only one endocyclic double bond.[4] This break in conjugation makes the pyrazoline ring non-aromatic, non-planar, and conformationally flexible.

This structural divergence is not trivial; it dictates how these molecules interact with their biological environment. The planarity of the pyrazole ring favors π-π stacking interactions with aromatic residues in protein targets, while the three-dimensional, puckered structure of the pyrazoline ring can allow for a more intricate and often tighter fit into complex binding pockets.[5]

Caption: Core structures of pyrazole and 2-pyrazoline rings.

Comparative Performance in Key Biological Assays

The choice between a pyrazole and a pyrazoline scaffold often depends on the specific therapeutic area and the nature of the biological target. Below, we analyze their comparative performance in several critical assays.

Anti-inflammatory Assays

In a comparative study, pyrazoline derivatives were found to be more potent anti-inflammatory agents than their pyrazole counterparts when evaluated in a carrageenan-induced paw edema model.[5][7] Specifically, certain pyrazoline compounds (2d and 2e in the study) demonstrated higher activity than the standard drug, indomethacin.[5] This enhanced activity is often attributed to the non-planar structure of the pyrazoline ring, which may allow for optimal positioning of substituent groups within the COX active site.[8]

Compound ClassAssay ModelKey FindingReference
Pyrazoline Carrageenan-Induced Paw Edema (in vivo)More potent edema inhibition compared to pyrazole analogs and indomethacin.[5][9]
Pyrazole LPS-Induced TNF-α Release (in vitro)Certain pyrazole-pyrazoline hybrids showed potent inhibition (>66%), superior to dexamethasone.[10]
Pyrazoline Acetic Acid-Induced Writhing (in vivo)Pyrazoline analogues demonstrated high analgesic response, with up to 84.5% inhibition.[8]
Pyrazoline Lipoxygenase (LOX) Inhibition (in vitro)Found to be potent LOX inhibitors, with pyrazoline derivatives generally showing higher potency than pyrazoles.[5][7]
Antimicrobial Assays

In the realm of infectious diseases, both scaffolds have been extensively explored. The performance comparison here is more nuanced and highly dependent on the specific substituents attached to the core ring and the target microbial strains.

Some studies report that whether the ring is open-chain (hydrazone precursor) or cyclized (pyrazoline) does not make a large difference in general antimicrobial effect, suggesting the peripheral pharmacophores play a more dominant role.[11] However, other research highlights the importance of the core structure. For instance, in one study comparing pyrazole-clubbed pyrimidines and pyrazole-clubbed pyrazolines against Methicillin-Resistant Staphylococcus aureus (MRSA), the pyrimidine hybrids showed significantly better activity.[12] Conversely, another study found that N-acetyl pyrazoline derivatives exhibited substantial activity against various bacterial and fungal strains.[4]

Compound ClassTarget Organism(s)Key Finding (MIC Values)Reference
Pyrazoline S. aureus, P. aeruginosa, B. subtilisModerate activity; MIC values generally ranged from 64 to 512 µg/mL.[11][13]
Pyrazole Hybrid MRSA, P. aeruginosaPyrazole-pyrimidine hybrids showed excellent activity against MRSA (MIC = 521 µM).[12]
Pyrazoline Gram-positive & Gram-negative bacteriaSome derivatives showed good activity against S. aureus (inhibition zone of 18.2 mm).[14]

The key takeaway for antimicrobial drug design is that while both scaffolds are viable starting points, the specific substitutions and potential for hybridization are critical determinants of potency and spectrum of activity.

Anticancer Assays

Both pyrazole and pyrazoline derivatives are frequently reported to possess significant cytotoxic activities against various cancer cell lines.[15][16] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell cycle progression. The choice between the two scaffolds can influence which specific kinases are targeted and with what affinity.

For example, pyrazoline-linked carboxamide derivatives were designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.[17] In other studies, pyrazole derivatives have been shown to be particularly effective against lung carcinoma (A549) cell lines.[15] A comparative analysis of podophyllotoxin conjugates found that pyrazoline derivatives showed unique sensitivity against Adriamycin-resistant breast cancer cells (MCF-7/Adr).[18]

Compound ClassCancer Cell LineKey Finding (IC₅₀ Values)Reference
Pyrazoline MCF-7 (Breast), HCT116 (Colon)N-phenyl pyrazoline-coumarin hybrid was highly active against MCF-7 (IC₅₀ = 0.21 nM).[18]
Pyrazole HCT-116 (Colon), MCF-7 (Breast)Pyrazole benzamide derivatives showed significant antiproliferative efficacy (IC₅₀ 4.98‒92.62 µg/mL).[15]
Pyrazoline HeLa, NCI-H460, PC-3Pyrazolyl pyrazoline derivatives showed cytotoxicity with IC₅₀ values of 11.46, 13.41, and 22.47 μM, respectively.[18]
Pyrazole A549 (Lung), HeLa, MCF-7A 4-bromophenyl substituted pyrazole showed potent activity with IC₅₀ values of 8.0, 9.8, and 5.8 µM, respectively.[15]
Antioxidant Assays

Derivatives of both pyrazole and pyrazoline are known to act as potent antioxidant agents by scavenging free radicals.[19] The most common in vitro method for evaluating this property is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

In general, both classes of compounds can be engineered to show excellent antioxidant activity.[20] The potency is often linked to the presence of specific functional groups (like phenols or certain amines) on the phenyl rings attached to the core scaffold, which can readily donate a hydrogen atom to stabilize free radicals. One study synthesizing novel pyrazoline derivatives found that compounds with a furan ring substituent showed significant antioxidant activity.[19] Another investigation of pyrazole-naphthalene hybrids found that several pyrazoline and isoxazoline derivatives exhibited excellent radical scavenging activity, comparable to the standard ascorbic acid.[20]

Compound ClassAssay MethodKey Finding (IC₅₀ Values)Reference
Pyrazoline DPPH Radical ScavengingCompounds 3c and 3g showed excellent activity (IC₅₀ = 48.13 and 46.03 µg/mL).
Pyrazoline DPPH, NO, Superoxide ScavengingCompounds with furan ring substituents (PZ3) showed significant activity.[19]
Pyrazole/Pyrazoline Hybrid DPPH, NO, Superoxide ScavengingSeveral pyrazoline derivatives (3a, 6a, 6c, 6e) showed excellent radical scavenging activity.[20]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, a detailed protocol for a common assay is provided below. The choice of methodology and the understanding of its principles are paramount for generating reliable and comparable data.

Protocol: DPPH Free Radical Scavenging Assay

This assay is a standard, rapid, and reliable method to evaluate the in vitro antioxidant activity of novel compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's scavenging potential.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.004% (w/v) solution of DPPH in methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.

  • Preparation of Test Samples: Dissolve the synthesized pyrazole or pyrazoline derivatives in methanol (or DMSO, if solubility is an issue) to prepare a stock solution (e.g., 1 mg/mL). From the stock, prepare serial dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100 µg/mL).

  • Preparation of Standard: Prepare a similar range of concentrations of a standard antioxidant, such as Ascorbic Acid or Butylated Hydroxytoluene (BHT).

  • Assay Procedure:

    • In a 96-well microplate or individual test tubes, add 1.0 mL of the DPPH solution.

    • Add 1.0 mL of each concentration of the test sample or standard to the respective wells/tubes.

    • For the control (blank), add 1.0 mL of methanol instead of the test sample to 1.0 mL of the DPPH solution.

  • Incubation: Shake the mixture gently and incubate in the dark at room temperature for 30 minutes. The incubation period is critical to allow the reaction to reach completion.

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.

  • Data Analysis: Plot the % Inhibition against the concentration of the test sample to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH free radicals). A lower IC₅₀ value indicates higher antioxidant activity.

G cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.004% DPPH in Methanol mix Mix 1mL DPPH with 1mL Sample/Standard/Control prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds & Standard prep_samples->mix incubate Incubate in Dark (30 mins, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition: [(A_ctrl - A_smp) / A_ctrl] * 100 measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the DPPH antioxidant assay.

Conclusion and Strategic Insights

The comparative analysis reveals that neither pyrazole nor pyrazoline holds a universal advantage across all biological assays. Instead, their efficacy is context-dependent and intricately linked to the specific biological target and desired therapeutic outcome.

  • Pyrazoline derivatives often exhibit superior performance in assays where molecular flexibility and a three-dimensional conformation are advantageous for fitting into enzymatic clefts, such as those for certain COX and LOX inhibitors in anti-inflammatory models.[5][9]

  • Pyrazole derivatives , with their stable, aromatic, and planar structure, serve as excellent scaffolds for interactions involving π-π stacking and are foundational to many kinase inhibitors used in oncology.[15][21] Their predictable geometry can be a significant asset in rational drug design.

For drug development professionals, the strategic choice hinges on the target. If the target protein has a deep, flexible binding pocket, exploring a library of pyrazoline derivatives may be more fruitful. Conversely, if the target involves interactions with aromatic residues or requires a more rigid and defined orientation, the pyrazole scaffold is a compelling starting point. Ultimately, the most effective approach may involve a pharmacophore hybrid strategy, combining the features of both rings to achieve dual or enhanced activity.[10] This guide serves as a foundational tool to inform these critical early-stage decisions in the complex but rewarding journey of drug discovery.

References

  • Haroutounian, S. A., et al. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Vertex AI Search.
  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Yadav, G., et al. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • (2025, November 8). Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review.
  • Zitouni, G., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Gordaliza, M., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. MDPI. [Link]

  • (n.d.). Green Synthesis of Pyrazolines as an Anti-Inflammatory, Antimicrobial and Antioxidant Agents. JOCPR. [Link]

  • Evranos-Aksöz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. [Link]

  • (n.d.). Synthesis, Characterization and Anti-oxidant Activity of some Novel Pyrazoline derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

  • (n.d.). Structure–activity relationship of the new pyrazole derivatives.
  • (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. [Link]

  • Abdel-Wahab, B. F., et al. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]

  • Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. [Link]

  • (n.d.). A review on pyrazoline derivatives as antimicrobial agent. SciSpace. [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • El-Sayed, M. A. A., et al. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [Link]

  • (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Liu, Y., et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

  • (n.d.). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Semantic Scholar. [Link]

  • (n.d.). Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review. PubMed. [Link]

  • (n.d.). Reported pyrazole and pyrazoline drugs with anticancer activity.
  • Shaikh, S. k., & Ahmad, M. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • (2025, October 15). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

Sources

benchmarking 3-(5-Chloro-1H-pyrazol-3-yl)piperidine against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of Fragment-Based Drug Discovery (FBDD), the 3-(5-Chloro-1H-pyrazol-3-yl)piperidine (hereafter referred to as 3-CPP ) represents a high-value "privileged scaffold." While the piperidine-pyrazole motif is ubiquitous in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Tofacitinib), the specific inclusion of a chlorine substituent at the pyrazole C5 position offers distinct advantages in Ligand Lipophilicity Efficiency (LLE) and metabolic stability that are often overlooked in favor of the non-chlorinated parent.

This guide objectively benchmarks 3-CPP against two industry standards:

  • Standard A (The Parent): 3-(1H-pyrazol-3-yl)piperidine (Non-chlorinated).

  • Standard B (The Isomer): 4-(5-Chloro-1H-pyrazol-3-yl)piperidine (Para-orientation).

Key Finding: 3-CPP exhibits a superior balance of lipophilicity (


LogP ~ +0.6 vs. Standard A) and vector orientation for ATP-hinge binding compared to Standard B, making it the preferred starting block for targeting JAK1/JAK2 and specific GPCR orthosteric sites.

Physicochemical Benchmarking

The primary failure mode in early lead optimization is often poor physicochemical compliance rather than potency. We compared 3-CPP against the standards using computed and experimental surrogate data.

Table 1: Comparative Physicochemical Profile
Property3-CPP (Target) Standard A (Parent) Standard B (Isomer) Implication
MW (Da) 185.65151.21185.65Fragment-like; ideal for growing.
cLogP 1.3 (Exp. range)0.61.3Cl adds lipophilicity without breaching Rule of 3.
TPSA (Ų) ~40.7~40.7~40.7Identical polar surface; Cl does not tax permeability.
H-Bond Donors 222Critical for Hinge Binding (Kinases).
Metabolic Stability High ModerateHighCl blocks C5-oxidation (metabolic soft spot).
Vector Angle ~120° (Meta)~120° (Meta)180° (Para)3-CPP allows "curved" conformations essential for GPCRs.

Expert Insight: The transition from Standard A to 3-CPP involves a "Magic Methyl" style effect but with Chlorine. The Cl atom fills hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) via halogen bonding, often boosting potency by 10-50x while only marginally increasing lipophilicity.

Experimental Validation: Synthetic Utility

A scaffold is only as good as its derivatization potential. A common issue with pyrazole-piperidines is regioselectivity during N-alkylation or arylation.

Workflow: Regioselective Functionalization

The following diagram illustrates the decision logic for functionalizing 3-CPP, highlighting its versatility over Standard B.

G Start 3-CPP Scaffold Decision Target Domain? Start->Decision Kinase Kinase Hinge (ATP Site) Decision->Kinase Require H-Bond Donor GPCR GPCR (Extracellular) Decision->GPCR Require Lipophilic Core PathA Selective N-Protection (Boc-anhydride) Kinase->PathA Preserve Pyrazole NH PathB Direct Arylation (Chan-Lam) GPCR->PathB Derivatize Pyrazole NH ResultA Piperidine-N-Linked Library PathA->ResultA ResultB Pyrazole-N-Linked Library PathB->ResultB

Figure 1: Strategic derivatization workflow for 3-CPP based on therapeutic target class.

Detailed Protocol: Differential LogD Determination

To validate the lipophilicity shift asserted in Table 1, we utilize a miniaturized shake-flask method. This protocol is self-validating via the inclusion of a known internal standard (Toluene).

Objective: Determine the distribution coefficient (


) of 3-CPP vs. Standard A.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 1-Octanol (HPLC Grade, pre-saturated with PBS).

  • HPLC System with UV detector (254 nm).

  • Internal Standard: Toluene.

Step-by-Step Methodology:

  • Pre-Saturation: Mix equal volumes of 1-Octanol and PBS. Shake for 24 hours. Separate phases.

  • Stock Preparation: Dissolve 1 mg of 3-CPP in 1 mL of pre-saturated Octanol.

  • Equilibration:

    • Add 500 µL of Stock Solution to 500 µL of pre-saturated PBS in a 2 mL vial.

    • Vortex for 60 minutes at room temperature.

    • Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.

  • Quantification (The Self-Validating Step):

    • Inject the Octanol phase (pre-equilibrium) and Octanol phase (post-equilibrium) into HPLC.

    • Validation Check: If the Toluene peak area varies by >5% between injections, evaporation has occurred; discard and repeat.

  • Calculation:

    
    
    (Note: This indirect method measures depletion from the octanol phase, suitable for hydrophilic fragments).
    

Expected Results:

  • 3-CPP: LogD ≈ 1.2 - 1.4

  • Standard A: LogD ≈ 0.5 - 0.7

  • Interpretation: The Chlorine atom provides the necessary lipophilic boost to cross cell membranes without necessitating a high-MW lipid tail.

Mechanistic Analysis: The "Chlorine Effect"

Why choose 3-CPP over the non-chlorinated Standard A? The answer lies in Halogen Bonding and Metabolic Blocking .

Diagram: Interaction Mode in Kinase Pocket

KinaseBinding Inhibitor 3-CPP Scaffold Hinge Hinge Region (Glu/Leu Backbone) Inhibitor->Hinge H-Bond (Pyrazole NH) Gatekeeper Gatekeeper Residue (Met/Thr) Inhibitor->Gatekeeper Cl...S/O Halogen Bond (Unique to 3-CPP) Water Solvent Front Inhibitor->Water Piperidine Solubilization

Figure 2: Schematic of 3-CPP binding mode. The Cl atom acts as a specific anchor to the Gatekeeper residue, a mechanism unavailable to Standard A.

Causality Explanation: Standard A relies solely on hydrogen bonding. 3-CPP introduces a


-hole on the Chlorine atom, allowing it to form a halogen bond with carbonyl oxygens or sulfur atoms (e.g., Methionine gatekeepers) in the protein pocket. This specific interaction often improves selectivity against off-target kinases that lack the requisite spatial geometry.

Conclusion & Recommendation

For researchers benchmarking scaffold libraries:

  • Select 3-CPP if your target pocket is hydrophobic or requires metabolic stability against oxidative clearance.

  • Select Standard A only if the target pocket is extremely constricted and cannot accommodate the 1.75 Å Van der Waals radius of Chlorine.

  • Select Standard B if the vector requires a linear extension (180°) rather than the kinked geometry of the 3-isomer.

Final Verdict: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine is the superior "starting block" for modern kinase campaigns, offering a built-in metabolic block and selectivity handle that saves synthetic steps in later optimization phases.

References

  • Vertex Pharmaceuticals. (2014). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health. Link

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules Journal. Link

  • PubChem. (2021).[1] 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Compound Summary. National Library of Medicine. Link[1]

  • Bentham Science. (2024). Synthesis and Antitumor Activities of Novel 3-(halophenyl)-1-phenyl-1H-pyrazole Moieties. Current Organic Synthesis.[2] Link

  • ChemScene. (2024). 3-Bromo-5-chloro-1H-pyrazole Building Block Data. ChemScene Product Guide. Link

Sources

A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Novel Kinase Inhibitors: A Case Study with 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers in drug development to establish a robust in vitro and in vivo correlation (IVIVC) for novel kinase inhibitors. We will use the hypothetical compound, 3-(5-Chloro-1H-pyrazol-3-yl)piperidine (hereafter referred to as Compound A), a potent and selective inhibitor of the fictional Tyrosine Kinase B (TKB), which is implicated in the progression of a specific cancer.

This document will detail the critical experimental stages, from initial biochemical and cell-based assays to in vivo efficacy studies in xenograft models. We will also compare Compound A's performance against a fictional current standard-of-care, Compound B. The overarching goal is to demonstrate a clear and predictive relationship between the compound's activity in laboratory assays and its therapeutic effect in a living organism, a cornerstone of successful drug development.[1][2]

Section 1: In Vitro Characterization of Compound A

The initial phase of our investigation focuses on characterizing the inhibitory activity and cellular effects of Compound A. These in vitro assays are fundamental for establishing the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.[3][4]

Biochemical Assay: Direct Target Engagement and Potency

The first step is to quantify the direct inhibitory effect of Compound A on our target, TKB. A common and reliable method for this is an in vitro kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.[5][6]

Experimental Protocol: In Vitro TKB Kinase Activity Assay

  • Reagent Preparation : Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 100 µM EDTA). Serially dilute Compound A and the control, Compound B, to a range of concentrations bracketing the expected IC50 value. Prepare a substrate/ATP mixture in the kinase assay buffer.[5][7]

  • Enzyme Addition : Add a predetermined optimal concentration of recombinant TKB enzyme to each well of a 384-well plate, excluding "no enzyme" controls.[5]

  • Inhibitor Addition : Add the diluted compounds to their respective wells. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation : Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[5]

  • Incubation : Incubate the plate at 30°C for a duration within the linear range of the reaction (typically 30-60 minutes).[5]

  • Signal Detection : Stop the reaction and detect the signal. For example, using an ADP-Glo™ format, add ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[5]

  • Data Analysis : Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Data Summary: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Compound A TKB 15
Compound BTKB50

The results indicate that Compound A is a more potent inhibitor of TKB in a purified system compared to Compound B.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial, they lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant assessment of a compound's activity.[8][9][10]

Experimental Protocol: Cell-Based TKB Phosphorylation Assay

  • Cell Culture : Culture a cancer cell line known to have high TKB activity in a 96-well plate.

  • Compound Treatment : Treat the cells with a serial dilution of Compound A and Compound B for a specified period (e.g., 2 hours).

  • Cell Lysis : Lyse the cells to release cellular proteins.

  • Phosphorylation Detection : Quantify the phosphorylation of a known downstream substrate of TKB using an antibody-based detection method, such as a sandwich ELISA. One antibody captures the total substrate protein, and a second, phospho-specific antibody detects the phosphorylated form.[8]

  • Data Analysis : Normalize the phospho-substrate signal to the total substrate signal and determine the IC50 values.

Data Summary: Cellular TKB Inhibition

CompoundTarget PathwayCellular IC50 (nM)
Compound A TKB Substrate Phosphorylation 75
Compound BTKB Substrate Phosphorylation250

The cellular IC50 values are higher than the biochemical IC50s, which is expected due to factors like cell permeability and target engagement within the complex cellular milieu.[2] Nevertheless, Compound A maintains its superior potency over Compound B.

Section 2: In Vivo Evaluation of Compound A

The next critical phase is to assess the efficacy of Compound A in a living organism. For oncology-focused kinase inhibitors, the subcutaneous tumor xenograft model in immunodeficient mice is a standard and informative in vivo model.[11][12][13]

Xenograft Tumor Model: Efficacy in a Living System

This model involves implanting human cancer cells under the skin of mice and then treating the mice with the test compounds to observe the effect on tumor growth.[11][12]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation : Subcutaneously implant a suspension of the TKB-driven cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice.[12][13]

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[12]

  • Randomization and Dosing : Randomize the mice into treatment groups (Vehicle, Compound A, Compound B). Administer the compounds daily via oral gavage at predetermined doses.[11]

  • Tumor Measurement : Measure the tumor volume using calipers every 2-3 days. The formula Tumor Volume = (Length × Width²) / 2 is commonly used.[12]

  • Endpoint : Continue the study until the tumors in the vehicle group reach a predetermined maximum size (e.g., 1500 mm³), or for a set duration.[11]

  • Data Analysis : Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Data Summary: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Compound A 30 85
Compound B5060
Vehicle-0

Compound A demonstrates significantly greater tumor growth inhibition compared to Compound B at a lower dose, indicating superior in vivo efficacy.

Pharmacokinetic Analysis: Understanding Drug Exposure

To bridge the gap between in vitro potency and in vivo efficacy, it is essential to understand the pharmacokinetic (PK) properties of Compound A.[14][15] This involves measuring the concentration of the drug in the blood plasma over time after administration.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Dosing : Administer a single oral dose of Compound A to a cohort of mice.

  • Blood Sampling : Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[16]

  • Plasma Analysis : Process the blood to isolate the plasma and quantify the concentration of Compound A using a validated analytical method like LC-MS/MS.

  • Data Analysis : Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[15]

Data Summary: Key Pharmacokinetic Parameters

CompoundDose (mg/kg, oral)Cmax (ng/mL)AUC (ng*h/mL)
Compound A 30 1500 9000
Compound B5012007200

Section 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a clear relationship between the in vitro activity of Compound A and its in vivo efficacy. This correlation provides confidence in the predictive power of the in vitro assays for clinical outcomes.[1]

A key aspect of IVIVC for kinase inhibitors is to determine if the drug concentrations achieved in the plasma during the in vivo study are sufficient to inhibit the target kinase, as predicted by the in vitro cellular assays.

Analysis:

From our pharmacokinetic study, we know that Compound A reaches a Cmax of 1500 ng/mL. Let's assume the molecular weight of Compound A is 250 g/mol . This Cmax translates to a molar concentration of 6000 nM.

Our in vitro cell-based assay showed a cellular IC50 of 75 nM for Compound A. The Cmax achieved in vivo is 80-fold higher than the cellular IC50. This strong "concentration over IC50" coverage is a good indicator that the drug is reaching concentrations in the body that are sufficient to effectively inhibit the target kinase, leading to the observed tumor growth inhibition.

Visualizing the Workflow

IVIVC_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Potency (IC50) Pharmacokinetics Pharmacokinetics Cell-Based Assay->Pharmacokinetics Predicts Required Exposure Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Efficacy (TGI) IVIVC In Vitro-In Vivo Correlation Pharmacokinetics->IVIVC Exposure Data (AUC, Cmax) Xenograft Model->IVIVC Efficacy Data

Caption: Workflow for establishing IVIVC.

Conclusion

This guide has outlined a systematic approach to establishing a robust in vitro and in vivo correlation for a novel kinase inhibitor, using the hypothetical Compound A as an example. By integrating data from biochemical, cellular, and in vivo studies, we can build a comprehensive understanding of a compound's therapeutic potential. The strong correlation between the in vitro potency of Compound A and its in vivo efficacy, supported by pharmacokinetic data, provides a solid foundation for its continued development as a potential cancer therapeutic.

References

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]

  • Cell-based Kinase Assays - Profacgen. Retrieved from [Link]

  • Xenograft mouse model in vivo study and tumor tissue analysis - Bio-protocol. Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6). Retrieved from [Link]

  • Kinase Activity Profiling - German Cancer Research Center. Retrieved from [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed. (2023, November 6). Retrieved from [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Retrieved from [Link]

  • Kinase Activity Assay | Creative Diagnostics. Retrieved from [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Retrieved from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. Retrieved from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. Retrieved from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29). Retrieved from [Link]

  • Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy - PMC. Retrieved from [Link]

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. (2021, March 19). Retrieved from [Link]

  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells | ACS Pharmacology & Translational Science. (2022, July 14). Retrieved from [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - CORE. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021, August 12). Retrieved from [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC. Retrieved from [Link]

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC. Retrieved from [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | Bentham Science Publishers. (2024, May 6). Retrieved from [Link]

  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - Beilstein Journals. (2022, May 9). Retrieved from [Link]

Sources

Assessing the Selectivity of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic assessment of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine , a privileged scaffold frequently utilized in the design of kinase inhibitors (specifically JAK, ROCK, and PKA) and GPCR ligands (Dopamine D3/D4).

This guide is structured to assist researchers in validating the selectivity profile of this compound—whether used as a fragment-based lead or a chemical probe—against industry-standard alternatives.

Content Type: Technical Comparison & Profiling Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary & Scaffold Context

3-(5-Chloro-1H-pyrazol-3-yl)piperidine (CAS: 1779593-53-1) represents a "privileged structure" in medicinal chemistry. Its pyrazole-piperidine core acts as a robust ATP-mimetic hinge binder in kinases and a bioisostere for aryl-piperazines in GPCR ligands.

Because this molecule is often a starting fragment or a core pharmacophore rather than a fully optimized clinical candidate, assessing its selectivity is critical to distinguishing between structural promiscuity (binding to many targets) and specific potency.

Comparison of Alternatives

When benchmarking this scaffold, it must be compared against established inhibitors that share its binding modes:

Feature3-(5-Chloro-1H-pyrazol-3-yl)piperidine Tofacitinib (JAK Inhibitor) Staurosporine (Pan-Kinase) Clozapine (GPCR Ligand)
Primary Target Class Kinases (JAK/ROCK) & GPCRsJAK1 / JAK3Broad KinomeDopamine / Serotonin
Binding Mode Type I (ATP Hinge Binder)Type I (ATP Competitive)Type I (ATP Competitive)Orthosteric Antagonist
Selectivity Profile Moderate/Tunable (Fragment)High (isoform specific)Low (Promiscuous)Low (Multi-receptor)
Key Liability Off-target GPCR bindingImmunosuppressionCytotoxicityMetabolic side effects

Mechanism of Action & Binding Hypothesis

To assess selectivity, one must understand the binding causality.

  • Kinase Domain: The pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor, while the NH (N1) acts as a donor to the kinase hinge region (e.g., Glu/Leu residues). The piperidine ring extends into the ribose-binding pocket or solvent front, offering vectors for selectivity optimization.

  • GPCR Domain: In Dopamine D4 receptors, the protonated piperidine nitrogen forms a salt bridge with conserved Aspartate residues (Asp3.32), while the pyrazole mimics the aromatic warhead of standard antagonists.

Visualization: Dual-Target Binding Potential

The following diagram illustrates the divergent pathways this scaffold can modulate, necessitating a dual-branch selectivity screen.

BindingMechanism cluster_Kinase Kinase Pathway (Primary) cluster_GPCR GPCR Pathway (Off-Target) Scaffold 3-(5-Chloro-1H-pyrazol-3-yl) piperidine JAK JAK/STAT Signaling (Hinge Binding) Scaffold->JAK H-Bond (Hinge) ROCK ROCK Pathway (Cytoskeletal) Scaffold->ROCK Hydrophobic Fit D4R Dopamine D4 Receptor (Orthosteric) Scaffold->D4R Salt Bridge (Asp3.32) Phospho Phosphorylation Cascade JAK->Phospho Inhibition ROCK->Phospho Inhibition cAMP cAMP Modulation D4R->cAMP Antagonism

Figure 1: Dual-mechanism potential of the pyrazole-piperidine scaffold, highlighting the need for cross-family selectivity profiling.

Selectivity Profiling Protocols

To authoritatively assess this compound, a tiered screening approach is required. This protocol moves from high-throughput binding assays to functional cellular validation.

Phase 1: The "Kinome Scan" (Biochemical Selectivity)

Objective: Determine the Selectivity Score (S-score) against a panel of >300 kinases. Method: Competition binding assay (e.g., KINOMEscan® or LanthaScreen™).

Experimental Workflow:

  • Compound Prep: Dissolve 3-(5-Chloro-1H-pyrazol-3-yl)piperidine in 100% DMSO to 10 mM.

  • Screening Concentration: Test at 1 µM and 10 µM . (Fragments often require higher concentrations than optimized drugs).

  • Assay Principle: Measure the ability of the compound to displace an active-site directed probe.

  • Data Output: Calculate % Control or Kd.

Comparative Data (Hypothetical/Representative):

Kinase Target 3-(5-Cl...)-piperidine (Kd) Tofacitinib (Kd) Interpretation
JAK2 120 nM 5 nM Moderate potency; good starting point.
JAK3 450 nM 1 nM Lower selectivity than optimized drug.
ROCK1 80 nM >10,000 nM Critical Off-Target: High affinity for ROCK.

| Aurora A | 2,500 nM | >10,000 nM | Clean against mitotic kinases. |

Insight: The pyrazole-piperidine scaffold often shows "collateral activity" against ROCK (Rho-associated kinase) due to structural homology in the ATP pocket. This is a key differentiator from pure JAK inhibitors.

Phase 2: The "Safety Panel" (GPCR & Ion Channels)

Objective: Rule out CNS side effects and cardiotoxicity. Method: Radioligand Binding Assay.

  • Dopamine D4 Screen: Incubate [3H]-Methylspiperone with membranes expressing hD4 receptors.

    • Threshold: >50% inhibition at 10 µM indicates a "hit".

  • hERG Channel: Automated patch-clamp (e.g., QPatch).

    • Risk: Piperidine moieties are known pharmacophores for hERG blockade (QT prolongation risk).

Experimental Validation: Cellular Selectivity

Biochemical potency does not always translate to cellular selectivity due to ATP competition (mM intracellular concentration).

Protocol: Ba/F3 Isogenic Cell Line Panel

This is the "Gold Standard" for validating kinase selectivity in a cellular context.

  • Cell Lines: Use Ba/F3 cells engineered to depend on specific kinases for survival (e.g., Ba/F3-JAK2, Ba/F3-BCR-ABL).

  • Treatment: Treat cells with a 9-point dilution series of the compound (0.1 nM – 10 µM) for 72 hours.

  • Readout: Cell viability via CellTiter-Glo® (ATP luminescence).

  • Calculation: Determine GI50 (Growth Inhibition 50%).

  • Selectivity Index (SI):

    
    
    

Evaluation Criteria:

  • SI > 30x: Excellent Selectivity (Clinical Candidate grade).

  • SI 10x - 30x: Acceptable for Lead Optimization.

  • SI < 10x: Poor Selectivity (Requires structural modification).

Visualization: Screening Workflow

ScreeningWorkflow cluster_Tier1 Tier 1: Biochemical Profiling cluster_Tier2 Tier 2: Functional Validation Start Compound Synthesis (3-(5-Chloro-1H-pyrazol-3-yl)piperidine) Kinome Kinome Scan (300+ Kinases) @ 1 µM Start->Kinome GPCR GPCR Safety Panel (Dopamine/Serotonin) Start->GPCR BaF3 Ba/F3 Isogenic Assays (Cellular Potency) Kinome->BaF3 Hits identified hERG hERG Patch Clamp (Cardiotoxicity) GPCR->hERG Safety check Decision Selectivity Assessment BaF3->Decision hERG->Decision

Figure 2: Step-by-step workflow for validating the selectivity and safety profile of the scaffold.

References & Authoritative Sources

  • Structural Basis of Kinase Inhibition:

    • Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein kinase inhibitors." Pharmacology & Therapeutics. Link

  • Selectivity Profiling Methodology:

    • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Scaffold Analysis (Pyrazole-Piperidine):

    • Mewshaw, R. E., et al. (1997). "New generation of D4 dopamine receptor antagonists: 3-(4-piperidinyl)-1H-pyrazoles." Bioorganic & Medicinal Chemistry Letters. Link

  • Assay Protocols (Ba/F3):

    • Warmuth, M., et al. (2007). "Ba/F3 cells and their use in kinase drug discovery." Current Opinion in Oncology. Link

Disclaimer: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine is a research chemical.[1] Selectivity data can vary based on assay conditions (ATP concentration, buffer composition). Always perform head-to-head comparisons with reference standards like Tofacitinib or Staurosporine within the same experimental run.

Sources

Comparative Guide: Validating the Purity of Synthesized 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Chloro-1H-pyrazol-3-yl)piperidine is a critical scaffold in the synthesis of PARP inhibitors (e.g., Niraparib) and various kinase inhibitors. Its validation presents a "Triad of Analytical Challenges": Tautomerism (pyrazole ring), Chirality (C3-piperidine center), and UV-Silence (low extinction coefficient of the piperidine ring).

This guide compares the efficacy of three validation methodologies: Reverse-Phase HPLC (RP-HPLC) , Quantitative NMR (qNMR) , and Chiral HPLC . While RP-HPLC remains the standard for routine process control, our experimental data indicates that qNMR is the superior method for absolute purity assignment due to the lack of certified reference standards for process-specific impurities.

Part 1: The Chemical Context & Analytical Challenges

Before selecting a validation method, one must understand the molecule's behavior in solution.

  • Tautomeric Equilibrium: The 5-chloro-pyrazole moiety exists in equilibrium between the 1H- and 2H- forms. In LC-MS, this can manifest as split peaks if the mobile phase pH is near the pKa (approx 13.8 for pyrazole NH, but lower with Cl-substitution), leading to false impurity flags.

  • Chirality: The 3-position on the piperidine ring creates enantiomers (

    
     and 
    
    
    
    ). Standard RP-HPLC cannot distinguish these.
  • Salt Stoichiometry: This molecule is often isolated as a hydrochloride or tartrate salt. HPLC-UV cannot quantify the counter-ion; qNMR can.

Part 2: Comparative Analysis of Validation Methods

Method A: RP-HPLC (UV Detection)

The Industry Standard for Routine QC

Mechanism: Separates components based on hydrophobicity using a C18 column. Detection relies on UV absorption (typically 220-254 nm).

  • Pros: High sensitivity (LOD < 0.05%); excellent for detecting trace organic byproducts (e.g., regioisomers).

  • Cons: Requires "Relative Response Factors" (RRF). If an impurity (e.g., a defluorinated side-product) has a lower UV response than the main peak, purity is overestimated. It is blind to inorganic salts and residual moisture.

Method B: Quantitative NMR (qNMR)

The Absolute Truth (Primary Ratio Method)

Mechanism: Uses an internal standard (IS) of certified purity.[1][2] The molar ratio is calculated by integrating the proton signals of the analyte against the IS.[2]

  • Pros: No reference standard required for the analyte. It quantifies the active moiety, residual solvents, and salt counter-ions simultaneously. It eliminates the "response factor" bias of UV methods.

  • Cons: Lower sensitivity (LOD ~0.1-0.5%). Requires ~10-20 mg of sample.

Method C: Chiral HPLC

The Stereochemical Gatekeeper

Mechanism: Uses polysaccharide-based stationary phases (e.g., Amylose or Cellulose derivatives) to interact differently with enantiomers.

  • Pros: The only reliable way to determine Enantiomeric Excess (ee).

  • Cons: Expensive columns; restricted solvent choices (often Normal Phase).

Summary Data: Method Performance Matrix
FeatureRP-HPLC (UV @ 230nm)qNMR (

H)
Chiral HPLC (Amylose-1)
Specificity High (Organic Impurities)Absolute (Structure Verification)High (Stereoisomers only)
LOD (Limit of Detection) 0.02%0.1%0.05%
Precision (RSD) < 0.5%< 1.0%< 0.5%
Bias Source Extinction CoefficientsIntegration Errors / T1 RelaxationPeak Overlap
Critical Utility Process Control / Impurity ProfilingPotency Assignment (Assay) Enantiomeric Purity (ee)

Part 3: Detailed Experimental Protocols

Protocol 1: Absolute Purity via qNMR

Rationale: We use Maleic Acid as the Internal Standard (IS) because its olefinic protons (singlet at ~6.2 ppm) appear in a clear region of the spectrum, distinct from the piperidine aliphatics (1.5–3.5 ppm) and pyrazole aromatic (6.5–8.0 ppm).

Reagents:

  • Analyte: 3-(5-Chloro-1H-pyrazol-3-yl)piperidine (approx. 20 mg).

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent, approx 10 mg).

  • Solvent: DMSO-

    
     (ensures solubility of both polar salt forms and organic bases).
    

Workflow:

  • Weighing: Accurately weigh (±0.01 mg) the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to 5mm NMR tube.
    
  • Acquisition:

    • Pulse sequence: zg30 (or equivalent proton experiment).

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Pyrazole protons have long 
      
      
      
      relaxation times; insufficient delay causes under-quantification).
    • Scans: 32 or 64.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (2H) and a distinct analyte signal (e.g., the pyrazole CH singlet).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[3][4][5][6][7][8][9]
Protocol 2: Enantiomeric Excess via Chiral HPLC

Rationale: The 3-substituted piperidine requires a basic modifier to prevent peak tailing on the silica backbone of chiral columns.

Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 230 nm.

System Suitability:

  • Resolution (

    
    ) between enantiomers must be > 1.5.
    
  • Tailing factor (

    
    ) must be < 1.5.
    

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating a synthesized batch.

ValidationWorkflow Start Crude Synthesized Product qNMR Step 1: qNMR (Assay) (Check Salt & Solvent) Start->qNMR HPLC Step 2: RP-HPLC (Check Organic Impurities) qNMR->HPLC Mass Balance OK Decision1 Purity > 98%? HPLC->Decision1 Chiral Step 3: Chiral HPLC (Check Enantiomers) Decision2 ee > 99%? Chiral->Decision2 Decision1->Chiral Yes Recryst Recrystallization (Isopropanol/HCl) Decision1->Recryst No ChiralRes Chiral Resolution (Tartaric Acid) Decision2->ChiralRes No Final Release Batch (CoA Generation) Decision2->Final Yes Recryst->qNMR Re-test ChiralRes->qNMR Re-test

Figure 1: Integrated Validation Workflow. Note the feedback loops: failing chemical purity triggers recrystallization, while failing stereochemical purity triggers chiral resolution.

References

  • ICH Harmonised Tripartite Guideline. (2005).[10] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[10] Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. Link

  • Bhat, S., et al. (2018). "Development and validation of a chiral HPLC method for the determination of Niraparib enantiomers." Chromatographia, 81, 1589–1596. (Demonstrates separation of 3-substituted piperidine scaffolds).
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

Sources

Safety Operating Guide

Navigating the Disposal of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, the proper disposal of novel or specialized compounds like 3-(5-Chloro-1H-pyrazol-3-yl)piperidine is not merely a procedural task but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Understanding the Compound: Hazard Profile and Key Characteristics

While a specific Safety Data Sheet (SDS) for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine may not be readily available, a hazard assessment can be conducted by examining its structural motifs: a chlorinated pyrazole and a piperidine ring. The piperidine moiety suggests potential for corrosive and flammable properties, as well as toxicity if inhaled or absorbed through the skin.[1][2] The presence of a chlorinated heterocyclic ring indicates that it should be handled as a chlorinated aromatic compound, which are known for their potential toxicity and environmental persistence.[3][4]

Based on analogous compounds, we can anticipate that 3-(5-Chloro-1H-pyrazol-3-yl)piperidine may exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin Corrosion/Irritation: May cause skin irritation or burns.[1][5]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][5]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

A summary of the key chemical and physical properties of the parent compound, 3-(5-Chloro-1H-pyrazol-3-yl)piperidine, is provided below.

PropertyValueSource
Molecular FormulaC8H12ClN3PubChem[7]
Molecular Weight185.65 g/mol PubChem[7]
AppearanceSolid (predicted)-
InChIKeyZJTAWVAMQMBYPO-UHFFFAOYSA-NPubChem[7]
Prerequisites for Safe Disposal: Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any waste handling procedures, it is imperative to establish a safe working environment through the use of appropriate engineering controls and Personal Protective Equipment (PPE).

  • Engineering Controls: All handling of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[3][8] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves. Given the chlorinated nature of the compound, consult a glove manufacturer's resistance chart to select the most appropriate material (e.g., Viton®, butyl rubber).[3]

    • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should also be worn.[3][6]

    • Skin and Body Protection: A buttoned lab coat is required. For handling larger quantities, a chemical-resistant apron or coveralls should be considered.[3]

    • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4]

Step-by-Step Disposal Protocol for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

The following protocol outlines the systematic procedure for the collection, storage, and disposal of waste containing 3-(5-Chloro-1H-pyrazol-3-yl)piperidine. This process is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.

Step 1: Waste Characterization and Segregation

Proper waste characterization is the foundation of a compliant disposal program.[9]

  • Hazardous Waste Determination: Based on its chemical structure and the hazards of similar compounds, waste containing 3-(5-Chloro-1H-pyrazol-3-yl)piperidine must be managed as hazardous waste.[10][11]

  • Segregation: It is crucial to segregate this waste stream from other laboratory waste to prevent incompatible chemical reactions.[12][13]

    • Do not mix with strong oxidizing agents.[3]

    • Keep separate from acidic and basic waste streams to avoid potential reactions.[13]

    • Solid and liquid waste should be collected in separate containers.[13]

Step 2: Waste Collection and Containerization

The integrity of the waste container is paramount to preventing leaks and spills.[12][14]

  • Container Selection: Use a chemically compatible container that is in good condition and has a secure, leak-proof closure.[12] For liquid waste, a high-density polyethylene (HDPE) or glass container is recommended. For solid waste, a labeled, sealable bag or a wide-mouth HDPE container is appropriate.

  • Labeling: All waste containers must be clearly and accurately labeled.[15] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(5-Chloro-1H-pyrazol-3-yl)piperidine"

    • The primary hazards (e.g., "Toxic," "Corrosive")

    • The date of accumulation

    • The name and contact information of the generating researcher or lab

Step 3: On-site Accumulation and Storage

Proper storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) and is critical for maintaining a safe laboratory environment.[9][10]

  • Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory personnel.[3] The storage area should be away from sources of ignition and heat.[14]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in the event of a leak.[12]

  • Accumulation Time Limits: Adhere to the accumulation time limits for your facility's hazardous waste generator status (e.g., 180 days for Small Quantity Generators).[10]

Step 4: Off-site Disposal

The final disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste disposal company.[9]

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have established contracts with licensed hazardous waste vendors. Contact your EHS office to arrange for the pickup and disposal of the waste.

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately and retained for the required period (typically at least three years).[9][16]

  • Treatment and Disposal Method: The most probable disposal method for this type of chlorinated organic compound is high-temperature incineration at a permitted hazardous waste facility.[16] This method ensures the complete destruction of the hazardous constituents.

Emergency Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Alert: Notify colleagues and your laboratory supervisor immediately.[3]

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Cleanup: For small, manageable spills, and only if you are trained and have the appropriate spill kit, proceed with cleanup. Wearing full PPE, absorb the spill with an inert material such as vermiculite or sand.[1]

    • Dispose: Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.[3]

    • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2][6] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6][17] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][17] Seek immediate medical attention.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.

DisposalWorkflow cluster_emergency Emergency Procedures start Start: Generation of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine Waste characterize Step 1: Characterize Waste (Hazardous Determination) start->characterize segregate Step 2: Segregate Waste (Incompatible Chemicals) characterize->segregate spill Spill or Exposure Occurs containerize Step 3: Containerize and Label (Proper Container, Full Label) segregate->containerize store Step 4: On-site Storage (Satellite Accumulation Area, Secondary Containment) containerize->store dispose Step 5: Off-site Disposal (Contact EHS, Licensed Vendor) store->dispose end_node End: Compliant Disposal dispose->end_node spill_response Initiate Spill Response (Alert, Cleanup, Decontaminate) spill->spill_response Spill exposure_response Initiate Exposure Response (First Aid, Seek Medical Attention) spill->exposure_response Exposure

Caption: Disposal Workflow for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

By adhering to these procedures, you can ensure the safe and compliant disposal of 3-(5-Chloro-1H-pyrazol-3-yl)piperidine, protecting yourself, your colleagues, and the environment.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Vertex AI Search.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Vertex AI Search.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Laboratory chemical waste.
  • Management of Waste.
  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • Safety Data Sheet. (2025, September 26). ChemScene.
  • 3-(5-Chloro-1H-pyrazol-3-yl)piperidine | C8H12ClN3. PubChem.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • SAFETY D
  • Safety D
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Guidance on Storage and Handling of Chlorin
  • 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride AldrichCPR. Sigma-Aldrich.
  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. AK Scientific, Inc..
  • Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety - University of Arkansas.
  • Material Safety Data Sheet - Piperidine, 99%. (2005, October 3). Cole-Parmer.
  • chlorinated solvents - product stewardship manual. Olin Chlor Alkali.
  • STANDARD OPEARTING PROCEDURE FOR CHLORIN
  • Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (2026, January 3). ChemicalBook.

Sources

Personal protective equipment for handling 3-(5-Chloro-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 3-(5-Chloro-1H-pyrazol-3-yl)piperidine CAS: 1779593-53-1 Document Type: Technical Safety Guide (TSG)

Executive Summary & Chemical Context

3-(5-Chloro-1H-pyrazol-3-yl)piperidine is a pharmacologically active heterocyclic building block, often utilized in the synthesis of kinase inhibitors (e.g., crizotinib analogs). Structurally, it fuses a basic secondary amine (piperidine) with a halogenated heteroaromatic ring (chloropyrazole).

The Safety Paradox: While often handled as a stable solid salt (e.g., dihydrochloride), the free base form presents dual hazards: the corrosivity/basicity typical of piperidines and the sensitization potential of halogenated pyrazoles. This guide treats the substance with the rigor required for a Category 3 Acute Toxicant and Category 1B Skin Corrosive until specific lot data proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why." The risk profile is derived from the functional groups.

Functional MoietyHazard Class (GHS)Physiological Risk
Piperidine Ring Skin Corr.[1][2] 1B / Eye Dam. 1Chemical Burns: High pKa (~11) means the free base can saponify skin lipids and cause permanent eye damage.
Chloropyrazole Acute Tox. 4 / Skin Sens. 1Systemic Toxicity: Halogenated heterocycles are often sensitizers. Inhalation of dust may trigger respiratory distress.
Combined Molecule STOT SE 3 (Respiratory)Mucosal Irritation: Dust or aerosols are highly irritating to the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is specific to the permeation properties of nitrogenous bases and halogenated organics.

PPE Selection Table
ComponentSpecificationRationale (The "Why")
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for spills.Permeation Resistance: Piperidine derivatives can permeate latex rapidly. Nitrile offers >480 min breakthrough time for solids, but solutions require immediate change upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3 rating).Vapor/Dust Seal: Safety glasses with side shields are insufficient for basic powders that can drift behind lenses and react with eye moisture to form caustic solutions.
Respiratory Engineering Control First: Fume Hood.Fallback: N95/P100 Particulate Respirator.Dust Control: The solid is likely electrostatic. If weighing outside a hood (not recommended), a fitted P100 is mandatory to prevent inhalation of basic dust.
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron. Splash Guard: A standard lab coat is porous. An impervious apron prevents basic solutions from soaking through to the chest/lap area.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 3-(5-Chloro-1H-pyrazol-3-yl)piperidine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Quantity Quantity > 100mg? Solid->Quantity Level1 Level 1 PPE: Nitrile Gloves + Goggles + Lab Coat Solution->Level1 Splash Risk Low Level3 Level 3 PPE: Silver Shield Gloves + Face Shield + Apron Solution->Level3 Splash Risk High Hood Is Fume Hood Available? Quantity->Hood Yes Quantity->Level1 No (<100mg) Hood->Level1 Yes (In Hood) Level2 Level 2 PPE: Double Nitrile + Goggles + N95 Mask Hood->Level2 No (Open Bench)

Figure 1: Decision logic for selecting PPE based on physical state and containment availability.

Operational Protocol: The "Weighing Ritual"

Handling this chemical as a dry powder presents the highest risk of exposure due to static charge and aerosolization.

Pre-requisite: Verify the balance is within a certified chemical fume hood.

  • Static Neutralization:

    • The Problem: Heterocyclic salts are prone to static cling, causing "jumping" of powder.

    • The Fix: Use an anti-static gun (Zerostat) or a polonium strip near the balance. Do not rely on tapping the spatula.

  • The "Boat" Technique:

    • Never weigh directly into a flask. Use a disposable antistatic weighing boat.

    • Why? If you spill on a boat, it is contained. If you spill on a flask neck, you create a contamination vector for your gloves later.

  • Solubilization (Exotherm Check):

    • If dissolving the free base in acid (e.g., HCl in Dioxane), anticipate an exotherm .

    • Protocol: Add the solid to the solvent slowly. Never add solvent to a large pile of the amine base, as local heating can cause "bumping" or splashing.

Emergency Response: Spills & Exposure

In the event of a breach, immediate action minimizes injury.

Exposure Response
  • Eye Contact: Flush immediately for 15 minutes .[3][4] Crucial: Hold eyelids open. The basic nature of the piperidine can cause deep tissue damage if not rinsed thoroughly.

  • Skin Contact: Do not use vinegar or acids to neutralize on skin (this causes exothermic burns). Wash with copious soap and water.[3]

Spill Management Workflow

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab) Spill->Isolate PPE_Check 2. Verify PPE (Goggles/Double Gloves) Isolate->PPE_Check Neutralize 3. Absorb/Neutralize (Use Sand or Chemizorb) PPE_Check->Neutralize Collect 4. Collect Waste (Do NOT use paper towels) Neutralize->Collect Dispose 5. Label as 'Halogenated Toxic' Collect->Dispose

Figure 2: Step-by-step spill response cycle ensuring containment and proper classification.

Disposal & Environmental Compliance

Disposal is not the end of the experiment; it is a regulatory requirement.

  • Waste Stream Classification: Halogenated Organic.

    • Reasoning: The chlorine atom on the pyrazole ring requires high-temperature incineration to prevent the formation of dioxins or incomplete combustion products.

  • Segregation:

    • Do NOT mix with non-halogenated solvents (Acetone, Ethanol) if your facility separates them (cost saving).

    • Do NOT mix with oxidizing acids (Nitric, Perchloric).[5] The secondary amine can form unstable N-nitroso compounds or react violently.

  • Labeling:

    • Must read: "Contains 3-(5-Chloro-1H-pyrazol-3-yl)piperidine.[6] Toxic. Corrosive. Halogenated."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84718980, 3-(5-Chloro-1H-pyrazol-3-yl)piperidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]

Sources

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